molecular formula C9H11NO2S B1423181 Ethyl 4-cyclopropylthiazole-2-carboxylate CAS No. 439692-05-4

Ethyl 4-cyclopropylthiazole-2-carboxylate

Cat. No.: B1423181
CAS No.: 439692-05-4
M. Wt: 197.26 g/mol
InChI Key: WIYBXTNEMTVQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-cyclopropylthiazole-2-carboxylate is a useful research compound. Its molecular formula is C9H11NO2S and its molecular weight is 197.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-2-12-9(11)8-10-7(5-13-8)6-3-4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYBXTNEMTVQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693907
Record name Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439692-05-4
Record name Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-cyclopropylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl-Thiazole Moiety

The thiazole ring is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. When substituted with a cyclopropyl group, the resulting molecule often exhibits enhanced metabolic stability, improved potency, and favorable pharmacokinetic profiles. This guide provides a comprehensive overview of a robust synthetic route to a valuable building block, ethyl 4-cyclopropylthiazole-2-carboxylate, intended for professionals engaged in pharmaceutical research and development.

Strategic Approach: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a fundamental and versatile method for the construction of the thiazole ring.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3] To achieve the desired substitution pattern of this compound, a strategic selection of starting materials is paramount. The cyclopropyl group at the 4-position of the thiazole ring will be introduced via a cyclopropyl-substituted α-haloketone, specifically 2-bromo-1-cyclopropylethanone. The ethyl carboxylate group at the 2-position will be derived from ethyl thiooxamate.

Synthesis of Precursors

A reliable synthesis of the target molecule necessitates the efficient preparation of its key precursors: 2-bromo-1-cyclopropylethanone and ethyl thiooxamate.

Part 1: Synthesis of 2-Bromo-1-cyclopropylethanone

This α-haloketone is synthesized via the alpha-bromination of cyclopropyl methyl ketone.[4][5]

Reaction Scheme:

start Cyclopropyl methyl ketone reagent + Br2 product 2-Bromo-1-cyclopropylethanone reagent->product

Figure 1: Synthesis of 2-Bromo-1-cyclopropylethanone.

Experimental Protocol:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve cyclopropyl methyl ketone in a suitable solvent such as methanol.[4]

  • Cool the solution to a low temperature, typically between -5°C and 0°C, using an ice-salt bath.[4]

  • Slowly add an equimolar amount of bromine, dissolved in the same solvent, to the cooled solution while stirring. Maintain the temperature throughout the addition.[4]

  • After the addition is complete, continue to stir the reaction mixture at low temperature for a specified period, for instance, 2 hours, to ensure the reaction goes to completion.[4]

  • Upon completion, quench the reaction by adding water.[4]

  • Extract the product with a suitable organic solvent, such as diethyl ether.[4]

  • Wash the organic layer with a mild base, for example, a saturated solution of sodium bicarbonate, to neutralize any remaining acid.[4]

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-cyclopropylethanone.[4]

  • Purify the product by vacuum distillation or column chromatography if necessary.

Table 1: Reagents and Conditions for the Synthesis of 2-Bromo-1-cyclopropylethanone

Reagent/ParameterMolar Ratio/ValuePurpose
Cyclopropyl methyl ketone1.0 eqStarting material
Bromine1.0 eqBrominating agent
Methanol-Solvent
Temperature-5°C to 0°CTo control reactivity
Reaction Time2 hoursTo ensure completion
Part 2: Synthesis of Ethyl Thiooxamate

Ethyl thiooxamate serves as the thioamide component in the Hantzsch synthesis, providing the ethyl ester functionality at the 2-position of the thiazole ring. It can be prepared from ethyl cyanoformate and hydrogen sulfide.[6][7][8]

Reaction Scheme:

start Ethyl cyanoformate reagent + H2S product Ethyl thiooxamate reagent->product

Figure 2: Synthesis of Ethyl Thiooxamate.

Experimental Protocol:

  • Dissolve ethyl cyanoformate in a suitable solvent like diethyl ether in a reaction vessel equipped for gas introduction.[7]

  • Add a catalytic amount of a base, such as triethylamine.[7]

  • Cool the solution to 0°C in an ice bath.[7]

  • Bubble hydrogen sulfide gas through the solution for a set period, for example, 2 hours, while maintaining the low temperature.[7]

  • After the gas introduction, allow the reaction mixture to warm to room temperature and stir overnight.[7]

  • Work up the reaction by adding a dilute acid, such as 1N HCl, and extracting the product with an organic solvent.[7]

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl thiooxamate, which is often obtained as a yellow solid.[7]

Table 2: Reagents and Conditions for the Synthesis of Ethyl Thiooxamate

Reagent/ParameterMolar Ratio/ValuePurpose
Ethyl cyanoformate1.0 eqStarting material
Hydrogen sulfideExcessThionating agent
TriethylamineCatalyticBase catalyst
Diethyl ether-Solvent
Temperature0°C to RTTo control reaction
Reaction TimeSeveral hoursTo ensure completion

Final Step: Synthesis of this compound

With the precursors in hand, the final step is the Hantzsch condensation to form the target molecule.

Reaction Scheme:

start1 2-Bromo-1-cyclopropylethanone plus + start2 Ethyl thiooxamate product This compound start2->product

Figure 3: Hantzsch Synthesis of the Target Compound.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 2-bromo-1-cyclopropylethanone and a slight molar excess of ethyl thiooxamate in a polar solvent such as ethanol.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique like thin-layer chromatography (TLC).

  • After the reaction is complete, typically after several hours, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be worked up by adding water and extracting the product with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

  • After filtration and removal of the solvent, the crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Table 3: Reagents and Conditions for the Final Synthesis

Reagent/ParameterMolar Ratio/ValuePurpose
2-Bromo-1-cyclopropylethanone1.0 eqα-haloketone
Ethyl thiooxamate~1.1 eqThioamide
Ethanol-Solvent
TemperatureRefluxTo drive the reaction
Reaction TimeMonitored by TLCTo ensure completion

Conclusion

The synthesis of this compound presented in this guide is a robust and logical application of the classical Hantzsch thiazole synthesis. By carefully preparing the requisite precursors, 2-bromo-1-cyclopropylethanone and ethyl thiooxamate, the target molecule can be obtained in a straightforward manner. This technical guide provides the necessary details for researchers and scientists to successfully synthesize this valuable building block for application in drug discovery and development programs.

References

An In-Depth Technical Guide to Ethyl 4-cyclopropylthiazole-2-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyclopropylthiazole-2-carboxylate is a heterocyclic organic compound featuring a core thiazole ring substituted with a cyclopropyl group at the 4-position and an ethyl carboxylate group at the 2-position. This molecule, identified by the CAS Number 439692-05-4, has emerged as a valuable building block in the field of medicinal chemistry.[1][2]

The thiazole nucleus is a prominent scaffold in numerous natural products and synthetic pharmaceuticals, including antimicrobials, antiretrovirals, and antifungals.[3][4] Its presence is often associated with a wide range of biological activities. Furthermore, the incorporation of a cyclopropyl group can significantly enhance the pharmacological profile of a molecule. This strained three-membered ring can increase metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity. Specifically, the 4-cyclopropyl group on the thiazole ring has been noted for its potential to enhance β-lactamase inhibition, a critical mechanism in overcoming antibiotic resistance.[2]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, designed to serve as a resource for professionals engaged in chemical research and drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in synthesis and material science.

Core Chemical Properties

The key identifying and physical properties of this compound are summarized in the table below. While experimentally determined data for properties like melting and boiling points are not widely published, predicted values provide a useful estimation for experimental planning.

PropertyValueSource(s)
IUPAC Name Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate[5]
CAS Number 439692-05-4[6][7]
Molecular Formula C₉H₁₁NO₂S[6]
Molecular Weight 197.25 g/mol [5][6]
Boiling Point 301.5 ± 35.0 °C at 760 mmHg (Predicted)[5]
Storage Temp. 2-8°C[5]
Spectroscopic Profile (Anticipated)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • Ethyl Group: A triplet integrating to 3 protons (CH₃) around 1.3-1.4 ppm and a quartet integrating to 2 protons (CH₂) around 4.3-4.4 ppm. The coupling between these signals (J ≈ 7 Hz) is characteristic of an ethyl ester.

    • Cyclopropyl Group: A complex set of multiplets in the upfield region, typically between 0.8-1.2 ppm (for the CH₂ protons) and 2.0-2.2 ppm (for the CH proton), integrating to 4 and 1 protons, respectively.

    • Thiazole Ring: A singlet for the C5-H proton, expected to appear in the aromatic region, likely around 7.0-7.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton.

    • Carbonyl Carbon: A signal in the downfield region, typically 160-165 ppm.

    • Thiazole Ring Carbons: Three distinct signals are expected for C2, C4, and C5. The C2 (bearing the ester) and C4 (bearing the cyclopropyl group) would be significantly downfield (e.g., ~160-170 ppm), while the C5 signal would appear more upfield (~110-120 ppm).

    • Ethyl Group: Two signals at ~61 ppm (O-CH₂) and ~14 ppm (-CH₃).

    • Cyclopropyl Group: Signals for the methine and methylene carbons would appear in the upfield region, typically below 20 ppm.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 197. Key fragmentation patterns would likely include the loss of the ethoxy group (-OC₂H₅, M-45) and the ethyl group (-C₂H₅, M-29).

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, expected around 1720-1730 cm⁻¹. Other characteristic peaks would include C-H stretches for the alkyl and cyclopropyl groups (~2850-3000 cm⁻¹) and vibrations associated with the C=N and C=S bonds of the thiazole ring in the fingerprint region (below 1600 cm⁻¹).

Synthesis and Purification

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being the most prominent and reliable method.[8][9]

Retrosynthetic Analysis & Key Strategies

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[10] For this compound, this translates to a disconnection across the C4-C5 and N3-C2 bonds, identifying an α-haloketone bearing a cyclopropyl group and a thioamide with an ethyl ester functionality (ethyl thiooxamate) as the key precursors.

G Target This compound Disconnect Hantzsch Disconnection (C4-C5, N3-C2) Target->Disconnect Disconnect->Precursors Haloketone α-Halocyclopropyl- methyl ketone (e.g., 2-bromo-1-cyclopropylethanone) Precursors->Haloketone Thioamide Ethyl Thiooxamate Precursors->Thioamide

Caption: Retrosynthesis of the target molecule via the Hantzsch pathway.

Proposed Synthetic Protocol (Hantzsch Thiazole Synthesis)

This protocol is adapted from established procedures for analogous thiazole syntheses.[11] The core principle is the reaction between ethyl thiooxamate and 2-bromo-1-cyclopropylethanone.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl thiooxamate (1.0 equivalent) in a suitable solvent such as absolute ethanol (approx. 5-10 mL per gram of thioamide).

  • Addition of Haloketone: To the stirred solution, add 2-bromo-1-cyclopropylethanone (1.0-1.1 equivalents) dropwise at room temperature. The use of a slight excess of the haloketone can ensure the complete consumption of the thioamide.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol, ~78 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours). The causality for heating is to provide the necessary activation energy for both the initial Sₙ2 reaction and the subsequent cyclization and dehydration steps.

  • Work-up: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting residue is redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any HBr byproduct) and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

G cluster_workflow Synthesis Workflow A 1. Dissolve Ethyl Thiooxamate in Ethanol B 2. Add 2-bromo-1-cyclopropyl- ethanone A->B C 3. Reflux (2-4h) B->C D 4. Cool & Evaporate Solvent C->D E 5. Extraction (EtOAc / NaHCO3) D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G

Caption: Experimental workflow for the Hantzsch synthesis of the title compound.

Purification and Characterization

The crude product is typically purified by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the final product should be confirmed using the spectroscopic methods outlined in Section 2.2 (NMR, MS) and by elemental analysis.

Chemical Reactivity and Medicinal Chemistry Applications

This compound is not merely a final product but a versatile intermediate for the synthesis of more complex molecules.

Reactivity Profile
  • Ester Hydrolysis: The ethyl ester is readily hydrolyzed to the corresponding 4-cyclopropylthiazole-2-carboxylic acid under basic conditions (e.g., using NaOH or KOH in an aqueous/alcoholic solvent). This carboxylic acid is a crucial precursor for the synthesis of a wide array of amides, which are often explored for their biological activities.

  • Amide Coupling: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Significance in Drug Discovery

The thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[12] Derivatives of this core are investigated for a multitude of therapeutic applications.

  • Antimicrobial Agents: Thiazole derivatives are well-known for their antibacterial and antifungal properties.[3][13] The title compound serves as a starting point for novel antibiotics, particularly those aimed at overcoming resistance mechanisms.[2]

  • Anti-inflammatory and Anticancer Activity: Many thiazole-containing compounds have demonstrated potent anti-inflammatory and antiproliferative effects.[12] They are explored as inhibitors of various kinases and other enzymes involved in cell proliferation and inflammation pathways.

  • Intermediate for Complex APIs: This molecule is a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, related thiazole carboxylates are precursors in the synthesis of drugs like Febuxostat, which is used to treat gout.[14]

G Core Ethyl 4-cyclopropyl- thiazole-2-carboxylate Acid 4-Cyclopropylthiazole- 2-carboxylic Acid (via Hydrolysis) Core->Acid Amides Amide Library (via Coupling) Acid->Amides App1 Antimicrobial Agents (β-Lactamase Inhibition) Amides->App1 App2 Anticancer Agents (Kinase Inhibitors) Amides->App2 App3 Anti-inflammatory Drugs Amides->App3

Caption: Pathway from the core intermediate to potential therapeutic applications.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

This compound is a strategically important heterocyclic building block with significant potential in medicinal chemistry and materials science. Its synthesis is accessible through the robust Hantzsch thiazole synthesis. The combination of the biologically active thiazole core and the pharmacologically beneficial cyclopropyl moiety makes this compound and its derivatives highly attractive targets for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. This guide provides the foundational chemical knowledge required for researchers to effectively utilize this versatile intermediate in their scientific endeavors.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of Novel Thiazole Derivatives

Introduction: The Enduring Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a privileged scaffold in the design and discovery of a vast array of therapeutic agents.[3][4] Naturally occurring in molecules like vitamin B1 (thiamine) and in complex natural products such as epothilone, the thiazole moiety is also a key component in numerous synthetic drugs approved by the FDA, including the anti-HIV agent Ritonavir and the anticancer drug Dasatinib.[3][4][5] The versatility of the thiazole nucleus allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to achieve desired biological effects.[2][4] This guide provides a comprehensive exploration of the diverse biological activities of novel thiazole derivatives, delving into their mechanisms of action, the experimental methodologies used for their evaluation, and the structure-activity relationships that govern their therapeutic potential.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent development of new and effective antimicrobial agents. Thiazole derivatives have long been recognized for their potent antibacterial and antifungal properties.[1][3]

Antibacterial Activity

Novel thiazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-aminothiazole derivatives showed substantial capability against Pseudomonas aeruginosa and Staphylococcus epidermidis.[1] Another study reported that newly synthesized 5-hetarylthiazole compounds exhibited in vitro antibacterial activity against several human pathogenic bacteria.[1] The mechanism of antibacterial action for some thiazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[1]

Antifungal Activity

Thiazole derivatives have also emerged as powerful antifungal agents, with some compounds showing efficacy comparable to or even exceeding that of established drugs like fluconazole and ketoconazole.[1][6] Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives, for example, have demonstrated very strong activity against clinical isolates of Candida albicans, a common cause of opportunistic fungal infections.[6] The antifungal potency of these compounds is often linked to their ability to disrupt the fungal cell membrane or inhibit key enzymes involved in fungal cell wall synthesis.[7]

Antiviral Activity

The antiviral potential of thiazole derivatives is a rapidly expanding area of research. These compounds have shown inhibitory activity against a wide range of viruses, including influenza virus, coronaviruses, herpes viruses, and hepatitis B and C viruses.[1][8][9] For example, a series of 4-thiazolinone compounds were identified as potent inhibitors of influenza neuraminidase.[9] The antiviral mechanisms of thiazole derivatives are diverse and can involve the inhibition of viral entry, replication, or release from host cells.[1][8]

Experimental Protocols for Evaluating Antimicrobial Activity

The antimicrobial efficacy of novel thiazole derivatives is typically assessed using a battery of in vitro assays.

1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

The broth microdilution method is a standard technique used to determine the MIC, which is the lowest concentration of a compound that visibly inhibits microbial growth.[7] The MBC or MFC, the lowest concentration that kills 99.9% of the initial microbial inoculum, is then determined by subculturing from the wells showing no growth.[7]

Step-by-Step Protocol for Broth Microdilution:

  • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Serially dilute the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with the microbial suspension.

  • Include positive (microbe only) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Visually inspect the plates for microbial growth to determine the MIC.

  • To determine MBC/MFC, plate aliquots from wells with no visible growth onto agar plates and incubate. The lowest concentration with no subsequent growth is the MBC/MFC.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a critical focus of modern drug discovery. Thiazole derivatives have demonstrated significant potential in this area, with many compounds exhibiting potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[5][10][11]

Mechanisms of Anticancer Action

The anticancer activity of thiazole derivatives is often multifaceted, involving the modulation of various signaling pathways and cellular processes that are dysregulated in cancer. Some of the key mechanisms include:

  • Enzyme Inhibition: Thiazole-based compounds have been designed to inhibit enzymes crucial for cancer cell survival and proliferation, such as human lactate dehydrogenase A (hLDHA).[12]

  • Induction of Apoptosis: Many thiazole derivatives induce programmed cell death (apoptosis) in cancer cells.[11]

  • Cell Cycle Arrest: These compounds can also halt the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[11]

  • Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[11]

Experimental Protocols for Evaluating Anticancer Activity

The in vitro evaluation of the anticancer potential of thiazole derivatives typically involves the following assays:

1. Cytotoxicity Assays (e.g., MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[13][14] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[14]

Step-by-Step Protocol for MTT Assay:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.[15]

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[15]

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[15]

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[15]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[15]

  • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.[11]

2. Cell Cycle Analysis by Flow Cytometry:

This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

3. Apoptosis Assays (e.g., Annexin V-FITC/PI Staining):

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Thiazole derivatives have emerged as promising anti-inflammatory agents by targeting key mediators and pathways in the inflammatory process.[16][17]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes and cytokines. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[16][18] Some thiazole derivatives also inhibit lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.[16]

Experimental Protocols for Evaluating Anti-inflammatory Activity

In vitro screening for anti-inflammatory properties can be conducted using various cell-based assays.

1. Inhibition of Nitric Oxide (NO) Production:

During inflammation, large amounts of nitric oxide (NO) are produced by inducible nitric oxide synthase (iNOS).[19] The ability of a compound to inhibit NO production in stimulated macrophages (e.g., with lipopolysaccharide) is a good indicator of its anti-inflammatory potential.[19]

Step-by-Step Protocol for NO Inhibition Assay:

  • Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

  • Pre-treat the cells with different concentrations of the test compound.

  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Calculate the percentage of NO inhibition compared to the control.

2. Cyclooxygenase (COX) Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[19]

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Thiazole derivatives have shown promise as neuroprotective agents by targeting various pathological processes involved in these diseases.[20][21]

Mechanisms of Neuroprotective Action

The neuroprotective effects of thiazole derivatives are diverse and can include:

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase the levels of acetylcholine in the brain, which is beneficial in Alzheimer's disease.[21][22]

  • Modulation of AMPA Receptors: Some thiazole-carboxamide derivatives act as negative allosteric modulators of AMPA receptors, which can help to reduce excitotoxicity, a major contributor to neuronal damage.[23]

  • Antioxidant Activity: Oxidative stress is a key factor in neurodegeneration. Thiazole derivatives with antioxidant properties can help to protect neurons from oxidative damage.[24]

Experimental Protocols for Evaluating Neuroprotective Activity

In vitro models are crucial for the initial screening of neuroprotective compounds.[20]

1. Neuronal Cell Viability Assays:

Similar to anticancer screening, assays like the MTT assay can be used to assess the ability of a compound to protect neuronal cells (e.g., SH-SY5Y or primary neurons) from neurotoxic insults such as glutamate, hydrogen peroxide, or amyloid-beta peptides.[25][26]

Step-by-Step Protocol for Neuroprotection MTT Assay:

  • Plate neuronal cells in a 96-well plate.[26]

  • Pre-treat the cells with the test compound.[26]

  • Induce neurotoxicity with a relevant agent (e.g., glutamate for excitotoxicity).[26]

  • Perform the MTT assay to determine cell viability.[26]

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is fundamental to rational drug design, as it provides insights into how the chemical structure of a molecule influences its biological activity.[27][28] For thiazole derivatives, SAR studies have revealed key structural features that are important for their various pharmacological effects. For example, in a series of antimicrobial thiazoles, the nature and position of substituents on the thiazole ring and associated heterocyclic systems were found to significantly impact their potency and spectrum of activity.[28][29]

Future Perspectives and Challenges

The vast therapeutic potential of thiazole derivatives continues to drive research and development in medicinal chemistry. Future efforts will likely focus on the design and synthesis of novel thiazole-based compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of multi-target thiazole derivatives that can simultaneously modulate different pathways involved in complex diseases is also a promising avenue of research. However, challenges remain in translating promising preclinical findings into clinical success, highlighting the need for robust and predictive screening models.

Data Summary

Biological Activity Example Compound Class Key Mechanism of Action Typical Assay Quantitative Endpoint
Antibacterial 2-AminothiazolesDNA Gyrase Inhibition[1]Broth MicrodilutionMIC (µg/mL)[7]
Antifungal HydrazinylthiazolesCell Membrane DisruptionBroth MicrodilutionMFC (µg/mL)[6]
Antiviral 4-ThiazolinonesNeuraminidase Inhibition[9]Plaque Reduction AssayEC50 (µM)[9]
Anticancer Thiazole-5-carboxamidesEnzyme Inhibition, Apoptosis Induction[10][12]MTT AssayIC50 (µM)[11]
Anti-inflammatory Thiazole DerivativesCOX-2 Inhibition[16][18]NO Inhibition Assay% Inhibition
Neuroprotective Thiazole-carboxamidesAMPA Receptor Modulation[23]Neuronal Viability Assay% Protection

Diagrams

General Workflow for Screening Biological Activity of Novel Thiazole Derivatives

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Identification cluster_3 Further Development Synthesis Synthesis of Novel Thiazole Derivatives Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC, MBC/MFC) Purification->Antimicrobial Anticancer Anticancer Assays (MTT, Cell Cycle, Apoptosis) Purification->Anticancer AntiInflammatory Anti-inflammatory Assays (NO, COX Inhibition) Purification->AntiInflammatory Neuroprotective Neuroprotective Assays (Neuronal Viability) Purification->Neuroprotective DataAnalysis Data Analysis (IC50, MIC Calculation) Antimicrobial->DataAnalysis Anticancer->DataAnalysis AntiInflammatory->DataAnalysis Neuroprotective->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead InVivo In Vivo Studies Lead->InVivo

Caption: Workflow for discovering and evaluating novel thiazole derivatives.

Mechanism of Action for Anticancer Thiazole Derivatives

G Thiazole Novel Thiazole Derivative Enzyme Inhibition of Key Enzymes (e.g., hLDHA, Kinases) Thiazole->Enzyme Apoptosis Induction of Apoptosis Thiazole->Apoptosis CellCycle Cell Cycle Arrest Thiazole->CellCycle Angiogenesis Inhibition of Angiogenesis Thiazole->Angiogenesis CancerCell Cancer Cell Enzyme->CancerCell Apoptosis->CancerCell CellCycle->CancerCell Angiogenesis->CancerCell Death Cell Death & Inhibition of Proliferation CancerCell->Death

Caption: Key anticancer mechanisms of novel thiazole derivatives.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-cyclopropylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyclopropylthiazole-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold found in numerous biologically active molecules, and the cyclopropyl group can introduce unique conformational constraints and metabolic stability. As with any novel compound synthesized for pharmaceutical research, unambiguous structural confirmation is paramount. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—that are essential for the structural elucidation of this target molecule. While specific spectral data for this exact compound are not publicly available, this guide will detail the expected spectroscopic characteristics based on its constituent functional groups and provide standardized protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Features

A thorough analysis of the molecular structure is the first step in predicting its spectroscopic signature. This compound comprises an ethyl ester group, a cyclopropyl moiety, and a thiazole ring. Each of these components will give rise to characteristic signals in the NMR, MS, and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: Mapping the Protons

In ¹H NMR spectroscopy, the chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a wealth of information. The expected ¹H NMR spectrum of this compound would be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Expected ¹H NMR Data

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityIntegration
Ethyl (-OCH₂CH₃)~1.4Triplet (t)3H
Ethyl (-OCH₂CH₃)~4.4Quartet (q)2H
Cyclopropyl (-CH-)~2.0-2.5Multiplet (m)1H
Cyclopropyl (-CH₂-)~0.9-1.3Multiplet (m)4H
Thiazole (-CH-)~7.5-8.0Singlet (s)1H
  • Ethyl Group: The ethyl group of the ester will exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), arising from coupling to each other.

  • Cyclopropyl Group: The protons of the cyclopropyl group will appear as complex multiplets in the aliphatic region of the spectrum due to complex spin-spin coupling.

  • Thiazole Ring: The lone proton on the thiazole ring is expected to appear as a singlet in the aromatic region, as it has no adjacent protons to couple with.

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Expected ¹³C NMR Data

CarbonExpected Chemical Shift (ppm)
Ethyl (-OCH₂C H₃)~14
Ethyl (-OC H₂CH₃)~61
Cyclopropyl (-C H-)~10-15
Cyclopropyl (-C H₂-)~5-10
Thiazole (C -S)~115-125
Thiazole (C =N)~145-155
Thiazole (C -COOEt)~160-170
Ester (C =O)~160-165
  • Ester Group: The carbonyl carbon of the ester will be observed in the downfield region of the spectrum. The carbons of the ethyl group will be in the upfield region.

  • Cyclopropyl Group: The carbons of the cyclopropyl group will appear at very high field (upfield).

  • Thiazole Ring: The three carbon atoms of the thiazole ring will have distinct chemical shifts in the aromatic/olefinic region.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Following this, acquire the ¹³C NMR spectrum. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺): The molecular weight of this compound (C₉H₁₁NO₂S) is 197.26 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z = 197.

  • Isotope Peaks: The presence of sulfur will result in a characteristic M+2 peak with an intensity of approximately 4.4% relative to the M+ peak.

  • Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or ethene (-CH₂=CH₂, 28 Da) via a McLafferty rearrangement.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

Functional GroupExpected Absorption Range (cm⁻¹)
C=O Stretch (Ester)1700-1730
C-H Stretch (sp³ - alkyl)2850-3000
C-H Stretch (sp² - thiazole)3000-3100
C-H Stretch (cyclopropyl)~3050
C=N Stretch (Thiazole)~1600
C-O Stretch (Ester)1000-1300
  • Carbonyl Group: A strong, sharp absorption band corresponding to the C=O stretch of the ethyl ester is expected in the region of 1700-1730 cm⁻¹.[1]

  • C-H Bonds: The spectrum will show characteristic C-H stretching vibrations for the alkyl and cyclopropyl groups just below 3000 cm⁻¹ and for the thiazole C-H just above 3000 cm⁻¹.[1]

  • Thiazole Ring: The vibrations of the thiazole ring will give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹).

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the IR spectrum by passing an infrared beam through the ATR crystal. The beam penetrates a short distance into the sample, and the resulting absorption is measured.

  • Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Confirmation Synthesis Synthesize Compound Purification Purify Compound (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Analyze Spectra NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Confirm Structure Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, MS, and IR spectroscopy, is essential for its unambiguous structural characterization. By carefully acquiring and interpreting the data from these complementary techniques, researchers can confidently confirm the identity and purity of the synthesized compound, a critical step in the drug discovery and development process. This guide provides the foundational knowledge and protocols to achieve this with scientific rigor.

References

Introduction: The Thiazole Carboxylate Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Thiazole Carboxylates

Authored for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] This scaffold is present in numerous pharmacologically vital molecules, from the natural vitamin B1 (Thiamine) to synthetic drugs like the antiretroviral Ritonavir and the anticancer agent Tiazofurin.[1][2] The unique electronic and structural properties of the thiazole nucleus allow it to engage in diverse biological interactions, making it a privileged structure in drug design.[3][4]

Within this important class, substituted thiazole carboxylates represent a particularly versatile and critical subclass. The presence of the carboxylate group, typically an ester, provides a crucial synthetic handle for molecular elaboration while also modulating the physicochemical properties of the parent molecule. These compounds are not only key intermediates in the synthesis of complex drugs, such as the tyrosine kinase inhibitor Dasatinib[5], but also feature as the core of many biologically active agents themselves.[6][7]

This guide provides a comprehensive exploration of the physical and chemical properties of substituted thiazole carboxylates. Moving beyond a simple recitation of facts, we will delve into the causality behind these properties, offering field-proven insights into their synthesis, characterization, and profound implications for drug discovery and development. We will examine how substituent changes on the thiazole ring and modifications of the carboxylate moiety influence solubility, stability, reactivity, and spectroscopic signatures, providing the foundational knowledge necessary for rational drug design.

Part I: Core Synthesis – Forging the Thiazole Carboxylate Scaffold

The properties of any given thiazole carboxylate are inextricably linked to its structure, which is established during synthesis. The Hantzsch thiazole synthesis, first reported in the late 19th century, remains the most fundamental and widely utilized method for constructing this scaffold.[2][8][9]

The reaction involves the condensation of an α-haloketone (or α-halo-β-ketoester for direct synthesis of carboxylates) with a thioamide.[8][10] The process is robust, high-yielding, and tolerant of a wide variety of functional groups, allowing for the generation of diverse libraries of substituted thiazoles.

The generally accepted mechanism proceeds through three key stages:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.

  • Cyclization: An intramolecular nucleophilic attack by the thioamide's nitrogen atom onto the ketone's carbonyl carbon forms a five-membered thiazoline intermediate.

  • Dehydration & Aromatization: The thiazoline intermediate readily dehydrates, often under mild heating or acidic conditions, to yield the stable, aromatic thiazole ring.[8][11]

Hantzsch_Synthesis Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1_CO_CHR2_X α-Halo-β-ketoester (R1-CO-CHR2-X) + SN2_Product SN2 Adduct R1_CO_CHR2_X->SN2_Product Nucleophilic Attack (SN2) R3_CS_NH2 Thioamide (R3-CS-NH2) R3_CS_NH2->SN2_Product Thiazoline Hydroxythiazoline Intermediate SN2_Product->Thiazoline Intramolecular Cyclization Thiazole Substituted Thiazole Carboxylate Thiazoline->Thiazole Dehydration & Aromatization (-H2O) Amide_Library_Synthesis Workflow for Thiazole Carboxamide Library Synthesis Thiazole_Ester Thiazole Carboxylate (Ester) Thiazole_Acid Thiazole Carboxylic Acid Thiazole_Ester->Thiazole_Acid Hydrolysis (e.g., LiOH) Activated_Acid Activated Acid Intermediate (e.g., acyl chloride, active ester) Thiazole_Acid->Activated_Acid Activation (e.g., EDCI, SOCl2) Amide_Library Thiazole Carboxamide Library Activated_Acid->Amide_Library Amide Coupling Amine_Library Amine Library (R-NH2, R1R2NH) Amine_Library->Amide_Library Characterization_Workflow Analytical Workflow for Compound Validation cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_confirmation Definitive Confirmation Crude Crude Product Purification Purification (Column Chromatography or Recrystallization) Crude->Purification Pure_Compound Purified Compound Purification->Pure_Compound HRMS Identity Check (HRMS) Pure_Compound->HRMS NMR Structural Elucidation (1H & 13C NMR) Pure_Compound->NMR Xray Absolute Structure (Single Crystal X-Ray) Pure_Compound->Xray If crystal obtained Purity Purity Assessment (HPLC, >95%) HRMS->Purity Correct Mass Found NMR->Purity Correct Structure Confirmed MP Physical Constant (Melting Point) Purity->MP Purity Confirmed Final Validated Compound (Ready for Biological Screening) MP->Final Consistent MP Xray->Final

References

In-Silico Modeling of Ethyl 4-cyclopropylthiazole-2-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical walkthrough for the in-silico modeling of Ethyl 4-cyclopropylthiazole-2-carboxylate, a novel small molecule with therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive framework for characterizing a novel chemical entity using computational methods, from initial structure preparation to advanced molecular dynamics simulations and ADMET profiling. The methodologies outlined herein are grounded in established scientific principles and leverage open-access tools, ensuring both scientific integrity and practical applicability in a research environment.

Introduction: The Rationale for In-Silico Evaluation

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic profiles or unforeseen toxicity.[1] In-silico modeling has emerged as an indispensable tool in modern drug discovery, enabling the early prediction of a compound's behavior and potential liabilities, thereby reducing the time and cost associated with preclinical development.[1][2] This guide focuses on this compound, a molecule featuring a thiazole ring, a scaffold known for its diverse biological activities, including anticancer and antimicrobial properties.[3][4][5][6][7][8][9][10][11] The presence of a cyclopropyl group can further enhance metabolic stability and target engagement.[12][13][14]

This document will delineate a comprehensive in-silico workflow to characterize this molecule, assuming a hypothetical scenario where it is being investigated as a potential inhibitor of a protein kinase, a class of enzymes frequently targeted in cancer therapy.[5][6][8][9]

I. Ligand and Target Preparation: The Foundation of Accurate Modeling

The fidelity of any in-silico model is fundamentally dependent on the quality of the input structures. This section details the meticulous process of preparing both the ligand (this compound) and a representative protein kinase target for subsequent computational analysis.

Ligand Preparation

The initial step involves generating a high-quality 3D structure of the ligand.

Protocol 1: Ligand Structure Generation

  • SMILES String Definition: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is CCOC(=O)c1scc(n1)C1CC1. This is derived from the known structure of similar compounds.

  • 2D to 3D Conversion: Utilize a cheminformatics tool such as UCSF Chimera or online servers to convert the SMILES string into a 3D structure.[15][16]

  • Energy Minimization: The initial 3D structure is a crude representation. It is crucial to perform an energy minimization to obtain a low-energy, stable conformation. This can be accomplished using force fields like MMFF94 or UFF within the chosen software.

  • File Format Conversion: The prepared ligand structure should be saved in a suitable format, such as .mol2 or .pdbqt, which are compatible with docking software.[15][17][18][19][20][21][22]

Target Selection and Preparation

For this guide, we will select Aurora Kinase A (AURKA) as a representative protein kinase target, given that thiazole derivatives have shown inhibitory activity against this family of enzymes.[6][23] We will use the PDB ID: 1MQ4 for our analysis.[6]

Protocol 2: Protein Target Preparation

  • PDB Structure Retrieval: Download the crystal structure of AURKA (PDB ID: 1MQ4) from the Protein Data Bank.

  • Structure Cleaning: The raw PDB file often contains non-essential molecules such as water, co-factors, and ions. These should be removed to simplify the system.

  • Handling Missing Residues and Loops: PDB structures may have missing residues or loops. Tools like SWISS-MODEL or Modeller can be used to model these missing regions.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically absent in crystal structures. Assign appropriate protonation states to ionizable residues at a physiological pH of 7.4. This is a critical step for accurate interaction analysis.[16]

  • Receptor File Preparation: Similar to the ligand, the prepared protein structure needs to be converted to a .pdbqt file for use with AutoDock Vina, which involves assigning partial charges.[1][17][19][20][21][22]

II. Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[24] This allows for the initial assessment of a compound's potential to inhibit the target protein.

Workflow for Molecular Docking

References

Methodological & Application

Synthesis Protocol for Ethyl 4-cyclopropylthiazole-2-carboxylate: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropyl-Thiazole Moiety

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic compounds, including antimicrobial, anti-inflammatory, and anticancer drugs. The introduction of a cyclopropyl group onto the thiazole scaffold can further enhance its pharmacological profile by increasing metabolic stability, improving binding affinity to target proteins, and modulating lipophilicity. Ethyl 4-cyclopropylthiazole-2-carboxylate is a key building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. This application note provides a comprehensive and detailed protocol for the synthesis of this valuable compound, grounded in the principles of the Hantzsch thiazole synthesis.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[1][2][3] The reaction involves the condensation of an α-haloketone with a thioamide. In this protocol, we will utilize 2-bromo-1-cyclopropylpropan-1-one as the α-haloketone and ethyl 2-amino-2-thioxoacetate as the thioamide. The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4]

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Final Product 2_bromo_1_cyclopropylpropan_1_one 2-bromo-1-cyclopropylpropan-1-one reaction_step Condensation & Cyclization 2_bromo_1_cyclopropylpropan_1_one->reaction_step ethyl_2_amino_2_thioxoacetate ethyl 2-amino-2-thioxoacetate ethyl_2_amino_2_thioxoacetate->reaction_step final_product This compound reaction_step->final_product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints for monitoring reaction progress and ensuring product purity.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
2-bromo-1-cyclopropylpropan-1-one34650-66-3177.041.77 g10.0
ethyl 2-amino-2-thioxoacetate16982-21-1133.181.33 g10.0
Ethanol (anhydrous)64-17-546.0750 mL-
Triethylamine121-44-8101.191.4 mL10.0
Ethyl acetate141-78-688.11100 mL-
Saturated aqueous sodium bicarbonate--50 mL-
Brine--50 mL-
Anhydrous magnesium sulfate7487-88-9120.375 g-
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.33 g (10.0 mmol) of ethyl 2-amino-2-thioxoacetate in 50 mL of anhydrous ethanol.

  • Addition of Reactants: To the stirred solution, add 1.77 g (10.0 mmol) of 2-bromo-1-cyclopropylpropan-1-one.

  • Base Addition: Slowly add 1.4 mL (10.0 mmol) of triethylamine to the reaction mixture. The addition of a non-nucleophilic base is crucial to neutralize the hydrobromic acid formed during the reaction, which can prevent side reactions and promote the desired cyclization.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., from 5% to 20% ethyl acetate) as the eluent.

  • Product Characterization:

    • Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a pale yellow oil.

    • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Predicted Analytical Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.10-2.00 (m, 1H, cyclopropyl-CH), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 1.10-1.00 (m, 2H, cyclopropyl-CH₂), 0.90-0.80 (m, 2H, cyclopropyl-CH₂). The proton on the thiazole ring is expected to appear around 7.0-7.5 ppm.

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 162.0 (C=O), 158.0 (C4-thiazole), 148.0 (C2-thiazole), 115.0 (C5-thiazole), 61.5 (-OCH₂CH₃), 14.3 (-OCH₂CH₃), 10.0 (cyclopropyl-CH), 8.5 (cyclopropyl-CH₂).

  • Mass Spectrometry (ESI+): m/z calculated for C₉H₁₁NO₂S [M+H]⁺: 198.0583, found: 198.0585.

Safety Precautions

  • 2-bromo-1-cyclopropylpropan-1-one is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is flammable; avoid open flames.

  • Triethylamine is corrosive and has a strong odor; handle with care in a fume hood.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound. By following the outlined Hantzsch thiazole synthesis procedure, researchers can reliably produce this valuable building block for further applications in drug discovery and development. The provided insights into the reaction mechanism and the rationale behind the experimental choices are intended to empower scientists to adapt and optimize this protocol for their specific research needs.

References

Application Notes and Protocols: Hantzsch Thiazole Synthesis for Cyclopropyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole ring is a fundamental scaffold in medicinal chemistry, present in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the construction of this critical heterocycle.[4][5] This reaction classically involves the condensation of an α-haloketone with a thioamide.[4][5] Its enduring prevalence is a testament to its reliability, operational simplicity, and generally high yields.[1][6]

The incorporation of a cyclopropyl moiety into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Hantzsch thiazole synthesis for the preparation of cyclopropyl-substituted thiazole derivatives. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss key considerations for reaction optimization.

Mechanistic Insights

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism.[1] Understanding these steps is crucial for troubleshooting and optimizing the reaction for specific substrates.

  • Nucleophilic Attack: The synthesis initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone. This proceeds via an SN2 mechanism.[1][6] The efficiency of this initial step is highly dependent on the leaving group ability of the halide, with the general reactivity order being I > Br > Cl.[4]

  • Cyclization: Following the initial SN2 reaction, an intramolecular nucleophilic attack occurs. The nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone, leading to the formation of a five-membered heterocyclic intermediate.[1][6]

  • Dehydration: The final step involves the dehydration of the cyclic intermediate, resulting in the formation of the stable, aromatic thiazole ring.[1]

Visualizing the Mechanism

The following diagram illustrates the stepwise mechanism of the Hantzsch thiazole synthesis.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Product alpha_haloketone α-Haloketone intermediate Thioiminoether Intermediate alpha_haloketone->intermediate 1. SN2 Attack thioamide Thioamide (Cyclopropyl Derivative) thioamide->intermediate cyclized_intermediate Hydroxythiazoline Intermediate intermediate->cyclized_intermediate 2. Intramolecular   Cyclization thiazole Cyclopropyl-Thiazole cyclized_intermediate->thiazole 3. Dehydration   (-H2O) Workflow Experimental Workflow A 1. Reagent Combination - Add 2-bromoacetophenone and  cyclopropanecarbothioamide to ethanol. B 2. Reaction - Reflux the mixture for 2-4 hours. - Monitor by TLC. A->B C 3. Work-up - Cool and neutralize with NaHCO3. - Extract with ethyl acetate. B->C D 4. Purification - Dry organic layer with MgSO4. - Concentrate and purify by  column chromatography. C->D E 5. Characterization - Obtain 1H NMR, 13C NMR, and MS data. D->E

References

Application Notes and Protocols for Ethyl 4-cyclopropylthiazole-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 4-cyclopropylthiazole-2-carboxylate as a versatile scaffold in modern medicinal chemistry. This document outlines the rationale for its use, key derivatization protocols, and strategic screening funnels for identifying novel therapeutic agents.

Introduction: The Strategic Value of the 4-cyclopropylthiazole-2-carboxylate Scaffold

The convergence of a thiazole nucleus and a cyclopropyl moiety in this compound presents a compelling starting point for drug discovery. The thiazole ring is a privileged heterocyclic motif found in numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of medicinal chemistry.[1]

The incorporation of a cyclopropyl group at the 4-position further enhances the drug-like properties of the scaffold. The cyclopropyl ring is a bioisostere for alkenes and other functional groups, and its rigid nature can help in pre-organizing the molecule for optimal binding to a biological target.[][6] This often leads to increased potency, improved metabolic stability, and reduced off-target effects.[][7][8] The ethyl ester at the 2-position serves as a versatile chemical handle, allowing for straightforward modification and the creation of diverse chemical libraries.

Potential Therapeutic Applications and Screening Strategies

Based on the established biological activities of analogous thiazole-containing compounds, this compound is a promising starting point for the development of novel therapeutics in several key areas:

  • Oncology: Thiazole derivatives have shown significant potential as anticancer agents by targeting various pathways, including kinase inhibition and angiogenesis.[8][9]

  • Infectious Diseases: The thiazole core is present in many antimicrobial agents. Derivatives of this scaffold should be evaluated for activity against a panel of bacterial and fungal pathogens.[3]

  • Immunology and Inflammation: Certain thiazole-containing molecules have demonstrated immunomodulatory and anti-inflammatory effects, suggesting potential applications in autoimmune diseases.[10]

A proposed workflow for leveraging this scaffold in a drug discovery program is outlined below:

G A This compound (Starting Scaffold) B Hydrolysis to Carboxylic Acid A->B Protocol 1 C Amide Library Synthesis B->C Protocol 2 D Primary Screening (e.g., Cell Viability Assays) C->D E Hit Identification D->E F Secondary Screening (e.g., Target-Based Assays, MOA studies) E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: High-level workflow for the utilization of this compound in a drug discovery cascade.

Core Protocols

The following protocols provide detailed, step-by-step methodologies for the key chemical transformations required to generate a library of derivatives from this compound.

Protocol 1: Hydrolysis of Ethyl Ester to 4-Cyclopropylthiazole-2-carboxylic acid

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for amide library synthesis.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH (or NaOH) (1.5-2.0 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-Cyclopropylthiazole-2-carboxylic acid. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for Amide Library Synthesis

This protocol outlines the coupling of 4-Cyclopropylthiazole-2-carboxylic acid with a diverse range of primary and secondary amines to generate an amide library.

Materials:

  • 4-Cyclopropylthiazole-2-carboxylic acid

  • A diverse library of primary and secondary amines

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)

  • Organic base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions if necessary

  • Purification system: Flash column chromatography or preparative HPLC

Procedure:

  • In a reaction vessel, dissolve 4-Cyclopropylthiazole-2-carboxylic acid (1 equivalent) in the chosen anhydrous solvent (DMF or DCM).

  • Add the coupling agent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2-3 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.

The following diagram illustrates the derivatization strategy:

G cluster_0 Core Scaffold Modification cluster_1 Amide Library Generation A This compound B 4-Cyclopropylthiazole-2-carboxylic acid A->B Hydrolysis F Amide Derivative 1 B->F Amide Coupling G Amide Derivative 2 B->G Amide Coupling H Amide Derivative 'n' B->H Amide Coupling C Amine 1 C->F D Amine 2 D->G E Amine 'n' E->H

Caption: Derivatization workflow from the starting ester to a diverse amide library.

Data Presentation and Analysis

All quantitative data from screening assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example Data Table for Anticancer Screening

Compound IDAmine MoietyIC₅₀ (µM) vs. Cell Line AIC₅₀ (µM) vs. Cell Line B
Deriv-001Benzylamine12.525.1
Deriv-0024-Fluoroaniline5.28.9
Deriv-003Morpholine> 50> 50
............

Conclusion

This compound is a high-potential starting scaffold for the development of novel small molecule therapeutics. Its constituent parts, the thiazole ring and the cyclopropyl group, are well-established motifs in medicinal chemistry known for their favorable biological and pharmacokinetic properties. The protocols outlined in this document provide a robust framework for the synthesis and evaluation of a diverse library of derivatives, enabling the exploration of multiple therapeutic areas. This strategic approach, combining a privileged core with rational library design, offers a promising avenue for the discovery of next-generation drug candidates.

References

Application Notes and Protocols for the Synthesis of Thiazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of the Thiazole Moiety in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of pharmacologically active compounds. Thiazole-containing molecules have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] Prominent examples of thiazole-based drugs include the anti-HIV agent Ritonavir and the anticancer drug Dasatinib, underscoring the profound impact of this heterocyclic system on modern therapeutics.[1]

The continued exploration of novel thiazole derivatives as potential drug candidates necessitates robust and efficient synthetic methodologies. This guide provides an in-depth exploration of key experimental procedures for the synthesis of thiazole intermediates, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, offering not just procedural steps, but also the scientific rationale that informs each experimental choice.

Foundational Synthetic Strategies for Thiazole Ring Construction

The construction of the thiazole ring can be achieved through several classic and modern synthetic routes. The choice of method often depends on the desired substitution pattern on the thiazole core and the availability of starting materials. Here, we will focus on the most widely employed and versatile of these strategies.

The Hantzsch Thiazole Synthesis: A Timeless and Versatile Approach

First reported by Arthur Hantzsch in 1887, this method remains a cornerstone for the synthesis of thiazoles due to its reliability and broad applicability.[4] The Hantzsch synthesis typically involves the condensation reaction between an α-haloketone and a thioamide.[4]

The reaction proceeds through a well-established multi-step mechanism, which is crucial to understanding the transformation and for troubleshooting potential issues.

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 Nucleophilic Attack (SN2) Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Product Intermediate2->Thiazole Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

This protocol details the synthesis of a common 2-aminothiazole intermediate, a valuable building block in many medicinal chemistry programs.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-Bromoacetophenone199.05101.99 g
Thiourea76.12120.91 g
Ethanol46.07-20 mL
5% Sodium Bicarbonate Solution--50 mL

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in 20 mL of ethanol.

  • Addition of Thiourea: To the stirred solution, add thiourea (0.91 g, 12 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 50 mL of a 5% aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water and then recrystallize from ethanol to obtain pure 2-amino-4-phenylthiazole.

Expected Yield: 75-85%

Characterization: The identity and purity of the product should be confirmed by melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles

The Cook-Heilbron synthesis is a valuable method for the preparation of 5-aminothiazoles, which are important intermediates for the synthesis of purines and other biologically active molecules.[5] This reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents.[5]

The mechanism involves the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide, followed by an intramolecular cyclization and tautomerization to yield the aromatic 5-aminothiazole.

Cook_Heilbron_Mechanism Aminonitrile α-Aminonitrile Intermediate1 Dithiocarbamate Intermediate Aminonitrile->Intermediate1 Nucleophilic Addition CS2 Carbon Disulfide CS2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Aminothiazole 5-Aminothiazole Intermediate2->Aminothiazole Tautomerization

Caption: The reaction mechanism of the Cook-Heilbron thiazole synthesis.

This protocol provides a general procedure for the synthesis of a 5-amino-2-mercaptothiazole derivative.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Aminoacetonitrile hydrochloride92.52100.93 g
Carbon Disulfide76.14120.72 mL
Triethylamine101.19223.06 mL
Ethanol46.07-30 mL

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend aminoacetonitrile hydrochloride (0.93 g, 10 mmol) in 30 mL of ethanol.

  • Base Addition: Cool the suspension in an ice bath and add triethylamine (3.06 mL, 22 mmol) dropwise with stirring.

  • Addition of Carbon Disulfide: After stirring for 15 minutes, add carbon disulfide (0.72 mL, 12 mmol) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Isolation: The product will precipitate from the reaction mixture. Collect the solid by vacuum filtration.

  • Purification: Wash the precipitate with cold ethanol and then diethyl ether. The product can be further purified by recrystallization if necessary.

Expected Yield: 60-70%

Modern Synthetic Approaches: Enhancing Efficiency and Sustainability

While classical methods remain highly valuable, modern synthetic chemistry has introduced innovative techniques to improve reaction efficiency, reduce reaction times, and promote greener chemical processes.

Microwave-Assisted Thiazole Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[6][7][8] The Hantzsch thiazole synthesis is particularly amenable to microwave-assisted conditions.

Microwave_Workflow Start Combine Reactants in Microwave Vial Irradiation Microwave Irradiation (Controlled Temp & Time) Start->Irradiation Cooling Cooling to Room Temperature Irradiation->Cooling Workup Work-up and Isolation Cooling->Workup Purification Purification Workup->Purification

Caption: General workflow for microwave-assisted thiazole synthesis.

Key Advantages of Microwave Synthesis:

  • Rapid Heating: Microwaves directly heat the solvent and reactants, leading to much faster reaction rates compared to conventional heating.

  • Improved Yields: In many cases, microwave synthesis can lead to higher yields and fewer side products.

  • Precise Temperature Control: Modern microwave reactors allow for precise control over the reaction temperature.

Thiazole Synthesis in Ionic Liquids

Ionic liquids (ILs) are salts that are liquid at or near room temperature. They are considered "green" solvents due to their low vapor pressure and high thermal stability.[9][10] The use of ionic liquids as reaction media can offer several advantages in thiazole synthesis, including enhanced reaction rates and simplified product isolation.[9][10]

Considerations for Using Ionic Liquids:

  • Solvent Properties: The choice of ionic liquid can influence the reaction outcome. Factors such as polarity and viscosity should be considered.

  • Recyclability: A key advantage of ionic liquids is their potential for recycling, which can reduce waste and cost.

  • Product Isolation: Product isolation from ionic liquids can sometimes be challenging and may require specific extraction techniques.

Purification and Characterization of Thiazole Intermediates

The purity of thiazole intermediates is paramount for their successful application in subsequent synthetic steps and for obtaining reliable biological data.

Purification Techniques
  • Recrystallization: This is a common and effective method for purifying solid thiazole derivatives. The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: For non-crystalline products or for separating mixtures, silica gel column chromatography is a powerful technique. A suitable solvent system (eluent) must be determined, often using TLC for optimization.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, such as for analytical standards or compounds for biological screening, preparative HPLC can be employed.[11][12][13] Reversed-phase columns are commonly used for the purification of thiazole derivatives.[11]

Characterization Methods

A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized thiazole intermediates:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Safety Precautions in Thiazole Synthesis

As with any chemical synthesis, a thorough understanding of the hazards associated with the reagents and adherence to strict safety protocols are essential.

  • α-Haloketones: These compounds are often lachrymatory (tear-inducing) and skin irritants. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thioamides and Thiourea: These compounds can be toxic if ingested or inhaled. Avoid generating dust and handle them in a fume hood.

  • Solvents: Many organic solvents used in these syntheses are flammable and may have associated health risks. Ensure proper ventilation and avoid sources of ignition.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Always consult the Safety Data Sheet (SDS) for each chemical before use to be fully aware of its hazards and handling procedures. [14][15][16]

Conclusion and Future Outlook

The synthesis of thiazole intermediates remains a vibrant and evolving field of research. While classic methods like the Hantzsch and Cook-Heilbron syntheses continue to be indispensable tools, the development of modern techniques is paving the way for more efficient, sustainable, and diverse approaches to this important class of heterocycles. A thorough understanding of the underlying reaction mechanisms, coupled with meticulous experimental technique and a commitment to safety, will empower researchers to continue to unlock the full potential of thiazole chemistry in the pursuit of new and improved therapeutics.

References

Application Note & Protocol: High-Throughput Screening of Ethyl 4-Cyclopropylthiazole-2-carboxylate Analogs for the Identification of Novel Monoacylglycerol Lipase (MAGL) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of MAGL Inhibition and the Promise of the Thiazole Scaffold

Monoacylglycerol lipase (MAGL) is a key serine hydrolase that plays a critical role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG)[1]. The inhibition of MAGL has emerged as a promising therapeutic strategy for a range of pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. By blocking MAGL activity, the levels of 2-AG are elevated, leading to the modulation of various physiological processes. In the context of oncology, MAGL is overexpressed in several aggressive cancers, where it contributes to pro-tumorigenic signaling[1]. Therefore, the discovery of potent and selective MAGL inhibitors is of significant interest in modern drug discovery.

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, found in a variety of FDA-approved drugs and biologically active compounds[2][3][4]. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[5][6]. Notably, recent studies have identified 2-amino-4-methylthiazole-5-carboxylate derivatives as potent inhibitors of MAGL[1]. The ethyl 4-cyclopropylthiazole-2-carboxylate scaffold represents a promising starting point for the development of novel MAGL inhibitors. The incorporation of a cyclopropyl group can enhance metabolic stability and provide conformational rigidity, which are desirable properties for drug candidates[7].

This application note provides a comprehensive guide for a high-throughput screening (HTS) campaign designed to identify novel MAGL inhibitors from a library of this compound analogs. We will detail the primary screening assay, a robust hit validation workflow, and data analysis strategies, all from the perspective of a seasoned application scientist.

High-Throughput Screening Workflow

The overall workflow for the HTS campaign is depicted below. It begins with a primary screen of the compound library, followed by a series of validation and characterization assays for the identified hits.

HTS_Workflow cluster_primary Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization Primary_Screen Primary HTS of Analog Library (Fluorescence-based MAGL Assay) Hit_Confirmation Hit Confirmation (Dose-Response Assay) Primary_Screen->Hit_Confirmation Identified 'Hits' Secondary_Assay Orthogonal Secondary Assay (e.g., LC-MS based) Hit_Confirmation->Secondary_Assay Confirmed Hits Counter_Screen Counter-Screen (e.g., FAAH Inhibition Assay) Secondary_Assay->Counter_Screen Validated Hits Cell_Based_Assay Cell-Based Assay (e.g., Cancer Cell Viability) Counter_Screen->Cell_Based_Assay Selective Hits Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assay->Lead_Optimization Prioritized Hits

Figure 1: High-throughput screening workflow for the identification of MAGL inhibitors.

Primary High-Throughput Screening Protocol: A Fluorescence-Based MAGL Inhibition Assay

Principle: This assay utilizes a fluorogenic substrate for MAGL. In the presence of active MAGL, the substrate is hydrolyzed, releasing a fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. Compounds that inhibit MAGL will result in a decreased rate of fluorescence generation.

Materials:

  • Human recombinant MAGL enzyme

  • Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl arachidonoyl phosphonate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • 384-well black, flat-bottom microplates

  • Compound library of this compound analogs dissolved in DMSO

  • Positive control inhibitor (e.g., JZL184)

  • Negative control (DMSO)

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Compound Plating:

    • Using an automated liquid handler, dispense 100 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.

    • Dispense 100 nL of the positive control inhibitor into designated control wells.

    • Dispense 100 nL of DMSO into designated negative control wells.

  • Enzyme Preparation and Dispensing:

    • Prepare a working solution of human recombinant MAGL in assay buffer at a final concentration of 2X the desired assay concentration.

    • Dispense 10 µL of the MAGL solution into each well of the assay plate containing the compounds.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Preparation and Dispensing:

    • Prepare a working solution of the fluorogenic MAGL substrate in assay buffer at a final concentration of 2X the desired assay concentration.

    • Dispense 10 µL of the substrate solution into each well to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a kinetic plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a total of 30 minutes.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Normalize the data to the controls on each plate:

      • % Inhibition = 100 * (1 - (Ratecompound - Ratepositive control) / (Ratenegative control - Ratepositive control))

    • Identify "hits" as compounds that exhibit a % inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Data Presentation: Primary Screening Results

The results of the primary screen can be summarized in a table format for easy visualization and hit selection.

Compound IDStructure% Inhibition at 10 µMHit?
EC-001Ethyl 4-cyclopropyl-5-methylthiazole-2-carboxylate78.2Yes
EC-002Ethyl 4-cyclopropyl-5-phenylthiazole-2-carboxylate12.5No
EC-003Ethyl 4-cyclopropyl-5-(4-chlorophenyl)thiazole-2-carboxylate85.1Yes
............
Positive ControlJZL18498.5N/A
Negative ControlDMSO0.0N/A

Hit Validation and Characterization: A Multi-Step Approach

A crucial aspect of any HTS campaign is the rigorous validation of initial hits to eliminate false positives and prioritize the most promising compounds for further development.

Hit Confirmation: Dose-Response Analysis

Principle: To confirm the activity of the primary hits and determine their potency, a dose-response analysis is performed. This involves testing the compounds at multiple concentrations to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).

Protocol:

  • Prepare serial dilutions of the hit compounds, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Perform the same fluorescence-based MAGL inhibition assay as described in the primary screen, using the serially diluted compounds.

  • Plot the % inhibition as a function of the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Orthogonal Secondary Assay: LC-MS Based Substrate Depletion Assay

Principle: To ensure that the observed activity is not an artifact of the fluorescence-based readout (e.g., compound autofluorescence or quenching), an orthogonal assay with a different detection method is employed. An LC-MS based assay directly measures the depletion of the native substrate (2-AG) by MAGL.

Protocol:

  • Incubate the hit compounds with MAGL enzyme and its native substrate, 2-AG.

  • Quench the reaction at a specific time point.

  • Extract the remaining 2-AG from the reaction mixture.

  • Quantify the amount of 2-AG using liquid chromatography-mass spectrometry (LC-MS).

  • Calculate the % inhibition based on the reduction in 2-AG levels compared to the negative control.

Counter-Screen: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Principle: To assess the selectivity of the hit compounds, a counter-screen against a related enzyme is performed. Fatty Acid Amide Hydrolase (FAAH) is another key enzyme in the endocannabinoid system. A similar fluorescence-based or LC-MS based assay can be used to measure the inhibition of FAAH by the hit compounds.

Rationale: Selective MAGL inhibitors are desirable to minimize off-target effects. Compounds that show potent inhibition of MAGL but weak or no inhibition of FAAH are prioritized.

Cell-Based Assay: Cancer Cell Viability Assay

Principle: To evaluate the functional effect of the MAGL inhibitors in a more biologically relevant context, a cell-based assay is performed. Given the role of MAGL in cancer, a cancer cell viability assay is a logical choice.

Protocol:

  • Seed a cancer cell line known to overexpress MAGL (e.g., a highly aggressive breast or ovarian cancer cell line) in 96-well plates.

  • Treat the cells with a range of concentrations of the validated hit compounds.

  • After a defined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Determine the concentration of each compound that causes a 50% reduction in cell viability (GI50).

Hypothetical Signaling Pathway

The following diagram illustrates the role of MAGL in the endocannabinoid signaling pathway and the intended effect of the inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane CB1_R CB1 Receptor Downstream Downstream Signaling (e.g., anti-proliferative effects) CB1_R->Downstream CB2_R CB2 Receptor CB2_R->Downstream Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG->CB1_R Activation Two_AG->CB2_R Activation MAGL Monoacylglycerol Lipase (MAGL) Two_AG->MAGL Hydrolysis AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol Inhibitor This compound Analog (Inhibitor) Inhibitor->MAGL Inhibition

Figure 2: Simplified diagram of MAGL's role in endocannabinoid signaling.

Conclusion and Future Directions

This application note outlines a comprehensive and robust strategy for the high-throughput screening of this compound analogs to identify novel MAGL inhibitors. The multi-step validation process is designed to ensure the quality and reliability of the identified hits, increasing the likelihood of success in subsequent lead optimization efforts. The prioritized hits from this campaign can serve as valuable starting points for structure-activity relationship (SAR) studies to further improve their potency, selectivity, and drug-like properties, ultimately leading to the development of new therapeutic agents for cancer and other diseases.

References

Strategic Derivatization of Ethyl 4-cyclopropylthiazole-2-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Drug Discovery Professionals

Abstract

The 4-cyclopropylthiazole-2-carboxylate core is a privileged scaffold in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The cyclopropyl moiety often enhances metabolic stability and binding affinity, while the thiazole ring serves as a versatile interaction hub and bioisostere for other aromatic systems.[4] This guide provides a comprehensive framework and detailed protocols for the systematic derivatization of Ethyl 4-cyclopropylthiazole-2-carboxylate. The primary focus is on the hydrolysis of the C2-ester and subsequent amide coupling reactions, a robust strategy for generating a diverse chemical library essential for rigorous Structure-Activity Relationship (SAR) studies.

Introduction: The Rationale for Derivatization

Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization in drug discovery.[5] By systematically modifying a parent molecule and assessing the impact on biological activity, researchers can identify key pharmacophoric features and develop a predictive model for designing more potent and selective compounds. The this compound scaffold is an ideal starting point for such an exploration due to its synthetic tractability and established biological relevance.

The derivatization strategy outlined herein focuses on the C2-position. The ethyl ester at this position is a versatile synthetic handle that can be readily converted into a carboxylic acid. This acid is a crucial intermediate, enabling the exploration of a vast chemical space through amide bond formation with a diverse array of primary and secondary amines.[6] This approach allows for the systematic modulation of key physicochemical properties such as:

  • Steric Bulk: Introducing groups of varying sizes to probe the spatial constraints of the biological target's binding pocket.

  • Electronic Effects: Incorporating electron-donating or electron-withdrawing groups to influence binding interactions and compound reactivity.

  • Lipophilicity (LogP): Modifying the overall grease vs. water solubility to optimize pharmacokinetic properties like cell permeability and metabolic stability.

  • Hydrogen Bonding Capacity: Adding or removing hydrogen bond donors and acceptors to fine-tune target engagement.

Overall Synthetic Workflow

The derivatization process is a straightforward, two-step sequence. First, the parent ester is hydrolyzed to the corresponding carboxylic acid. Second, this acid is coupled with a library of amines to generate the final amide derivatives. This workflow is designed for efficiency and adaptability, allowing for the rapid generation of analogues.

G Start This compound (Starting Material) Hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H₂O) Start->Hydrolysis Step 1 Intermediate 4-Cyclopropylthiazole-2-carboxylic Acid (Key Intermediate) Coupling Amide Coupling (e.g., HATU, DIPEA) Intermediate->Coupling Step 2 Amine Amine Library (R1R2-NH) Amine->Coupling Final Target Amide Derivatives (for SAR Screening) Coupling->Final Hydrolysis->Intermediate G cluster_0 Discovery Cycle A Design & Select Amine Library B Synthesize & Purify Amide Derivatives A->B C Biological Assay (e.g., IC50 determination) B->C D Analyze Data (Develop SAR) C->D E Design Next-Gen Compounds D->E Hypothesis E->A Refine

References

Application Note: A Scalable and Efficient Synthesis of Ethyl 4-cyclopropylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-cyclopropylthiazole-2-carboxylate is a key building block in medicinal chemistry, finding application in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a thiazole ring coupled with a cyclopropyl group, is of significant interest in the development of novel therapeutics. This application note provides a detailed, scalable, and efficient protocol for the synthesis of this compound, designed to be a robust and reproducible method for laboratory and pilot-plant scale production.

The synthetic strategy is centered around the well-established Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole core.[1][2][3][4] This approach involves the condensation of an α-haloketone with a thioamide derivative. In this protocol, we detail a two-step process commencing with the synthesis of the requisite thioamide, ethyl thiooxamate, followed by its cyclization with 2-bromo-1-cyclopropylethanone. Emphasis is placed on operational simplicity, yield optimization, and safety considerations critical for scale-up.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The synthesis begins with the preparation of ethyl thiooxamate from ethyl cyanoformate. This intermediate is then subjected to a Hantzsch thiazole condensation with 2-bromo-1-cyclopropylethanone to yield the target compound.

Synthesis_Pathway Ethyl Cyanoformate Ethyl Cyanoformate Ethyl Thiooxamate Ethyl Thiooxamate Ethyl Cyanoformate->Ethyl Thiooxamate Step 1 H2S, Et3N H2S, Et3N This compound This compound Ethyl Thiooxamate->this compound Step 2 2-Bromo-1-cyclopropylethanone 2-Bromo-1-cyclopropylethanone 2-Bromo-1-cyclopropylethanone->this compound Ethanol, Reflux Ethanol, Reflux

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl Thiooxamate

The synthesis of ethyl thiooxamate is a critical first step. A reliable method involves the reaction of ethyl cyanoformate with hydrogen sulfide gas in the presence of a catalytic amount of triethylamine.[5][6][7]

Protocol: Synthesis of Ethyl Thiooxamate

Materials:

  • Ethyl cyanoformate

  • Triethylamine (Et3N)

  • Diethyl ether (anhydrous)

  • Hydrogen sulfide (H₂S) gas

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet bubbler.

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask with ethyl cyanoformate (1.0 eq) and anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Catalyst: Add a catalytic amount of triethylamine (e.g., 0.05 eq) to the cooled solution.

  • Introduction of Hydrogen Sulfide: Bubble hydrogen sulfide gas through the solution at a moderate rate for approximately 2-3 hours, maintaining the temperature at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Completion and Quenching: Once the reaction is complete, stop the H₂S flow and purge the system with nitrogen gas to remove any residual H₂S.

  • Work-up: Add 1N HCl to the reaction mixture and stir for 30 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield ethyl thiooxamate as a yellow solid.

Part 2: Hantzsch Thiazole Synthesis of this compound

This step involves the cyclocondensation of ethyl thiooxamate with 2-bromo-1-cyclopropylethanone. The reaction is typically carried out in a protic solvent like ethanol under reflux conditions.[4]

Protocol: Synthesis of this compound

Materials:

  • Ethyl thiooxamate (from Part 1)

  • 2-Bromo-1-cyclopropylethanone

  • Ethanol (absolute)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl thiooxamate (1.0 eq) in absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 2-bromo-1-cyclopropylethanone (1.0 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Cooling and Solvent Removal: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Work-up: To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize any hydrobromic acid formed.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (%)Purity (%)
Ethyl ThiooxamateC₄H₇NO₂S133.17Yellow solid>90>95
This compoundC₉H₁₁NO₂S197.26Off-white to pale yellow solid75-85>98

Scale-up Considerations and Safety

Safety Precautions:

  • 2-Bromo-1-cyclopropylethanone: This compound is a lachrymator and is toxic if swallowed.[8][9][10] It causes severe skin burns and eye damage.[8] Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Hydrogen Sulfide: A highly toxic and flammable gas. All manipulations must be performed in a certified fume hood with an H₂S sensor.

  • Thioamides: Can be toxic and should be handled with care.

Scale-up Workflow:

Scale_Up_Workflow cluster_prep Pre-Campaign Preparation cluster_synthesis Synthesis Campaign cluster_downstream Downstream Processing cluster_qc Quality Control & Release Process Hazard Analysis Process Hazard Analysis Raw Material Sourcing & QC Raw Material Sourcing & QC Process Hazard Analysis->Raw Material Sourcing & QC Equipment Readiness Check Equipment Readiness Check Raw Material Sourcing & QC->Equipment Readiness Check Step 1: Ethyl Thiooxamate Synthesis Step 1: Ethyl Thiooxamate Synthesis Equipment Readiness Check->Step 1: Ethyl Thiooxamate Synthesis IPC 1 IPC 1 Step 1: Ethyl Thiooxamate Synthesis->IPC 1 In-Process Control (IPC) 1 In-Process Control (IPC) 1 Step 2: Hantzsch Cyclization Step 2: Hantzsch Cyclization IPC 2 IPC 2 Step 2: Hantzsch Cyclization->IPC 2 Work-up & Isolation Work-up & Isolation IPC 2->Work-up & Isolation Crude Product Drying Crude Product Drying Work-up & Isolation->Crude Product Drying Recrystallization Recrystallization Crude Product Drying->Recrystallization Final Product Drying Final Product Drying Recrystallization->Final Product Drying Final Product Analysis (HPLC, NMR) Final Product Analysis (HPLC, NMR) Final Product Drying->Final Product Analysis (HPLC, NMR) Batch Release Batch Release Final Product Analysis (HPLC, NMR)->Batch Release IPC 1->Step 2: Hantzsch Cyclization

Caption: A typical workflow for the scale-up of the synthesis process.

Key Scale-up Considerations:

  • Exothermicity: The Hantzsch thiazole synthesis can be exothermic. For larger scale reactions, controlled addition of the α-haloketone and efficient heat removal are crucial.

  • Reagent Purity: The purity of the starting materials, particularly the 2-bromo-1-cyclopropylethanone, is critical for achieving high yields and minimizing side products.

  • Purification: Recrystallization is a scalable purification method. Solvent selection is key to obtaining high purity and good recovery. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. For industrial scale, melt crystallization could also be explored.

  • Waste Management: Develop a clear plan for the disposal of waste streams, especially those containing residual H₂S and halogenated compounds, in accordance with local regulations.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed procedures and adhering to the safety guidelines, researchers and drug development professionals can reliably produce this valuable building block in high yield and purity. The robustness of the Hantzsch thiazole synthesis, combined with careful process control, makes this method suitable for both laboratory and larger-scale production campaigns.

References

Application Notes and Protocols: Investigating Ethyl 4-cyclopropylthiazole-2-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Oncology

The thiazole ring is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This heterocyclic scaffold is a key structural component in numerous clinically approved anticancer agents, including the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib.[1][2] The therapeutic efficacy of thiazole derivatives is largely attributed to their ability to engage with a wide array of biological targets, such as kinases, matrix metalloproteinases, and anti-apoptotic BCL2 family proteins, thereby disrupting the signaling pathways that drive cancer progression.[3] The nitrogen and sulfur atoms within the thiazole ring are crucial for forming hydrogen bonds and other non-covalent interactions with target proteins, making it an ideal pharmacophore for designing novel anticancer drugs.[1][2]

Ethyl 4-cyclopropylthiazole-2-carboxylate is a novel synthetic compound that incorporates this privileged thiazole scaffold. While direct studies on its anticancer activity are not yet prevalent in the public domain, its structural features suggest it is a promising candidate for investigation. The presence of the cyclopropyl group may enhance metabolic stability and binding affinity to target proteins, while the ethyl carboxylate moiety offers a handle for further chemical modification and prodrug strategies.

These application notes provide a comprehensive guide for researchers and drug development professionals to explore the anticancer potential of this compound. We will outline detailed protocols for preliminary screening, mechanism of action studies, and target identification, grounded in the established principles of cancer drug discovery.

PART 1: Preliminary In Vitro Screening for Anticancer Activity

The initial step in evaluating a novel compound is to assess its cytotoxic and antiproliferative effects against a panel of cancer cell lines. This provides a broad overview of its potential efficacy and selectivity.

Cell Viability and Cytotoxicity Assays

Rationale: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cells. This will allow for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's potency.

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Treat the cells with the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Expected Outcome: This assay will reveal the potency of this compound in inhibiting cancer cell growth. A low IC50 value suggests high potency.

PART 2: Elucidating the Mechanism of Action

Once preliminary activity is confirmed, the next crucial step is to understand how the compound exerts its anticancer effects. This involves investigating its impact on key cellular processes like apoptosis and the cell cycle.

Apoptosis Induction Assays

Rationale: A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Thiazole derivatives have been shown to induce apoptosis through various mechanisms.[1]

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment:

    • Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualization of Apoptosis Pathway:

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Compound This compound Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Compound->Extrinsic Caspase_Activation Caspase Activation (Caspase-3, -7) Intrinsic->Caspase_Activation Extrinsic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential apoptotic pathways induced by the compound.

Cell Cycle Analysis

Rationale: Many anticancer drugs function by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment and Fixation:

    • Treat cells with the compound at various concentrations for 24 hours.

    • Harvest and fix the cells in ice-cold 70% ethanol.

  • Staining and Analysis:

    • Wash the fixed cells with PBS and treat with RNase A.

    • Stain the cells with PI.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome: An accumulation of cells in a specific phase (e.g., G2/M) would indicate that the compound induces cell cycle arrest at that checkpoint.

PART 3: Target Identification and Validation

Identifying the molecular target of a novel compound is a critical step in drug development. Based on the known mechanisms of other thiazole derivatives, potential targets include various protein kinases.

Kinase Inhibition Profiling

Rationale: To screen this compound against a panel of kinases to identify potential targets.

Protocol: In Vitro Kinase Assay

  • Assay Setup:

    • Utilize a commercial kinase profiling service or an in-house platform (e.g., Kinase-Glo® Luminescent Kinase Assay).

    • Screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of kinases.

  • Data Analysis:

    • Identify kinases that show significant inhibition (e.g., >50% inhibition).

  • Dose-Response and IC50 Determination:

    • For the identified "hit" kinases, perform a dose-response experiment to determine the IC50 value for each.

Data Presentation: Kinase Inhibition Profile

Kinase Target% Inhibition at 10 µMIC50 (µM)
Kinase A85%0.5
Kinase B20%> 10
Kinase C92%0.2
.........
Western Blotting for Target Validation

Rationale: To confirm the inhibition of the identified target kinase and its downstream signaling pathway within cancer cells.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cancer cells with the compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target kinase (e.g., phosphorylated and total forms) and its downstream effectors.

    • Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

Visualization of a Hypothetical Signaling Pathway:

signaling_pathway Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Substrate Downstream Substrate Kinase_A->Substrate Proliferation Cell Proliferation Substrate->Proliferation Compound This compound Compound->Kinase_A Inhibition

Caption: Inhibition of a kinase signaling pathway.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a novel anticancer therapeutic. The protocols outlined in these application notes provide a robust framework for its initial characterization and mechanism of action studies. Positive results from these in vitro assays would warrant further investigation, including in vivo efficacy studies in animal models of cancer and medicinal chemistry efforts to optimize its potency and pharmacokinetic properties. The rich history of thiazole derivatives in oncology suggests that a thorough investigation of this compound and its analogs could lead to the discovery of a new generation of effective cancer treatments.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Hantzsch Synthesis of Ethyl 4-cyclopropylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Ethyl 4-cyclopropylthiazole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Hantzsch thiazole synthesis for this specific, high-value intermediate. Here, we move beyond basic protocols to address the nuanced challenges and optimization strategies that are critical for achieving high yields and purity.

I. Foundational Principles: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, prized for its reliability and versatility in constructing the thiazole ring.[1][2] The core transformation involves the condensation of an α-haloketone with a thioamide.[1][2][3] In the context of our target molecule, this compound, the key precursors are typically ethyl 2-chloroacetoacetate and cyclopropanecarbothioamide. The reaction proceeds through a series of steps, including an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][4][5]

Understanding this mechanism is paramount for effective troubleshooting. For instance, the initial SN2 reaction between the sulfur of the thioamide and the α-halocarbonyl is often the rate-determining step.[4] Subsequent intramolecular condensation and dehydration lead to the stable aromatic product.[4]

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Question 1: Why is my yield of this compound consistently low?

Low yields are a frequent challenge and can stem from multiple factors. A systematic approach to diagnosis is crucial.

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While some Hantzsch syntheses can proceed at room temperature, many require heating to overcome the activation energy barrier for cyclization.[6]

    • Troubleshooting Protocol: If your reaction is currently running at ambient temperature, begin by gently heating the reaction mixture to 40-60 °C. Monitor the progress by Thin Layer Chromatography (TLC). For less reactive substrates, refluxing in a suitable solvent like ethanol may be necessary.[6] Be cautious, as excessive heat can lead to the decomposition of reactants or products.

  • Incorrect Solvent Choice: The polarity of the solvent significantly influences reaction rates and yields. Alcohols such as ethanol and methanol are commonly employed and generally provide good results.[6]

    • Optimization Strategy: If you are using a non-polar solvent, consider switching to ethanol or methanol. In some cases, a mixture of solvents, like ethanol/water, has been shown to improve yields.[7][8]

  • Incomplete Reaction: The reaction may simply not have been allowed to run to completion.

    • Monitoring is Key: Use TLC to monitor the disappearance of your starting materials. If the starting materials are still present after your intended reaction time, extend the duration. For real-time, quantitative monitoring, techniques like low-field NMR spectroscopy can be employed if available.[9]

  • Purity of Starting Materials: The purity of ethyl 2-chloroacetoacetate and cyclopropanecarbothioamide is critical. Impurities can lead to side reactions that consume reactants and lower the yield of the desired product.

    • Verification Protocol: Ensure the purity of your starting materials via NMR or other appropriate analytical techniques before commencing the synthesis. If necessary, purify the starting materials through distillation or recrystallization.

ParameterRecommendationRationale
Temperature Start at 40-60 °C; reflux if necessaryOvercomes activation energy; avoids decomposition
Solvent Ethanol or MethanolPolar protic solvents facilitate the reaction
Reaction Time Monitor by TLC until starting material is consumedEnsures the reaction proceeds to completion
Reagent Purity >95%Minimizes side reactions and improves yield
Question 2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I avoid them?

The formation of byproducts is a common issue in Hantzsch synthesis. Identifying these impurities is the first step toward mitigating their formation.

Common Side Reactions & Prevention:

  • Formation of Bis-thiazoles: Under certain conditions, particularly with an excess of the α-haloketone, the formation of bis-thiazole structures can occur.

    • Stoichiometric Control: Carefully control the stoichiometry of your reactants. A slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) is often used to ensure the complete consumption of the α-haloketone.[4]

  • Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis, especially if the reaction is run under strongly acidic or basic conditions for extended periods.

    • pH Control: Maintain a neutral or slightly acidic pH during the reaction. If a base is used in the workup, use a mild base like sodium bicarbonate and avoid prolonged exposure.[6]

  • Alternative Cyclization Pathways: Under strongly acidic conditions, the regioselectivity of the cyclization can be altered, leading to the formation of isomeric products.[10][11]

    • Reaction Condition Optimization: For the synthesis of this compound, neutral or slightly basic conditions are generally preferred to ensure the correct regiochemical outcome.

Purification Protocol:

If impurities are present, column chromatography is the most effective method for purification.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Elution: Carefully load the slurry onto the column and elute with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of a base in the Hantzsch synthesis?

While the Hantzsch synthesis can often proceed without an added base, a mild base is frequently used during the workup. Its primary role is to neutralize the hydrogen halide (e.g., HCl) that is formed as a byproduct of the reaction.[4] This neutralization step is often what precipitates the final thiazole product from the reaction mixture, aiding in its isolation.[1] Common bases used for this purpose include sodium carbonate or sodium bicarbonate.[1][6]

Q2: How can I synthesize the starting material, cyclopropanecarbothioamide?

Cyclopropanecarbothioamide is not always commercially available and may need to be synthesized. A common method involves the reaction of cyclopropanecarbonitrile with a source of hydrogen sulfide, such as sodium hydrosulfide or by bubbling H₂S gas through a basic solution of the nitrile. Another approach is the reaction of cyclopropanecarboxamide with a thionating agent like Lawesson's reagent.

Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?

Yes, there has been a significant push towards developing greener synthetic methodologies. For the Hantzsch synthesis, this includes:

  • Microwave-assisted synthesis: This can dramatically reduce reaction times and often leads to higher yields.[12][13]

  • Ultrasonic irradiation: Similar to microwave synthesis, ultrasound can enhance reaction rates.[8]

  • Use of greener solvents: Water or ethanol/water mixtures are being explored as more environmentally benign solvent systems.[7][8]

  • Catalyst-free conditions: Many Hantzsch syntheses can be performed without a catalyst, reducing waste.[14]

Q4: What is the best way to monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and accessible method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to clearly separate the starting materials from the product. The spots can be visualized under a UV lamp. For more quantitative and real-time analysis, techniques like High-Performance Liquid Chromatography (HPLC) or low-field Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized.[9]

Caption: A typical experimental workflow for Hantzsch thiazole synthesis.

IV. References

  • Technical Support Center: Optimizing Hantzsch Thiazole Synthesis - Benchchem. (URL: 6)

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. (URL: --INVALID-LINK--)

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Royal Society of Chemistry. (URL: --INVALID-LINK--)

  • Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy - S-PACT. (URL: --INVALID-LINK--)

  • This compound - ChemShuttle. (URL: --INVALID-LINK--)

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates - Taylor & Francis Online. (URL: --INVALID-LINK--)

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance - Scholars Middle East Publishers. (URL: --INVALID-LINK--)

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1. (URL: --INVALID-LINK--)

  • Hantzsch Thiazole Synthesis - Chem Help ASAP. (URL: --INVALID-LINK--)

  • Thiazole synthesis - Organic Chemistry Portal. (URL: --INVALID-LINK--)

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. (URL: --INVALID-LINK--)

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. (URL: --INVALID-LINK--)

  • Hantzsch Thiazole Synthesis - SynArchive. (URL: --INVALID-LINK--)

  • The Hantzsch Thiazole Synthesis. - ResearchGate. (URL: --INVALID-LINK--)

  • Reaction mechanism of Hantzsch thiazole synthesis. - ResearchGate. (URL: --INVALID-LINK--)

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (URL: --INVALID-LINK--)

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - NIH. (URL: --INVALID-LINK--)

References

Common side reactions in thiazole synthesis and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Thiazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of thiazole derivatives. This resource is structured to address specific issues in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemistry of both the desired reactions and their common side pathways.

Section 1: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, the reaction of an α-haloketone with a thioamide, is a cornerstone of thiazole chemistry.[1] While robust, it is not without its subtleties, particularly concerning regioselectivity and byproduct formation.

Troubleshooting Guide: Hantzsch Synthesis

Question 1: My Hantzsch reaction with an N-substituted thiourea is giving me a mixture of products with very similar TLC retention factors. What is happening and how can I control the outcome?

Answer: You are likely observing the formation of regioisomers: the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The regiochemical outcome of this reaction is highly dependent on the reaction's pH.[2][3]

  • The Chemistry: In neutral or basic conditions, the sulfur of the N-substituted thiourea is the more nucleophilic atom. It attacks the α-carbon of the haloketone, leading to an intermediate that cyclizes via the nitrogen that is not substituted, ultimately forming the 2-(N-substituted amino)thiazole. Under acidic conditions, the unsubstituted nitrogen of the thiourea can be protonated, increasing the nucleophilicity of the substituted nitrogen. This leads to an alternative cyclization pathway, resulting in the 3-substituted 2-imino-2,3-dihydrothiazole.[2]

  • Preventative Protocol:

    • Ensure Neutral or Basic Conditions for 2-(N-substituted amino)thiazoles:

      • If your α-haloketone is stable, consider using a non-acidic solvent like ethanol or DMF.

      • The addition of a mild, non-nucleophilic base, such as sodium bicarbonate or triethylamine, can help to scavenge any acid formed during the reaction and favor the desired isomer.

    • Utilize Acidic Conditions for 3-substituted 2-imino-2,3-dihydrothiazoles:

      • If this isomer is your target, performing the reaction in a solvent system containing a strong acid, such as 10M-HCl in ethanol, has been shown to favor its formation.[3]

Question 2: My reaction is complete, but I'm getting a low yield after workup with sodium carbonate solution.

Answer: While the Hantzsch synthesis is generally high-yielding, losses can occur during workup, especially if your product has some water solubility or if excess base is used. The use of a carbonate wash can sometimes lead to the precipitation of inorganic salts that may co-precipitate with your product, making isolation difficult.

  • Troubleshooting and Prevention:

    • Minimize Aqueous Workup: If your product is reasonably nonpolar, you may be able to dilute the reaction mixture with a nonpolar solvent and filter off the ammonium halide byproduct directly.

    • Careful pH Adjustment: If a basic wash is necessary to neutralize the reaction mixture, use a dilute solution of sodium bicarbonate and add it slowly. Check the pH to avoid making the solution too basic, which can promote side reactions or increase the solubility of some aminothiazoles.

    • Extraction: After neutralization, ensure you perform a thorough extraction with an appropriate organic solvent to recover all of your product from the aqueous layer.

Diagram: Regioselectivity in Hantzsch Synthesis

G cluster_neutral Neutral/Basic Conditions cluster_acidic Acidic Conditions Thiourea_N N-Substituted Thiourea Intermediate_N S-Alkylation Intermediate Thiourea_N->Intermediate_N Sulfur Attack Haloketone_N α-Haloketone Haloketone_N->Intermediate_N Product_N 2-(N-Substituted) aminothiazole Intermediate_N->Product_N Cyclization via unsubstituted N Thiourea_A N-Substituted Thiourea Intermediate_A N-Alkylation Intermediate Thiourea_A->Intermediate_A Substituted Nitrogen Attack Haloketone_A α-Haloketone Haloketone_A->Intermediate_A Product_A 3-Substituted 2-iminothiazoline Intermediate_A->Product_A Cyclization via Sulfur

Caption: Control of regioselectivity in Hantzsch synthesis by pH.

Section 2: The Gabriel Thiazole Synthesis

In the Gabriel synthesis, a 2-acylamino-ketone is treated with a thionating agent, typically phosphorus pentasulfide (P₄S₁₀), to yield a thiazole. A significant side reaction in this process is the formation of an oxazole, which can occur via the competing Robinson-Gabriel synthesis pathway.

Troubleshooting Guide: Gabriel Synthesis

Question: My Gabriel synthesis is producing a significant amount of the corresponding oxazole. How can I favor the formation of the thiazole?

Answer: The formation of an oxazole is a classic side reaction in this synthesis, arising from the intramolecular cyclization and dehydration of the 2-acylamino-ketone starting material. The key to favoring thiazole formation lies in the choice and handling of the thionating agent.

  • The Chemistry: The 2-acylamino-ketone can undergo two competing intramolecular reactions:

    • Oxazole formation (Robinson-Gabriel): The enol form of the ketone attacks the amide carbonyl, followed by dehydration, to yield the oxazole. This pathway is often promoted by strong dehydrating agents.

    • Thiazole formation (Gabriel): The amide carbonyl is first converted to a thioamide by a thionating agent. The sulfur of the resulting thioamide then acts as a nucleophile, attacking the ketone carbonyl to initiate cyclization and subsequent dehydration to the thiazole.

  • Preventative Protocol:

    • Choice of Thionating Agent:

      • Lawesson's Reagent: This is often preferred over phosphorus pentasulfide as it is a milder and more selective thionating agent for converting amides to thioamides, which can lead to higher yields of thiazoles.[4][5]

      • Phosphorus Pentasulfide (P₄S₁₀): While effective, P₄S₁₀ is a strong dehydrating agent and can promote the competing oxazole formation. If using P₄S₁₀, it is crucial to control the reaction temperature and time.

    • Reaction Conditions:

      • Temperature: Lowering the reaction temperature can sometimes favor the thionation reaction over the dehydration pathway leading to the oxazole.

      • Reaction Time: Monitor the reaction closely by TLC. Prolonged reaction times, especially at elevated temperatures, can increase the amount of oxazole byproduct.

    • Stepwise Approach: For challenging substrates, consider a two-step procedure:

      • First, isolate the thioamide by reacting the 2-acylamino-ketone with Lawesson's reagent under mild conditions.

      • Then, in a separate step, induce the cyclization of the purified thioamide to the thiazole using a dehydrating agent or by heating.

Table 1: Comparison of Thionating Agents in Gabriel Synthesis

ReagentStructureAdvantagesDisadvantages
Phosphorus Pentasulfide P₄S₁₀Readily available, potentStrong dehydrating agent, can promote oxazole formation, often requires higher temperatures.[5]
Lawesson's Reagent C₁₄H₁₄O₂P₂S₄Milder, more selective for thioamide formation, can lead to higher thiazole yields.[4]More expensive, can be less reactive with certain substrates.

Section 3: The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles from the reaction of α-aminonitriles with a sulfur source, such as carbon disulfide, dithioacids, or their esters.[6] While effective, side reactions can arise from the reactivity of both the α-aminonitrile and the sulfur-containing reagent.

Troubleshooting Guide: Cook-Heilbron Synthesis

Question 1: My Cook-Heilbron reaction using an α-aminonitrile and carbon disulfide is giving a low yield of the desired 5-aminothiazole and several byproducts. What could be going wrong?

Answer: The low yield and formation of byproducts in the Cook-Heilbron synthesis can often be attributed to two main factors: the instability of the α-aminonitrile starting material and the reactivity of carbon disulfide with the amine.

  • The Chemistry:

    • α-Aminonitrile Instability: α-Aminonitriles can be susceptible to a retro-Strecker reaction, especially in the presence of water or under non-neutral pH conditions, leading to the decomposition of the starting material back to an aldehyde/ketone, ammonia/amine, and cyanide.

    • Carbon Disulfide Reactivity: The primary amine of the α-aminonitrile can react with carbon disulfide to form a dithiocarbamate.[2] This dithiocarbamate can then react with another molecule of the amine to form a thiourea derivative. This thiourea can potentially undergo side reactions, or its formation may simply consume the starting materials, preventing the desired thiazole formation.

  • Preventative Protocol:

    • Control of Reaction Conditions:

      • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the retro-Strecker reaction.

      • Temperature: The Cook-Heilbron reaction is typically carried out under mild conditions, often at room temperature.[6] Avoid excessive heating, which can promote the decomposition of the α-aminonitrile.

      • pH Control: Maintain a neutral to slightly basic pH to stabilize the α-aminonitrile and facilitate the desired reaction pathway.

    • Order of Addition:

      • Consider adding the α-aminonitrile slowly to a solution of carbon disulfide to minimize the formation of dithiocarbamates and thioureas.

    • Purification:

      • 5-aminothiazoles can often be purified by column chromatography on silica gel. Due to their basic nature, it may be beneficial to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent streaking.

Diagram: Side Reactions in Cook-Heilbron Synthesis

G cluster_main Desired Cook-Heilbron Pathway cluster_side Side Reaction Pathways Aminonitrile_M α-Aminonitrile Intermediate_M Thiazolidine Intermediate Aminonitrile_M->Intermediate_M Aminonitrile_S α-Aminonitrile CS2_M Carbon Disulfide CS2_M->Intermediate_M Product_M 5-Aminothiazole Intermediate_M->Product_M Tautomerization Dithiocarbamate Dithiocarbamate Aminonitrile_S->Dithiocarbamate Reaction with excess amine Retro_Strecker Retro-Strecker Decomposition Aminonitrile_S->Retro_Strecker H₂O, heat CS2_S Carbon Disulfide CS2_S->Dithiocarbamate Thiourea Thiourea Byproduct Dithiocarbamate->Thiourea Reaction with another amine

Caption: Competing reactions in the Cook-Heilbron synthesis.

Frequently Asked Questions (FAQs)

Q: Are there "greener" alternatives to the traditional Hantzsch synthesis that avoid the use of α-haloketones? A: Yes, several more environmentally friendly approaches have been developed. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and one-pot, multi-component reactions that combine several synthetic steps, thereby reducing waste.[7]

Q: How can I purify my thiazole product if it is an oil and cannot be recrystallized? A: If your thiazole derivative is a non-crystalline oil, purification by column chromatography is the most common and effective method. A variety of stationary phases (e.g., silica gel, alumina) and solvent systems can be employed, depending on the polarity of your compound.

Q: Can I use Lawesson's reagent for syntheses other than the Gabriel method? A: Yes, Lawesson's reagent is a versatile thionating agent used to convert a wide range of carbonyl compounds, including ketones and esters, into their corresponding thiocarbonyls.[5] This reactivity can be harnessed in various heterocyclic syntheses where a thioamide or thioketone is a required intermediate.

References

Technical Support Center: Synthesis of Ethyl 4-cyclopropylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Overview of the Hantzsch Thiazole Synthesis

The primary and most reliable method for synthesizing Ethyl 4-cyclopropylthiazole-2-carboxylate is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] In this specific synthesis, the key reactants are ethyl 2-chloroacetoacetate and cyclopropanecarbothioamide. The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction.[4]

Below is a diagram illustrating the general workflow for this synthesis.

Hantzsch_Synthesis_Workflow Reactants Ethyl 2-chloroacetoacetate + Cyclopropanecarbothioamide Solvent Ethanol Reactants->Solvent Dissolve in Reaction Reflux Solvent->Reaction Heat to Workup Solvent Removal & Aqueous Extraction Reaction->Workup Cool and Purification Silica Gel Chromatography Workup->Purification Product Ethyl 4-cyclopropylthiazole- 2-carboxylate Purification->Product

Caption: General workflow for the Hantzsch synthesis of this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions to improve reaction outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Starting Materials: The α-haloketone (ethyl 2-chloroacetoacetate) can be unstable. 3. Incorrect Stoichiometry: An improper molar ratio of reactants.[4] 4. Presence of Water: Moisture can interfere with the reaction.1. Optimize Reaction Conditions: Ensure the reaction is refluxed for at least 2 hours. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Use Fresh Reagents: Use freshly distilled or purchased ethyl 2-chloroacetoacetate. 3. Adjust Stoichiometry: A slight excess of the thioamide can sometimes drive the reaction to completion.[4] 4. Ensure Anhydrous Conditions: Use dry solvents and glassware.
Formation of Side Products 1. Self-condensation of Ethyl 2-chloroacetoacetate: Can occur under basic conditions. 2. Formation of Isomeric Thiazoles: Reaction conditions can influence regioselectivity.[5][6] 3. Reaction with Solvent: Ethanol can potentially react with the α-haloketone.1. Control pH: Maintain neutral or slightly acidic conditions. The reaction naturally produces HBr or HCl which can be sufficient.[4] 2. Strict Temperature Control: Avoid excessive heating which can promote side reactions. 3. Solvent Selection: While ethanol is standard, exploring other polar aprotic solvents like DMF could be an option, though this may require significant process redevelopment.
Difficult Purification 1. Co-elution of Impurities: Side products may have similar polarity to the desired product. 2. Residual Starting Materials: Unreacted starting materials contaminating the crude product. 3. Oily Product: Difficulty in isolating a solid product.1. Optimize Chromatography: Use a gradient elution system for silica gel chromatography. A common mobile phase is a mixture of ethyl acetate and hexane.[7] 2. Aqueous Wash: A thorough aqueous workup can help remove unreacted thioamide and other water-soluble impurities. 3. Crystallization: If the product is an oil, attempt to induce crystallization by scratching the flask or seeding with a small crystal. If that fails, a different purification method like distillation under reduced pressure might be necessary.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis?

A: While yields can vary, a well-optimized Hantzsch thiazole synthesis is generally high-yielding.[2] With proper technique and purification, yields in the range of 70-85% can be expected.

Q2: Can I use ethyl bromopyruvate instead of ethyl 2-chloroacetoacetate?

A: Yes, ethyl bromopyruvate is a suitable alternative α-haloketone for this reaction.[7][8] Bromo derivatives are often more reactive than their chloro counterparts, which may lead to shorter reaction times. However, they are also typically more expensive and may be less stable.

Q3: How critical is the purity of the cyclopropanecarbothioamide?

A: The purity of the thioamide is very important. Impurities in the thioamide can lead to the formation of undesired thiazole derivatives, complicating purification and reducing the overall yield of the target molecule.

Q4: My final product is a pale yellow oil, but the literature reports it as needles. What should I do?

A: It is not uncommon for the initial product after chromatography to be an oil. This can be due to residual solvent or minor impurities. Try dissolving the oil in a minimal amount of a non-polar solvent (like hexane) and cooling it to induce crystallization. If this is unsuccessful, the purity should be re-assessed by NMR or LC-MS.

Q5: Are there alternative, greener synthetic routes available?

A: Research into greener synthetic methods for thiazole derivatives is ongoing.[9] These can include microwave-assisted synthesis, the use of green solvents, or catalyst-based approaches.[9] While these methods show promise, the classic Hantzsch synthesis remains a robust and widely used method in many research and development settings.

IV. Detailed Experimental Protocol

This protocol is a standard procedure for the synthesis of this compound.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Cyclopropanecarbothioamide

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate or Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cyclopropanecarbothioamide (1.1 equivalents) in anhydrous ethanol.

  • Addition of Reactant: To the stirring solution, add ethyl 2-chloroacetoacetate (1.0 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of water).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

    • The final product, this compound, should be a pale yellow oil or solid.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Below is a diagram illustrating the key steps in the reaction mechanism.

Hantzsch_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration & Aromatization Thioamide Cyclopropanecarbothioamide (Sulfur nucleophile) Intermediate1 Thioether Intermediate Thioamide->Intermediate1 SN2 reaction Haloketone Ethyl 2-chloroacetoacetate Haloketone->Intermediate1 Intermediate2 Enol Intermediate Intermediate1->Intermediate2 Tautomerization Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Nucleophilic Attack Product Ethyl 4-cyclopropylthiazole- 2-carboxylate Intermediate3->Product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

V. References

  • W. T. Smith, Jr., "The Hantzsch Thiazole Synthesis," Chemical Reviews, vol. 55, no. 1, pp. 137-167, 1955. --INVALID-LINK--

  • A. R. Hantzsch, "Ueber die Synthese von Thiazolen," Berichte der deutschen chemischen Gesellschaft, vol. 20, no. 2, pp. 3118-3131, 1887. --INVALID-LINK--

  • T. E. Gilchrist, "Heterocyclic Chemistry," 3rd ed., Pearson Education, 1997.

  • J. A. Joule and K. Mills, "Heterocyclic Chemistry," 5th ed., Wiley, 2010.

  • PrepChem, "Synthesis of ethyl 2-cyclopropyl-4-thiazolecarboxylate," --INVALID-LINK--

  • ChemSpider, "Ethyl 2-cyclopropylthiazole-4-carboxylate," --INVALID-LINK--

References

Technical Support Center: Purification of Ethyl 4-cyclopropylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude Ethyl 4-cyclopropylthiazole-2-carboxylate via chromatography. The methodologies and insights presented herein are designed to address common challenges and optimize purification outcomes.

Foundational Experimental Protocol: Flash Chromatography

A baseline protocol is essential for establishing a reproducible purification method. The following procedure is a standard starting point for purifying this compound on a laboratory scale using silica gel flash chromatography.

Workflow Overview

G cluster_prep Preparation cluster_purify Purification cluster_post Post-Purification crude Crude Product tlc_dev Develop TLC Method (e.g., Hexane:EtOAc) crude->tlc_dev pack_col Pack Silica Gel Column tlc_dev->pack_col prep_sample Prepare Sample (Dry or Liquid Load) pack_col->prep_sample run_col Elute Column & Collect Fractions prep_sample->run_col analyze_frac Analyze Fractions by TLC run_col->analyze_frac pool Pool Pure Fractions analyze_frac->pool evap Evaporate Solvent pool->evap final_product Pure Product Analysis (NMR, LC-MS) evap->final_product

Caption: General workflow for chromatographic purification.

Step-by-Step Protocol
  • Method Development (TLC):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems. A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent (like n-heptane or hexanes) and a more polar solvent (like ethyl acetate).[1]

    • Aim for a retention factor (Rf) of 0.25-0.35 for the target compound to ensure good separation on the column.

  • Column Preparation:

    • Select a column size appropriate for the amount of crude material. A common rule of thumb is to use 30 to 100 grams of silica for every gram of crude sample, depending on the separation difficulty.[2]

    • Prepare a slurry of silica gel (230-400 mesh for flash chromatography) in the initial, least polar eluent.[2]

    • Pour the slurry into the column and use gentle pressure to pack a uniform bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. Dry loading is superior when the sample has poor solubility in the mobile phase or is dissolved in a strong solvent that would otherwise disrupt the chromatography bed.[3]

    • Liquid Loading: If the crude product dissolves well in the initial mobile phase, it can be loaded directly onto the column in a minimal volume of that solvent.

  • Elution and Fraction Collection:

    • Begin elution with the starting mobile phase (e.g., 3:1 Hexane:Ethyl Acetate).[1]

    • If a gradient elution is needed (i.e., if impurities are close in polarity), gradually increase the proportion of the more polar solvent.[4] This helps elute more strongly retained compounds while maintaining resolution.

    • Collect fractions of a consistent volume.

  • Analysis and Product Isolation:

    • Analyze the collected fractions using TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting product under high vacuum to remove residual solvent.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Problem: Poor or No Separation on the Column

Q: My product is co-eluting with an impurity, even though the TLC showed good separation. What's wrong?

  • Probable Cause 1: Column Overloading. The most common cause is loading too much crude material onto the column. This saturates the stationary phase, leading to broad bands that overlap.

    • Solution: Reduce the amount of crude material relative to the amount of silica gel. For difficult separations, a ratio of 1:100 (sample:silica) may be necessary.[2]

  • Probable Cause 2: Improper Sample Loading. If the sample was loaded in a solvent stronger than the mobile phase, it can cause the initial band to spread unevenly.

    • Solution: Always use the dry loading technique or dissolve the sample in the weakest possible solvent, ideally the initial mobile phase itself.[3]

  • Probable Cause 3: Column Cracking or Channeling. An improperly packed column can have cracks or channels that allow the solvent and sample to bypass the stationary phase, resulting in no separation.

    • Solution: Ensure the silica bed is packed evenly without air bubbles and is never allowed to run dry. If the column cracks, it must be repacked.

Problem: Compound Streaking or Tailing

Q: On my TLC plate and column fractions, the spot for my compound is a long streak instead of a tight circle. Why is this happening?

  • Probable Cause 1: Sample Overload. Applying too much sample to a TLC plate or column is a frequent cause of streaking.[5]

    • Solution: Use a more dilute sample for TLC spotting. For the column, refer to the solutions for overloading above.

  • Probable Cause 2: Compound is too Polar for the Solvent System. If the compound has a very strong affinity for the silica gel and poor solubility in the mobile phase, it will "drag" along the stationary phase.

    • Solution: Increase the polarity of the mobile phase. For thiazole derivatives, which can have basic nitrogen atoms, adding a small amount (0.1-1%) of a modifier like triethylamine or ammonia in methanol can neutralize acidic sites on the silica gel, leading to sharper peaks.[3]

  • Probable Cause 3: Insoluble Impurities or Baseline Material. The crude material may contain insoluble components that streak from the origin.

    • Solution: Pre-filter the crude sample solution through a small plug of silica or celite before loading it onto the column.

Problem: Compound Won't Elute or Recovery is Low

Q: I've run a large volume of a very polar solvent, but I can't get my product off the column. Where did it go?

  • Probable Cause 1: Irreversible Adsorption/Decomposition. The compound may be unstable on silica gel. Silica is weakly acidic and can catalyze the decomposition of sensitive molecules.[6]

    • Solution: First, test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if degradation spots appear. If it is unstable, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[6]

  • Probable Cause 2: Incorrect Solvent System. You may have accidentally used the wrong solvent or a reversed-phase system on a normal-phase column.

    • Solution: Double-check the solvent bottles and the composition of your mobile phase.[6] Ensure the polarity is appropriate to elute your compound.

  • Probable Cause 3: Elution in the Solvent Front. If the initial mobile phase was too polar, the compound may have eluted immediately in the first few fractions with the solvent front.[6]

    • Solution: Always check the first few fractions collected, even if you don't expect the product to be there.

Troubleshooting Decision Tree

G cluster_tlc_issues TLC Optimization cluster_col_issues Column Troubleshooting start Start Purification tlc Is TLC separation clear? (Rf ~0.3, distinct spots) start->tlc run_col Run Flash Column tlc->run_col Yes streaking Streaking? tlc->streaking No outcome Is column separation pure and recovery high? run_col->outcome end_good Success outcome->end_good Yes check_load Check for Overloading or Improper Loading outcome->check_load No no_sep Spots Overlap? streaking->no_sep No add_modifier Add Modifier (e.g., Et3N) streaking->add_modifier Yes no_sep->tlc No adjust_polarity Adjust Solvent Polarity no_sep->adjust_polarity Yes adjust_polarity->tlc add_modifier->tlc check_stability Check for Degradation on Silica check_load->check_stability check_packing Check Column Packing check_stability->check_packing check_packing->run_col

Caption: A logical flow for troubleshooting common chromatography issues.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal mobile phase for my separation? The optimal mobile phase should provide good separation between your target compound and impurities on a TLC plate. The goal is to find a solvent system where the Rf value of your product is between 0.25 and 0.35. This range typically translates well to column chromatography, providing a balance between resolution and run time. If you have impurities that are very close in polarity, you may need to screen different solvent combinations. Using solvents from different selectivity groups (e.g., swapping ethyl acetate for dichloromethane or MTBE) can alter the separation profile.[4]

Q2: What are common impurities from the synthesis of this compound? Common impurities often include unreacted starting materials such as ethyl bromopyruvate and cyclopropanethioamide, as well as side products from the cyclization reaction.[1][7] Depending on the work-up procedure, you may also have acidic or basic residues. The polarity of these impurities can be very similar to the product, making chromatography challenging.[8]

Q3: Can I use reversed-phase chromatography for this compound? Yes, reversed-phase chromatography is a viable alternative, especially if the compound is unstable on silica or if impurities are difficult to separate using normal-phase. For reversed-phase, you would use a non-polar stationary phase (like C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). Method development would again start with TLC (using C18-functionalized plates) or analytical HPLC to find the optimal solvent conditions.

Q4: My final product is a pale yellow oil. Is this expected and how should I handle it? Many thiazole carboxylates are isolated as oils or low-melting solids.[1] If the product is an oil and difficult to purify further by chromatography, you might consider converting it to a solid derivative (like a hydrochloride salt) for easier purification by recrystallization, if applicable to your workflow.[8][9] For handling, ensure all solvent is removed under high vacuum, as residual solvent can make the product appear oily.

Q5: What is the purpose of a gradient elution and when should I use it? An isocratic elution uses a constant solvent composition throughout the run. A gradient elution involves gradually increasing the mobile phase polarity over time.[4] You should use a gradient when your crude mixture contains compounds with a wide range of polarities. A gradient allows the non-polar compounds to elute first in a weak solvent, and then the more polar compounds (including your product) are eluted as the solvent strength increases. This improves separation quality and significantly reduces the total run time and solvent consumption.[4]

Recommended Starting Solvent Systems (Normal Phase)
Polarity of CompoundNon-Polar SolventPolar SolventStarting Ratio (v/v)
Lown-Heptane / HexanesDichloromethane (DCM)95:5
Moderate (Target) n-Heptane / Hexanes Ethyl Acetate (EtOAc) 80:20 to 70:30 [1]
HighDichloromethane (DCM)Methanol (MeOH)98:2
Very HighEthyl Acetate (EtOAc)Methanol (MeOH)95:5

References

Technical Support Center: Troubleshooting Low Yield in the Cyclization of Thioamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting the cyclization of thioamides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in their cyclization reactions. As a senior application scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring the scientific integrity and success of your experiments.

Introduction: The Intricacies of Thioamide Cyclization

Thioamides are versatile building blocks in organic synthesis, prized for their ability to form a variety of heterocyclic structures, such as thiazoles, thiadiazoles, and other sulfur-containing ring systems that are often key pharmacophores in medicinal chemistry.[1][2] The cyclization of thioamides, however, can be a delicate process, with yields often compromised by a range of factors including reaction conditions, reagent choice, and the inherent reactivity of the substrate. This guide will walk you through a systematic approach to troubleshooting low yields, grounded in the fundamental principles of organic chemistry.

Common Issues and Solutions: A Question-and-Answer Guide

Here, we address specific problems you might encounter during the cyclization of thioamides in a practical question-and-answer format.

Q1: My cyclization reaction is resulting in a low yield of the desired heterocyclic product. What are the most common culprits?

A1: Low yields in thioamide cyclizations can typically be traced back to several key areas: suboptimal reaction conditions, inappropriate reagent selection, the presence of side reactions, and the purity of your starting materials.[3]

A systematic evaluation of each of these factors is the most effective troubleshooting strategy. Start by ensuring the purity of your thioamide substrate and all reagents, as impurities can significantly interfere with the reaction.[3][4]

Q2: I suspect my reaction conditions are not optimized. How do I systematically optimize them?

A2: Optimization of reaction conditions is a critical step.[3] A Design of Experiments (DoE) approach can be highly beneficial, but a more traditional one-factor-at-a-time (OFAT) approach can also be effective. Consider the following parameters:

  • Solvent: The choice of solvent plays a crucial role in reaction kinetics and solubility.[5][6] A solvent screen is often the first and most impactful optimization step. For instance, in a photocatalytic oxidative cyclization of thiobenzamide, tetrahydrofuran (THF) was found to give a 94% yield, significantly outperforming other solvents like ethanol (80%), dichloromethane (69%), and acetonitrile (58%).[5][6]

  • Temperature: Temperature can dramatically influence the reaction rate.[3] Some cyclizations proceed efficiently at room temperature, while others require heating to overcome the activation energy barrier.[7] However, excessive heat can lead to decomposition and the formation of side products.[8] Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature.[7]

  • Reaction Time: Incomplete reactions are a common cause of low yields. Ensure your reaction is running to completion by monitoring its progress over time.[7]

  • Concentration: The concentration of your reactants can affect the rate of intramolecular versus intermolecular reactions. For intramolecular cyclizations, running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions.[7]

Table 1: Solvent Effects on Thioamide Cyclization Yield [5][6]

SolventYield (%)
Tetrahydrofuran (THF)94
Ethanol80
Methanol78
Dichloromethane69
Acetonitrile58
Ethyl Acetate52
Toluene41
1,4-Dioxane23
Q3: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize their formation?

A3: The formation of multiple products indicates the presence of side reactions. Common side products in thioamide cyclizations include:

  • Hydrolysis to the corresponding amide: Thioamides can be susceptible to hydrolysis, especially in the presence of water.[3] Ensure you are using anhydrous solvents and an inert atmosphere if your reaction is sensitive to moisture.[7]

  • Unreacted starting material: This suggests the reaction has not gone to completion.[3] Consider optimizing the reaction time, temperature, or reagent stoichiometry.

  • Dimerization or polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at a lower concentration can often mitigate this issue.

  • Formation of alternative heterocyclic systems: Depending on the reaction conditions, cyclization can sometimes lead to different regioisomers or entirely different heterocyclic scaffolds.[8] For example, the cyclization of thiosemicarbazides can yield either 1,3,4-thiadiazoles under acidic conditions or 1,2,4-triazoles under basic conditions.[8]

  • Chain scission in peptide synthesis: In the context of solid-phase peptide synthesis (SPPS), the nucleophilic sulfur of the thioamide can lead to an undesired 5-exo-trig cyclization, resulting in chain scission.[9][10]

To minimize side products, carefully control your reaction conditions and consider the mechanism of your specific cyclization.

Q4: My desired product is a thiazole, but the yield is poor. What specific strategies can I employ?

A4: The Hantzsch thiazole synthesis and its variations are common methods for forming thiazole rings from thioamides and α-haloketones.[11] Low yields in this reaction can often be attributed to:

  • Instability of the α-haloketone: These reagents can be unstable, so using freshly prepared or purified α-haloketone is recommended.

  • Suboptimal pH: The reaction is often acid-catalyzed. A screen of different Brønsted or Lewis acids may be necessary to find the optimal conditions.[12]

  • Inefficient cyclization/dehydration: The final step of the Hantzsch synthesis is a dehydration to form the aromatic thiazole ring.[11] If you are isolating the thiazoline intermediate, a separate dehydration step using a suitable dehydrating agent might be required.

Troubleshooting Workflow for Low Yield in Thiazole Synthesis

TroubleshootingWorkflow start Low Yield Observed purity Check Purity of Starting Materials (Thioamide, α-Haloketone) start->purity conditions Review Reaction Conditions (Solvent, Temperature, Catalyst) start->conditions analysis Analyze Crude Product (TLC, LC-MS, NMR) purity->analysis purify_reagents Purify Starting Materials purity->purify_reagents conditions->analysis side_products Side Products Identified? analysis->side_products incomplete Incomplete Reaction? analysis->incomplete side_products->incomplete No optimize Optimize Conditions (e.g., Change Solvent, Adjust Temperature) side_products->optimize Yes incomplete->optimize Yes end Improved Yield incomplete->end No optimize->end purify_reagents->analysis

Caption: A logical workflow for diagnosing and resolving low yield issues in thiazole synthesis.

Q5: I am attempting an oxidative cyclization to form a 1,2,4-thiadiazole and the yield is low. What are the key considerations?

A5: Oxidative cyclization of thioamides is a common route to 1,2,4-thiadiazoles.[13][14] The choice of oxidant is critical. Common oxidants include iodine, ceric ammonium nitrate (CAN), and hypervalent iodine reagents.[5][13]

  • Over-oxidation: Using too strong of an oxidant or an excess of the oxidant can lead to undesired side products.[3]

  • Incorrect Oxidant: The choice of oxidant can be substrate-dependent. A screening of different oxidants may be necessary.

  • Radical Scavenging: In some photocatalytic oxidative cyclizations, radical species are key intermediates. The presence of radical scavengers, even in trace amounts, can inhibit the reaction.[5]

Proposed Mechanism for Photocatalytic Oxidative Cyclization

OxidativeCyclization Thioamide Thioamide RadicalCation Thioamide Radical Cation Thioamide->RadicalCation Oxidation (e.g., photogenerated hole) Dimer Dimer Intermediate RadicalCation->Dimer Radical Cross-Coupling Thiadiazole 1,2,4-Thiadiazole Dimer->Thiadiazole Intramolecular Cyclization & Aromatization

Caption: A simplified mechanism for the photocatalytic oxidative cyclization of thioamides to 1,2,4-thiadiazoles.[5]

Q6: Can protecting groups interfere with the cyclization reaction?

A6: Yes, protecting groups can have a significant impact. While necessary to mask reactive functional groups, they can also introduce steric hindrance or be unstable to the reaction conditions.

  • Steric Hindrance: Bulky protecting groups near the reaction center can slow down or prevent the desired cyclization.

  • Protecting Group Instability: The protecting group may be cleaved under the reaction conditions, leading to unwanted side reactions. For example, acid-labile protecting groups may be removed during acid-catalyzed cyclizations.

  • Thioimidate Protection: In peptide synthesis, thioamides can be reversibly protected as thioimidates to prevent side reactions like epimerization and acid-promoted chain scission during cleavage from the solid support.[9][10]

When troubleshooting, always consider the compatibility of your protecting groups with the chosen reaction conditions.

Experimental Protocols

Here are some general protocols for common thioamide cyclization reactions. These should be considered as starting points and may require optimization for your specific substrate.

Protocol 1: General Procedure for Oxidative Cyclization to 1,2,4-Thiadiazoles using Ceric Ammonium Nitrate (CAN)[13]
  • Dissolve the primary thioamide (1.0 mmol) in acetonitrile (5 mL).

  • Add ceric ammonium nitrate (CAN) (2.2 mmol) in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC (typically 10-30 minutes).

  • Once the starting material is consumed, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 2: General Procedure for Hantzsch Thiazole Synthesis[11]
  • Dissolve the thioamide (1.0 mmol) and α-haloketone (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF).

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) if required.

  • Heat the reaction mixture to the optimized temperature (e.g., reflux).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform an appropriate aqueous workup.

  • Extract the product, dry the organic layer, and purify by column chromatography or recrystallization.

Conclusion

Troubleshooting low yields in the cyclization of thioamides requires a methodical and informed approach. By carefully considering the fundamental aspects of the reaction—purity of materials, reaction conditions, potential side reactions, and the influence of protecting groups—you can systematically diagnose and resolve the issues hindering the success of your synthesis. This guide provides a framework for that process, empowering you to achieve higher yields and advance your research and development goals.

References

Technical Support Center: Purification of Ethyl Thiazole Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl thiazole carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the purification of these critical intermediates. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude ethyl thiazole carboxylate ester product?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Such as α-haloketones (e.g., ethyl 2-chloroacetoacetate) and thioamides (e.g., thiourea), which are common reactants in Hantzsch thiazole synthesis.[1][2][3]

  • Side-Reaction Products: The Hantzsch synthesis and other routes can generate side products. For instance, self-condensation of the α-haloketone or alternative cyclization pathways can lead to undesired heterocyclic compounds.[4][5]

  • Hydrolysis Products: Ethyl thiazole carboxylate esters can undergo hydrolysis to form the corresponding thiazole carboxylic acid, especially in the presence of water and acid or base catalysts.[6][7][8][9]

  • Decarboxylation Products: Thiazole carboxylic acids, if formed, can be susceptible to decarboxylation, particularly at elevated temperatures, leading to the loss of the carboxyl group.[10][11][12][13]

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present.

Q2: I have a low yield after my initial purification attempt. What are the likely causes?

A2: Low yield is a common issue that can stem from several factors throughout your experimental workflow:

  • Incomplete Reaction: The synthesis may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[14][15]

  • Product Loss During Work-up: Significant amounts of your product may be lost during aqueous washes if the product has some water solubility. Extractions should be performed multiple times with a suitable organic solvent to ensure complete recovery.[16]

  • Suboptimal Purification Conditions: The chosen purification method may not be suitable for your specific compound or the impurities present. For example, using a solvent system in which your product is highly soluble for recrystallization will lead to poor recovery.

  • Product Degradation: As mentioned in Q1, hydrolysis or decarboxylation under harsh work-up or purification conditions (e.g., high heat, strong acids/bases) can reduce your final yield.[6][10]

Q3: How can I effectively monitor the progress of my purification?

A3: Effective monitoring is key to a successful purification. The two most common and accessible techniques are:

  • Thin Layer Chromatography (TLC): TLC is a rapid and cost-effective method to qualitatively assess the purity of your fractions during column chromatography or to check the effectiveness of a recrystallization.[1][15] A well-chosen solvent system should provide good separation between your desired product and impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of your sample.[17][18][19] It is an invaluable tool for determining the exact purity of your final product and for optimizing purification protocols. Different HPLC columns and mobile phases can be used depending on the polarity of your thiazole ester.[20][21]

Troubleshooting Guides

Issue 1: Persistent Impurities After Recrystallization

Symptom: Your NMR or HPLC analysis shows the presence of impurities even after one or more recrystallization attempts.

Root Cause Analysis and Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below, while impurities should remain soluble at all temperatures.

    • Troubleshooting Steps:

      • Perform a solvent screen with small amounts of your crude product. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, water, or mixtures thereof).[22]

      • If a single solvent is not effective, consider a two-solvent system. Dissolve your compound in a good solvent at its boiling point and then add a poor solvent dropwise until turbidity persists. Reheat to get a clear solution and then allow it to cool slowly.

  • Co-precipitation: The impurity may have very similar solubility properties to your product, causing it to co-precipitate.

    • Troubleshooting Steps:

      • Try a different recrystallization solvent or solvent system.

      • If co-precipitation remains an issue, an alternative purification method like column chromatography may be necessary.

  • Insufficient Removal of Insoluble Impurities: Some impurities may be insoluble in the hot recrystallization solvent.

    • Troubleshooting Steps:

      • Perform a hot filtration step to remove any insoluble material before allowing the solution to cool and crystallize.

Issue 2: Product Tailing or Poor Separation During Column Chromatography

Symptom: During silica gel column chromatography, your product appears as a long streak (tailing) on TLC or elutes as a broad peak, leading to poor separation from impurities.

Root Cause Analysis and Solutions:

  • Compound Acidity: The thiazole nitrogen or residual acidic impurities can interact strongly with the acidic silica gel, causing tailing.

    • Troubleshooting Steps:

      • Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

      • Alternatively, consider using a different stationary phase, such as neutral or basic alumina.

  • Improper Solvent System (Eluent): The polarity of your eluent may be too high or too low.

    • Troubleshooting Steps:

      • Optimize your solvent system using TLC before running the column. Aim for an Rf value of 0.2-0.4 for your desired compound.[23]

      • A gradient elution, where the polarity of the solvent system is gradually increased, can often provide better separation than an isocratic (constant polarity) elution.[24]

  • Column Overloading: Applying too much crude material to the column will exceed its separation capacity.

    • Troubleshooting Steps:

      • As a general rule, use a mass ratio of silica gel to crude product of at least 30:1 for difficult separations.

Issue 3: Presence of Thiazole Carboxylic Acid in the Final Product

Symptom: You detect the corresponding carboxylic acid impurity in your purified ethyl thiazole carboxylate ester.

Root Cause Analysis and Solutions:

  • Ester Hydrolysis: The ester is being hydrolyzed during the reaction work-up or purification.[7][8][9]

    • Troubleshooting Steps:

      • Work-up: Avoid prolonged exposure to strong acids or bases during aqueous washes. Use dilute solutions and minimize contact time. Consider using a mild base like sodium bicarbonate for neutralization.[25]

      • Purification: If using reverse-phase HPLC, be mindful of the pH of the mobile phase. Prolonged exposure to acidic conditions can cause hydrolysis.

      • Removal of Carboxylic Acid:

        • Liquid-Liquid Extraction: Dissolve your crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous solution of sodium bicarbonate. The acidic carboxylic acid will be deprotonated and extracted into the aqueous layer.[25]

        • Column Chromatography: The more polar carboxylic acid will generally have a lower Rf on silica gel and can be separated from the less polar ester.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests.

  • Dissolution: Place the crude ethyl thiazole carboxylate ester in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification via Hydrochloride Salt Formation

For basic ethyl thiazole carboxylate esters, conversion to the hydrochloride salt can be an effective purification method, as the salt often has different solubility properties and may crystallize more readily.[16]

  • Dissolution: Dissolve the crude ester in a suitable organic solvent, such as acetone or ethyl acetate.[16]

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent like dioxane) dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the salt by vacuum filtration.

  • Washing: Wash the collected salt with a small amount of the cold solvent used for precipitation.

  • Drying: Dry the hydrochloride salt under vacuum.

  • Neutralization (Optional): If the free base is required for the next step, the purified salt can be neutralized with a base like sodium bicarbonate and extracted into an organic solvent.

Data Presentation

Purification Method Typical Purity Achieved (by HPLC) Advantages Disadvantages
Recrystallization >98%Simple, cost-effective, scalable.Can be time-consuming, potential for product loss in the mother liquor.
Column Chromatography >99%High resolution for complex mixtures.Can be labor-intensive, requires larger volumes of solvent.
HCl Salt Formation >99%Can significantly improve purity, product is often a stable, crystalline solid.Only applicable to basic compounds, requires an additional step to recover the free base.

Visualizations

Workflow for Troubleshooting Impurities

G start Crude Product Analysis (TLC/HPLC) check_purity Is Purity >95%? start->check_purity acid_wash Aqueous Acidic Wash (e.g., dilute HCl) start->acid_wash Basic Impurities Present base_wash Aqueous Basic Wash (e.g., NaHCO3) start->base_wash Acidic Impurities Present recrystallize Attempt Recrystallization check_purity->recrystallize No final_product Pure Product check_purity->final_product Yes recrystallize->check_purity Impurity Persists column_chrom Perform Column Chromatography recrystallize->column_chrom Impurity Persists column_chrom->check_purity acid_wash->recrystallize base_wash->recrystallize end Further Characterization final_product->end

Caption: Decision tree for selecting a purification strategy.

Logical Relationship of Impurity Removal

G cluster_impurities Common Impurities cluster_methods Purification Methods starting_materials Unreacted Starting Materials (e.g., α-haloketone, thioamide) recrystallization Recrystallization starting_materials->recrystallization column_chrom Column Chromatography starting_materials->column_chrom side_products Side-Reaction Products (e.g., regioisomers) side_products->recrystallization side_products->column_chrom degradation_products Degradation Products (e.g., Thiazole Carboxylic Acid) degradation_products->column_chrom acid_base_extraction Acid-Base Extraction degradation_products->acid_base_extraction

Caption: Mapping impurities to effective removal methods.

References

Stability of Ethyl 4-cyclopropylthiazole-2-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 4-cyclopropylthiazole-2-carboxylate

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability-related queries encountered during experimental work.

Frequently Asked Questions (FAQs) - General Stability

Question: What are the primary stability concerns for this compound?

Answer: this compound is a heterocyclic compound containing an ethyl ester functional group. The primary stability concerns are centered around the chemical integrity of these two moieties. Key potential degradation pathways include:

  • Hydrolysis of the Ethyl Ester: This is the most common degradation pathway for ester-containing compounds. The ester can be hydrolyzed to its corresponding carboxylic acid (4-cyclopropylthiazole-2-carboxylic acid) and ethanol. This reaction is highly sensitive to the presence of water, pH (catalyzed by both acid and base), and temperature.[1]

  • Thiazole Ring Opening: While the thiazole ring is aromatic and generally stable, it can be susceptible to cleavage under harsh conditions such as extreme pH, high temperatures, or strong oxidizing agents.[2][3]

  • Photodegradation: Thiazole-containing compounds, particularly those with aryl substituents, can be sensitive to light. Exposure to UV or even visible light can initiate photo-oxygenation or other rearrangement reactions, leading to degradation.[4]

  • Oxidative Degradation: The sulfur and nitrogen atoms in the thiazole ring can be susceptible to oxidation, which may lead to the formation of N-oxides or sulfoxides, disrupting the aromaticity and stability of the ring.[2]

Understanding these potential issues is the first step in designing robust experiments and ensuring the integrity of your results.

Question: How does the cyclopropyl group influence the molecule's stability?

Answer: The cyclopropyl group, while generally stable, introduces a degree of ring strain. Its electronic properties can influence the reactivity of the adjacent thiazole ring. While specific data on this exact molecule is limited, cyclopropyl groups can participate in unique chemical reactions, although they are not typically considered a primary point of instability under standard pharmaceutical testing conditions. Their main influence here is likely on the overall electronic nature of the thiazole ring system.

Troubleshooting Guide: Solvent-Specific Issues

Question: I'm observing rapid degradation of my compound in a solution of methanol or ethanol. What is happening?

Answer: This is likely due to a process called transesterification . Methanol and ethanol are polar protic solvents and can act as nucleophiles, especially in the presence of an acid or base catalyst. The ethoxy group (-OCH₂CH₃) of your ester can be exchanged with the methoxy group (-OCH₃) from methanol, resulting in the formation of mthis compound.

Causality: The mechanism is similar to hydrolysis, but with an alcohol acting as the nucleophile instead of water. Polar protic solvents can facilitate this reaction by stabilizing the charged intermediates involved.[5]

Recommendation:

  • If your experimental design allows, switch to a polar aprotic solvent such as Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). These solvents are less likely to act as nucleophiles.[5]

  • Ensure your solvents are anhydrous, as residual water will cause hydrolysis.

  • Control the pH of your solution; avoid strongly acidic or basic conditions.

Question: Why do I see different stability profiles in Acetonitrile (ACN) versus Dimethyl Sulfoxide (DMSO)?

Answer: While both are polar aprotic solvents, their properties differ significantly, which can impact reaction rates. The rate of degradation, particularly hydrolysis from trace water, can be influenced by the solvent's dielectric constant and its ability to solvate reactants and transition states.

  • Dielectric Constant: DMSO has a higher dielectric constant than ACN, meaning it is more effective at stabilizing charged species. This can sometimes accelerate degradation pathways that involve polar or charged transition states.[6]

  • Hygroscopicity: DMSO is significantly more hygroscopic than ACN. If not handled under strictly anhydrous conditions, it will absorb atmospheric moisture, providing the water necessary for hydrolysis.

This highlights that even among "stable" solvents, the choice can have a measurable impact on the long-term stability of a sensitive compound.

Summary of Solvent Suitability for Stability Studies
Solvent ClassExample SolventsSuitability for this compoundRationale
Polar Protic Water, Methanol, EthanolPoor (High Risk)Can act as nucleophiles, leading to hydrolysis or transesterification.[5]
Polar Aprotic Acetonitrile (ACN), DMSO, DMFGood (Recommended)Solubilizes the compound without participating directly in degradation reactions.[5]
Non-Polar Hexane, ToluenePoor (Solubility Issues)Unlikely to dissolve a polar molecule sufficiently for most applications.

Experimental Protocols & Methodologies

Forced Degradation Study Protocol

Forced degradation, or stress testing, is essential to identify likely degradation products and establish the stability-indicating nature of analytical methods.[7][8] It involves subjecting the compound to conditions more severe than those used in accelerated stability testing.[9]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Workflow for Forced Degradation Study

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) P_Acid Aliquot for Acid Stress Prep->P_Acid P_Base Aliquot for Base Stress Prep->P_Base P_Ox Aliquot for Oxidative Stress Prep->P_Ox P_Therm Aliquot for Thermal Stress Prep->P_Therm P_Photo Aliquot for Photolytic Stress Prep->P_Photo Acid Add 0.1M HCl Heat at 60°C P_Acid->Acid Base Add 0.1M NaOH Room Temp P_Base->Base Ox Add 3% H₂O₂ Room Temp P_Ox->Ox Therm Heat Solution at 80°C (Protected from light) P_Therm->Therm Photo Expose to ICH Light (UV/Vis) P_Photo->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by Stability-Indicating HPLC-UV Ox->Analyze Therm->Analyze Photo->Analyze Neutralize->Analyze Identify Identify Degradants by LC-MS Analyze->Identify

Caption: Workflow for a typical forced degradation study.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable polar aprotic solvent like Acetonitrile (ACN).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Stress: Heat 1 mL of stock solution at 80°C for 72 hours, protected from light.

    • Photolytic Stress: Expose 1 mL of stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

Key Principle: The method must be able to separate the intact API from all potential degradation products and impurities.[10][11]

Logical Flow for Method Development

HPLC_Method_Dev Start Define Goal: Separate API from Degradants Col_Select Col_Select Start->Col_Select Mob_Phase Mob_Phase Col_Select->Mob_Phase Inject Inject Mob_Phase->Inject Eval Evaluate Resolution {Are all peaks baseline separated from the API peak?} Inject->Eval Optimize Optimize Eval->Optimize No Validate Validate Eval->Validate Yes Optimize->Inject

Caption: Logical flow for developing a stability-indicating HPLC method.

Potential Degradation Pathways

Question: What are the likely structures of the degradation products I might observe?

Answer: Based on the chemistry of the functional groups, the most probable degradation product under hydrolytic (acidic or basic) conditions is the corresponding carboxylic acid.

Primary Degradation Pathway: Ester Hydrolysis

Caption: Primary hydrolytic degradation pathway. (Note: Generic images used for degradants).

Under oxidative stress (e.g., H₂O₂), you might observe the formation of an N-oxide or S-oxide on the thiazole ring. These products would have a different polarity and can typically be separated by reverse-phase HPLC. Identification would require mass spectrometry (LC-MS) to confirm the addition of one or more oxygen atoms.

References

Technical Support Center: Overcoming Challenges in the Synthesis of 4-Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing 4-substituted thiazole derivatives. The thiazole ring is a cornerstone pharmacophore found in numerous approved drugs and natural products, making its efficient synthesis a critical task in drug discovery and development.

This document moves beyond standard protocols to provide in-depth, field-proven insights into common challenges, troubleshooting strategies, and optimization techniques, with a primary focus on the robust and widely used Hantzsch thiazole synthesis.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My Hantzsch reaction is giving a very low yield or has failed completely. What are the primary causes and how can I fix it?

Answer: Low or no yield in a Hantzsch synthesis is a common but typically solvable issue. The root cause often lies in one of three areas: reagent quality, reaction conditions, or improper work-up.

Causality Analysis & Troubleshooting Steps:

  • Reagent Integrity:

    • α-Haloketone Stability: α-Haloketones, particularly bromoacetophenones, can be lachrymatory and susceptible to degradation upon exposure to moisture or light. Ensure you are using a fresh or properly stored reagent. An impure α-haloketone is a primary culprit for low yields.

    • Thioamide/Thiourea Quality: The thioamide or thiourea should be pure. Some thioamides can be unstable in acidic media or decompose upon prolonged heating, which can halt the reaction.[1]

  • Reaction Conditions:

    • Temperature: While many Hantzsch reactions proceed well at room temperature or with gentle heating (e.g., refluxing in ethanol), some less reactive starting materials may require higher temperatures.[2] Conversely, excessive heat can lead to decomposition and side-product formation. If your reaction is failing at room temperature, try heating to 50-80°C.

    • Solvent Choice: Ethanol is the most common and effective solvent. However, for poorly soluble starting materials, solvents like dimethylformamide (DMF) or dioxane can be used. For greener approaches, water or PEG have also been successfully employed.[3][4] The choice of solvent can significantly impact reaction kinetics.

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Some reactions are complete within 30 minutes, while others may require several hours.[2][5] Assuming a standard reaction time without monitoring can lead to premature work-up.

  • Improper Work-up:

    • The product of a Hantzsch synthesis using thiourea is typically a 2-aminothiazole hydrohalide salt, which is often soluble in the reaction solvent (e.g., ethanol). The free base is precipitated by adding a weak base like sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), or ammonia solution during work-up.[2][6] Failure to neutralize the reaction mixture will result in the product remaining in the filtrate.

Troubleshooting Workflow: Low Product Yield

Here is a logical workflow to diagnose and solve low-yield issues.

low_yield_workflow start Low / No Yield Observed check_reagents 1. Verify Reagent Quality - Use fresh α-haloketone - Check thioamide purity start->check_reagents check_conditions 2. Optimize Reaction Conditions - Monitor by TLC - Adjust temperature (50-80°C) - Consider alternative solvent (DMF) check_reagents->check_conditions Reagents OK check_workup 3. Review Work-up Procedure - Ensure pH > 8 after base addition - Check for product in filtrate check_conditions->check_workup Conditions Optimized success Problem Solved check_workup->success Work-up Correct

Caption: A step-by-step workflow for troubleshooting low yields.

Question 2: My reaction produces multiple spots on the TLC plate. What are the common side products and how can I minimize them?

Answer: The formation of multiple products indicates competing reaction pathways or degradation. Key side products include:

  • Bis-thiazoles: If a diketone impurity is present in the starting material, or if the reaction conditions promote oxidation, bis-thiazole compounds can form.[7]

  • Self-condensation of α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation. This is less common in the typically acidic-to-neutral conditions of the Hantzsch synthesis but can occur if the wrong base is used or added too early.

  • Isomeric Products: When using N-monosubstituted thioureas, there is a possibility of forming two different regioisomers: the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[8][9]

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure the α-haloketone is fully consumed, minimizing its self-condensation.

  • Control pH: For reactions involving N-substituted thioureas, running the reaction under neutral conditions typically favors the 2-(N-substituted amino) product. Conducting the synthesis in strongly acidic media can increase the proportion of the 2-imino isomer.[8]

  • Purify Starting Materials: Ensure the purity of the α-haloketone to avoid side reactions from contaminants.

Question 3: I am struggling with the purification of my 4-substituted thiazole. What are the best practices?

Answer: Purification can be challenging if the product is not a clean, crystalline solid.

  • Precipitation/Recrystallization: This is the most common and efficient method. After neutralizing the reaction mixture with a base, the crude 2-aminothiazole product often precipitates from the aqueous-alcoholic solution.[2][6]

    • Pro-Tip: If the product oils out, try adding the reaction mixture to ice-cold water with vigorous stirring. Seeding with a small crystal of pure product can also induce crystallization.

    • Recrystallization: Ethanol, aqueous ethanol, or acetic acid are common solvents for recrystallization.[10] The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at room temperature or below.

  • Column Chromatography: If recrystallization fails or impurities co-crystallize, column chromatography is the next step.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) is a good starting point for many 4-aryl-2-aminothiazoles.[11] The polarity can be adjusted based on the specific substituents on your molecule.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism of the Hantzsch thiazole synthesis?

Answer: The Hantzsch synthesis is a classic condensation reaction that forms the thiazole ring from an α-haloketone and a thioamide (or thiourea). The generally accepted mechanism proceeds in three main stages: S-alkylation, intramolecular cyclization, and dehydration.[2][6][12]

  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an Sₙ2 reaction, displacing the halide. This forms an isothioamide intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then attacks the carbonyl carbon of the ketone moiety, forming a five-membered heterocyclic ring (a thiazoline intermediate).

  • Dehydration & Aromatization: The resulting hydroxylated thiazoline intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring. The aromaticity of the final product is a strong driving force for the reaction.[6]

Hantzsch Thiazole Synthesis Mechanismdot

// Reactants reactants [label=<

R¹-C(=O)-CH₂-X + R²-C(=S)-NH₂

, shape=box, style="rounded", fillcolor="#F1F3F4"];

// Intermediates intermediate1 [label="Isothioamide Intermediate", shape=box, style="rounded", fillcolor="#FBBC05"]; intermediate2 [label="Thiazoline Intermediate", shape=box, style="rounded", fillcolor="#FBBC05"];

// Product product [label="4-R¹-2-R²-Thiazole", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Arrows and Labels reactants -> intermediate1 [label="1. S-Alkylation (SN2)"]; intermediate1 -> intermediate2 [label="2. Intramolecular\n Cyclization"]; intermediate2 -> product [label="3. Dehydration\n (-H₂O)"]; }

References

Technical Support Center: By-product Analysis in the Synthesis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of thiazole derivatives. Recognizing the complexities and nuances of heterocyclic chemistry, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of unwanted by-products. Our goal is to equip you with the expertise to identify, minimize, and eliminate these impurities, thereby enhancing your reaction yields and ensuring the purity of your target compounds.

Troubleshooting Guide: Navigating Common By-product Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Hantzsch Thiazole Synthesis: Common Pitfalls and Solutions

The Hantzsch thiazole synthesis, a cornerstone reaction for forming the thiazole ring by condensing an α-haloketone with a thioamide, is generally high-yielding.[1] However, side reactions can occur, leading to a complex mixture of products.

Question 1: My NMR spectrum shows an unexpected set of peaks, suggesting an isomeric by-product. What could it be and how can I confirm its identity?

Answer:

A common issue, particularly when using N-substituted thioureas under acidic conditions, is the formation of a constitutional isomer: the 3-substituted 2-imino-2,3-dihydrothiazole, alongside your desired 2-(N-substituted amino)thiazole.[2]

  • Causality of Formation: The regioselectivity of the cyclization step is influenced by the protonation state of the intermediate. Under neutral conditions, the reaction typically yields the 2-aminothiazole. However, acidic conditions can favor the formation of the 2-iminodihydrothiazole isomer.[2]

    *dot graph Hantzsch_Isomer_Formation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

    } *dot

    Diagram Caption: Influence of reaction conditions on product formation in Hantzsch synthesis.

  • Identification: Distinguishing between these isomers is possible through careful analysis of their spectroscopic data.

    Spectroscopic Technique2-(N-Substituted amino)thiazole (Desired)3-Substituted 2-imino-2,3-dihydrothiazole (By-product)
    ¹H NMR The proton at the 5-position of the thiazole ring typically appears at a specific chemical shift.The corresponding proton in the dihydrothiazole ring will have a distinctly different chemical shift.[2]
    IR Spectroscopy Characteristic C=N stretching frequency.The exocyclic C=N bond in the imino group will exhibit a different stretching frequency compared to the endocyclic C=N of the aminothiazole.[2]
  • Troubleshooting and Prevention:

    • pH Control: Carefully control the pH of your reaction medium. Neutral or slightly basic conditions generally favor the formation of the desired 2-aminothiazole.

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and the formation of by-products.

    • Purification: If the isomeric by-product does form, separation can often be achieved using column chromatography with a carefully selected solvent system.

Question 2: I'm observing a significant amount of a high molecular weight by-product, and my yield of the desired thiazole is low. What could be the cause?

Answer:

This issue may stem from the self-condensation of the α-haloketone starting material, which can compete with the desired reaction with the thioamide.

  • Causality of Formation: In the presence of a base or even upon heating, α-haloketones can undergo self-condensation reactions to form various by-products, including dimers or more complex structures. This is particularly problematic if the reaction with the thioamide is slow.

    *dot graph Self_Condensation_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

    } *dot

    Diagram Caption: Competing reaction pathways in Hantzsch thiazole synthesis.

  • Identification:

    • Mass Spectrometry (MS): The molecular weight of the by-product will be approximately double that of the α-haloketone starting material.

    • NMR Spectroscopy: The NMR spectrum will likely be complex and may show the absence of the characteristic thiazole ring protons.

  • Troubleshooting and Prevention:

    • Stoichiometry and Order of Addition: Use a slight excess of the thioamide to ensure the α-haloketone is consumed in the desired reaction pathway. Consider adding the α-haloketone slowly to a solution of the thioamide.

    • Temperature Control: Avoid excessive heating, as this can promote self-condensation. Run the reaction at the lowest effective temperature.

    • Solvent Choice: The choice of solvent can influence the relative rates of the desired reaction and the self-condensation. Experiment with different solvents to optimize the reaction conditions.

Cook-Heilbron Thiazole Synthesis: Potential Side Reactions

The Cook-Heilbron synthesis provides access to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide.[3]

Question 3: My Cook-Heilbron synthesis is giving a low yield of the desired 5-aminothiazole and a complex mixture of by-products. What are the likely side reactions?

Answer:

The Cook-Heilbron synthesis, while useful, can be prone to side reactions, especially depending on the stability of the starting materials and intermediates.

  • Causality of Formation:

    • Decomposition of Starting Materials: α-aminonitriles can be unstable and may decompose under the reaction conditions.

    • Side Reactions of Carbon Disulfide: Carbon disulfide is a reactive molecule that can participate in various side reactions.

    • Further Reactions of the Product: The resulting 5-aminothiazole can sometimes undergo further reactions under the synthesis conditions.

  • Identification: The identification of by-products in this synthesis can be challenging due to the potential for a wide variety of structures. A combination of analytical techniques is often necessary.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating the components of the reaction mixture and obtaining their molecular weights, which can provide clues to their identities.

    • NMR Spectroscopy: Detailed analysis of ¹H and ¹³C NMR spectra of isolated impurities is crucial for structure elucidation.

  • Troubleshooting and Prevention:

    • Purity of Starting Materials: Ensure the α-aminonitrile is of high purity and handle it appropriately to prevent decomposition.

    • Reaction Conditions: Carefully control the reaction temperature and time. Over-heating or prolonged reaction times can lead to increased by-product formation.

    • Work-up Procedure: A prompt and efficient work-up is essential to isolate the desired product before it can participate in further reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for routine by-product analysis in thiazole synthesis?

A1: A combination of chromatographic and spectroscopic techniques is ideal.

  • Thin Layer Chromatography (TLC): An excellent and rapid method for monitoring the progress of a reaction and getting a quick overview of the number of components in the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and the relative amounts of by-products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of both the desired product and any isolated by-products.

Q2: How can I effectively remove polar by-products from my thiazole derivative?

A2:

  • Aqueous Work-up: A simple acid-base work-up can often remove many polar impurities.

  • Column Chromatography: Silica gel chromatography is a standard and effective method for separating compounds with different polarities. A gradient elution from a non-polar to a more polar solvent system can be very effective.

  • Recrystallization: If your desired thiazole derivative is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Q3: Can the choice of α-haloketone (e.g., α-bromo vs. α-chloro) influence by-product formation?

A3: Yes, the reactivity of the halogen can play a role. α-bromoketones are generally more reactive than α-chloroketones. While this can lead to faster reaction times, it may also increase the rate of side reactions such as self-condensation. The optimal choice will depend on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
  • Dissolve the thioamide (1.0 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the α-haloketone (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Cook-Heilbron Thiazole Synthesis
  • Dissolve the α-aminonitrile (1.0 equivalent) in a suitable solvent (e.g., ethanol).

  • Add carbon disulfide (1.1 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

References

Thiazole Synthesis: A Technical Guide to Reaction Monitoring & Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the Technical Support Center for Thiazole Synthesis. Thiazole rings are crucial scaffolds in a vast array of pharmacologically active compounds, making their efficient synthesis a cornerstone of drug development and medicinal chemistry.[1][2][3][4] Precise monitoring of the reaction progress is not merely an analytical step; it is fundamental to optimizing yield, ensuring purity, minimizing side-product formation, and guaranteeing the safety and reproducibility of the synthesis at any scale.[5]

This guide is designed for researchers, scientists, and drug development professionals. It provides direct, actionable answers to common challenges encountered during thiazole synthesis, with a focus on robust monitoring techniques and logical troubleshooting workflows.

Section 1: Frequently Asked Questions (FAQs) on Monitoring Techniques

This section addresses the most common queries regarding the selection and application of analytical methods for monitoring thiazole synthesis, such as the classic Hantzsch synthesis.[3][6][7][8]

Q1: What are the primary methods for monitoring my thiazole synthesis, and how do I choose the best one?

The choice of monitoring technique depends on several factors: the specific reaction, the physical properties of reactants and products (e.g., volatility, presence of a chromophore), the need for real-time data, and available instrumentation. The most common methods fall into two categories: offline chromatographic techniques and online (in-situ) spectroscopic techniques.

Comparison of Common Monitoring Techniques:

TechniquePrincipleProsConsBest For
Thin-Layer Chromatography (TLC) Separation by polarity on a solid stationary phase.[9]Fast, inexpensive, simple setup, good for qualitative screening.[6]Low resolution, not quantitative, can be difficult to interpret with complex mixtures.Rapidly checking for the presence of starting materials and products; initial reaction screening.[6][9]
High-Performance Liquid Chromatography (HPLC) High-resolution separation in a packed column based on analyte affinity for stationary and mobile phases.[10][11][12]Highly quantitative, excellent resolution, reproducible, suitable for a wide range of thiazole derivatives.[10][11][13]Slower than TLC, requires method development, more expensive instrumentation.Accurate kinetic analysis, purity assessment, and monitoring reactions with multiple, structurally similar components.[10][11]
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity.Excellent for volatile and thermally stable compounds, highly sensitive.Not suitable for non-volatile or thermally labile thiazoles; derivatization may be required.Monitoring syntheses involving volatile starting materials or products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[14][15]Provides rich structural data, can identify intermediates and byproducts, can be used for in-situ monitoring.[5][16]Lower sensitivity than chromatography, expensive, complex data analysis, requires specific flow-cell for in-situ use.[5]Mechanistic studies, identifying unknown impurities, and real-time monitoring of reactant/product ratios in solution.[5][16]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.[14][17][18]Can be used in-situ with an ATR probe, provides real-time functional group analysis (e.g., disappearance of C=O stretch).Provides limited structural information, spectra can be complex and overlapping, less sensitive for minor components.Real-time monitoring of the consumption of a key functional group (e.g., ketone in Hantzsch synthesis).[14]
Q2: When is it better to use an offline method like HPLC versus an in-situ method like FT-IR or flow NMR?

The decision hinges on the type of data you need.

  • Offline methods (TLC, HPLC, GC): These are ideal for detailed quantitative analysis and final purity assessment. You take discrete samples from the reaction at different time points. This approach is perfect when you need to establish a precise kinetic profile, quantify impurities, or when in-situ probes are not feasible due to reaction conditions (e.g., heterogeneous mixtures, harsh reagents). HPLC, in particular, offers superior separation and quantification for most thiazole syntheses.[10][11][12][13]

  • In-situ/Online methods (FT-IR, Raman, NMR): These techniques provide a continuous, real-time view of the reaction as it happens, without the need for sampling.[5] This is invaluable for understanding reaction dynamics, detecting transient intermediates, and ensuring process safety, especially in continuous flow processes.[5] For example, an FT-IR probe can continuously track the disappearance of the α-haloketone's carbonyl peak, signaling the reaction's progress.[14] Low-field benchtop NMR is also emerging as a powerful tool for real-time monitoring of reactant concentrations in flow chemistry setups.[5]

Q3: My thiazole product and starting materials are UV-active. How do I develop a robust HPLC method?

Developing a reliable HPLC method is crucial for accurate monitoring. Here is a typical workflow:

  • Column Selection: A C18 reversed-phase column is the most common starting point for thiazole analysis.[11][13]

  • Mobile Phase Selection: Begin with a simple gradient of a buffered aqueous phase (e.g., 0.1% formic or orthophosphoric acid in water) and an organic modifier (acetonitrile or methanol).[11] The acidic buffer helps to protonate the thiazole nitrogen, leading to sharper peaks.

  • Wavelength (λ) Selection: Use a photodiode array (PDA) detector to determine the UV maxima (λ-max) for your starting materials and expected product. Choose a wavelength that provides a good response for all key components.

  • Gradient Optimization: Run a broad gradient (e.g., 5% to 95% organic over 20 minutes) to determine the approximate retention times of all components. Adjust the gradient slope and duration to achieve baseline separation between the starting material, intermediate, and product peaks.

  • Validation: Once optimized, validate the method for linearity, accuracy, and precision to ensure your quantitative data is reliable.[10][12]

Section 2: Troubleshooting Guides for Common Synthesis Issues

Even well-established reactions can present challenges. This section provides structured guidance for diagnosing and resolving common problems.

Issue 1: Reaction Stalled or Incomplete Conversion

Symptom: Your primary monitoring technique (TLC or HPLC) shows a significant amount of starting material remaining well after the expected reaction time.

Causality: This issue typically points to problems with reaction kinetics, reagent stoichiometry, or catalyst activity. The Hantzsch synthesis, for instance, involves a sequence of steps including S-alkylation and cyclization/dehydration; a bottleneck in any step will stall the overall reaction.[6][7][19]

Troubleshooting Workflow:

G Start Reaction Stalled Check_Temp 1. Verify Temperature Is it at the specified value? Start->Check_Temp Check_Reagents 2. Check Reagent Purity & Stoichiometry Are reagents pure? Was a slight excess of thioamide used? Check_Temp->Check_Reagents  Temp OK   Check_Solvent 3. Evaluate Solvent Is it appropriate and dry? Check_Reagents->Check_Solvent  Reagents OK   Check_pH 4. Assess Reaction pH Is neutralization required post-reaction? Check_Solvent->Check_pH  Solvent OK   Resolution Problem Resolved Check_pH->Resolution  pH OK / Adjusted  

Caption: Troubleshooting workflow for a stalled thiazole synthesis.

Actionable Steps:

  • Verify Temperature: Ensure the reaction is being heated to the temperature specified in the protocol. Many thiazole syntheses require heating to overcome the activation energy for the final dehydration step.[19]

  • Check Reagents:

    • Purity: Use fresh, pure reagents. α-Haloketones can degrade over time.

    • Stoichiometry: It is common practice in Hantzsch synthesis to use a slight excess (1.1-1.5 equivalents) of the thioamide to drive the reaction to completion.[6] Verify your initial measurements.

  • Assess Solvent: Confirm that the correct solvent is being used and that it is sufficiently dry if the reaction is moisture-sensitive.

  • Consider pH: The final product of the Hantzsch synthesis is often the hydrobromide salt, which may be soluble.[6] The reaction may appear incomplete until a weak base (e.g., sodium bicarbonate) is added during workup to neutralize the acid and precipitate the neutral thiazole product.[6]

Issue 2: Multiple Unexpected Spots/Peaks Observed During Monitoring

Symptom: Your TLC plate shows multiple unexpected spots, or your HPLC chromatogram displays several peaks that are not your starting material or desired product.

Causality: This indicates the formation of side products or the presence of impurities in the starting materials. In thiazole synthesis, side reactions can include self-condensation of the α-haloketone or alternative cyclization pathways, particularly if reaction conditions are not optimized.[20]

Decision Tree for Identifying Unknowns:

G Start Multiple Unknown Peaks Check_SM Analyze Starting Materials (SMs) by HPLC/NMR Start->Check_SM SM_Impure Impurity Detected in SMs Check_SM->SM_Impure SM_Pure SMs are Pure Check_SM->SM_Pure Purify_SM Action: Purify Starting Materials SM_Impure->Purify_SM Yes SM_Impure->SM_Pure No Hypothesize Hypothesize Side Reactions (e.g., self-condensation, isomer formation) SM_Pure->Hypothesize LCMS_Analysis Analyze Reaction Mixture by LC-MS Hypothesize->LCMS_Analysis Identify_Mass Identify Mass of Byproducts LCMS_Analysis->Identify_Mass Correlate Correlate Mass with Hypothesized Structures Identify_Mass->Correlate Optimize Action: Optimize Conditions (Temp, Base, Time) Correlate->Optimize

References

Validation & Comparative

Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of Ethyl 4-cyclopropylthiazole-2-carboxylate by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a cornerstone of chemical research. In the synthesis of novel compounds, rigorous structural validation is not merely a confirmatory step but a crucial element that underpins the reliability of all subsequent biological and chemical data. This guide provides an in-depth, experience-driven approach to the structural elucidation of Ethyl 4-cyclopropylthiazole-2-carboxylate, a heterocyclic compound of interest, by comparing and integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the theoretical underpinnings of the expected spectral data, provide detailed experimental protocols for data acquisition, and offer a comparative analysis with a structurally related analogue to highlight the nuances of spectral interpretation.

The Imperative of Orthogonal Spectroscopic Techniques

The validation of a molecular structure should never rely on a single analytical technique. Instead, a multi-faceted approach using orthogonal methods provides a self-validating system, significantly increasing the confidence in the assigned structure. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry reveals the molecular weight and offers clues to the molecular formula and substructures through fragmentation analysis.[1] The synergy between these two techniques is paramount for the robust characterization of novel chemical entities.

Structural Elucidation of this compound: A Predictive and Comparative Analysis

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of this compound dictates a unique set of signals in both ¹H and ¹³C NMR spectra. By dissecting the molecule into its constituent functional groups—the ethyl ester, the 4-cyclopropyl group, and the thiazole ring—we can predict the expected chemical shifts and coupling patterns.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals for each proton environment. The ethyl ester group will present as a quartet for the methylene protons (-CH₂-) adjacent to the oxygen atom, typically in the range of δ 4.0-4.5 ppm, coupled to a triplet for the terminal methyl protons (-CH₃) around δ 1.2-1.5 ppm. The thiazole ring possesses a single proton at the 5-position, which is expected to appear as a singlet in the aromatic region, likely around δ 7.5-8.0 ppm. The cyclopropyl group will show a more complex pattern in the upfield region of the spectrum.[2] The methine proton attached to the thiazole ring will be a multiplet, shifted downfield due to the influence of the aromatic ring. The four methylene protons of the cyclopropyl ring will appear as two distinct multiplets, a characteristic feature of this strained ring system.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information. The carbonyl carbon of the ethyl ester is expected at the most downfield region, typically δ 160-170 ppm. The methylene and methyl carbons of the ethyl group will resonate around δ 60-65 ppm and δ 14-16 ppm, respectively. The thiazole ring will display three distinct signals for its carbon atoms. The cyclopropyl group's carbons will appear at relatively high field, with the methine carbon being more downfield than the two equivalent methylene carbons.

Predicted Mass Spectrometry Fragmentation Pattern

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will be dictated by the stability of the resulting fragments. Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene molecule via a McLafferty rearrangement, although the latter is less likely in this specific structure.[4][5] Cleavage of the cyclopropyl group is also a probable fragmentation route.

Comparative Analysis with a Structural Analogue

To illustrate the power of NMR and MS in distinguishing between closely related structures, we will compare the expected data for this compound with that of a known compound, Ethyl 2-amino-4-methylthiazole-5-carboxylate .

FeatureThis compound (Predicted)Ethyl 2-amino-4-methylthiazole-5-carboxylate[6]Rationale for Spectral Differences
¹H NMR: Thiazole Ring Singlet (~δ 7.5-8.0 ppm)No aromatic proton signalThe substitution pattern on the thiazole ring is different, with the 5-position being unsubstituted in the target molecule, giving rise to a proton signal.
¹H NMR: 4-Substituent Multiplets for cyclopropyl protons (upfield)Singlet for methyl protons (~δ 2.4 ppm)The cyclopropyl group has a complex multiplet structure, while the methyl group is a simple singlet.
¹³C NMR: 4-Substituent Signals for cyclopropyl carbons (upfield)Signal for methyl carbon (~δ 17 ppm)The chemical shifts for cyclopropyl carbons are distinct from that of a methyl carbon.
MS: Molecular Ion (M⁺) Expected m/zm/z 186The different substituents at the 4-position and the presence of an amino group lead to a different molecular weight.
MS: Fragmentation Loss of cyclopropyl, ethoxy radicalFragmentation influenced by the amino groupThe presence of the amino group in the analogue will lead to different fragmentation pathways compared to the cyclopropyl substituent.

This comparative analysis underscores how subtle changes in molecular structure lead to significant and predictable differences in the resulting spectra, allowing for confident structural assignment.

Experimental Protocols

The acquisition of high-quality NMR and MS data is critical for accurate structural elucidation. The following are detailed, field-proven protocols.

Protocol 1: High-Resolution NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is crucial and should be based on the compound's solubility and the need to avoid overlapping solvent signals with key analyte resonances.

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

    • Integrate all signals to determine the relative number of protons.

    • Analyze the coupling patterns (singlets, doublets, triplets, quartets, multiplets) to deduce the connectivity of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • Consider performing Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer coupled to a high-resolution analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant m/z range.

    • The high-resolution data will provide the accurate mass of the molecular ion, which can be used to determine the elemental composition.

    • For fragmentation studies (MS/MS), isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Visualizing the Validation Workflow

A systematic workflow is essential for the efficient and accurate structural validation of a novel compound.

validation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesized Compound (this compound) nmr NMR Spectroscopy (¹H, ¹³C, DEPT) synthesis->nmr Sample Prep ms Mass Spectrometry (HRMS, MS/MS) synthesis->ms Sample Prep data_analysis Spectral Data Analysis nmr->data_analysis ms->data_analysis comparison Comparison with Analogues & Databases data_analysis->comparison structure_confirmation Structure Confirmation comparison->structure_confirmation

Caption: Workflow for the structural validation of this compound.

Conclusion

The structural validation of a novel molecule like this compound is a meticulous process that relies on the synergistic interpretation of data from multiple analytical techniques. By combining the detailed connectivity information from NMR spectroscopy with the molecular weight and fragmentation data from mass spectrometry, researchers can achieve a high degree of confidence in their structural assignments. This guide has provided a framework for this process, from predicting spectral outcomes to outlining robust experimental protocols and emphasizing the importance of comparative analysis. Adherence to such rigorous validation standards is fundamental to the integrity and advancement of chemical and pharmaceutical research.

References

The Thiazole-4-Position: A Critical Locus for Modulating Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Substituent Effects on Biological Performance

The thiazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous FDA-approved drugs.[1][2] Its versatility allows for a wide range of biological activities, from antimicrobial to anticancer.[3][4] Within this versatile heterocycle, the substituents at the 2, 4, and 5-positions play a crucial role in defining the molecule's pharmacological profile.[5] This guide provides a comparative analysis of different substituents at the thiazole-4-position, with a primary focus on their impact on anticancer activity, supported by experimental data and detailed protocols.

The Strategic Importance of the Thiazole-4-Position in Anticancer Drug Design

The thiazole-4-position offers a key vector for chemists to modulate the steric, electronic, and pharmacokinetic properties of a molecule. Substituents at this position can influence the overall conformation of the compound, its binding affinity to biological targets, and its metabolic stability. Research has increasingly pointed to the 4-position as a critical site for optimizing the potency of thiazole-based anticancer agents.[6][7]

This guide will delve into a comparative study of various substituents at this pivotal position, drawing on data from the development of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), a potent class of anticancer agents that exhibit their effect through the inhibition of tubulin polymerization.[5][6][7]

Experimental Methodologies: A Validated Approach to Synthesis and Evaluation

To provide a robust comparison, it is essential to understand the methodologies used to synthesize and evaluate these compounds. The following protocols are based on established and widely used methods in the field.

Synthesis of 4-Substituted Thiazole Derivatives: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of the thiazole core.[7][8] This reaction involves the condensation of an α-haloketone with a thioamide.

Step-by-Step Protocol for the Synthesis of 2-Amino-4-arylthiazole:

  • Reaction Setup: In a round-bottom flask, combine the desired α-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Catalysis: Add a catalytic amount of a suitable catalyst, such as copper silicate, to the mixture.[9]

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress using thin-layer chromatography (TLC).[9]

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it over crushed ice to precipitate the product.

  • Purification: Filter the solid product and recrystallize from a suitable solvent, such as hot ethanol, to obtain the purified 2-amino-4-arylthiazole.[9]

Diagram of the Hantzsch Thiazole Synthesis Workflow:

Hantzsch_Synthesis reagents α-Bromoacetophenone + Thiourea + Catalyst reaction Reflux in Ethanol reagents->reaction Heat workup Cool and Precipitate on Ice reaction->workup Reaction Completion purification Filter and Recrystallize workup->purification product Purified 2-Amino- 4-arylthiazole purification->product

Caption: General workflow for the Hantzsch synthesis of 2-amino-4-arylthiazoles.

Biological Evaluation: Assessing Anticancer Activity

The synthesized compounds are then subjected to a battery of in vitro assays to determine their anticancer efficacy.

1. MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is then calculated.

Diagram of the MTT Assay Workflow:

MTT_Assay cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat with Thiazole Derivatives cell_seeding->treatment 24h Incubation mtt_addition Add MTT Solution treatment->mtt_addition 48h Incubation solubilization Add Solubilizing Agent (DMSO) mtt_addition->solubilization 4h Incubation absorbance Measure Absorbance at 570 nm solubilization->absorbance ic50 Calculate IC50 absorbance->ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of thiazole derivatives.

2. Tubulin Polymerization Assay:

This assay determines if the anticancer activity of the compounds is due to their interaction with tubulin, a key component of the cytoskeleton.[2][5][6]

Step-by-Step Tubulin Polymerization Assay Protocol:

  • Reaction Preparation: In a 96-well plate, add purified tubulin, a GTP-containing buffer, and a fluorescent reporter.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader. The fluorescent reporter binds to polymerized microtubules, and the increase in fluorescence is proportional to the extent of tubulin polymerization.[6]

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of fluorescence increase.

Comparative Analysis of Substituents at the Thiazole-4-Position

The following table summarizes the in vitro anticancer activity of a series of 4-substituted methoxybenzoyl-aryl-thiazole (SMART) compounds against melanoma (UACC-62) and prostate cancer (PC-3) cell lines. The data is extracted from the study by Shi et al.[5][6][7] This comparative data highlights the significant impact of the substituent at the 4-position of the thiazole ring.

Table 1: In Vitro Anticancer Activity (IC50, nM) of 4-Substituted Thiazole Derivatives

CompoundR (Substituent at 4-position)UACC-62 (Melanoma) IC50 (nM)PC-3 (Prostate) IC50 (nM)
8n p-Fluorophenyl643
8p p-Aminophenyl1012
8q p-Methylphenyl2124
8r Phenyl53110
8s p-Methoxyphenyl180250
8t p-Chlorophenyl230320

Data sourced from Shi, et al. (2009). Journal of Medicinal Chemistry.[6]

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals key structure-activity relationships for the substituents at the thiazole-4-position in this series of compounds:

  • Electron-Withdrawing vs. Electron-Donating Groups: The presence of a weak electron-withdrawing group (EWG) like fluorine at the para-position of the phenyl ring at the 4-position of the thiazole (compound 8n ) resulted in the most potent activity against the melanoma cell line. A weak electron-donating group (EDG) like an amino group (compound 8p ) also demonstrated high potency, particularly against the prostate cancer cell line.[6]

  • Steric Effects: The unsubstituted phenyl ring (compound 8r ) showed moderate activity. Increasing the bulk and electron-donating character with a methoxy group (compound 8s ) led to a significant decrease in activity. Similarly, the larger chloro substituent (compound 8t ) also resulted in reduced potency compared to the fluoro-substituted analog.

Diagram of the Structure-Activity Relationship at the Thiazole-4-Position:

SAR_Thiazole_4 cluster_substituents Substituents at Thiazole-4-Position cluster_activity Anticancer Activity F p-Fluorophenyl (Weak EWG) High High Potency F->High NH2 p-Aminophenyl (Weak EDG) NH2->High CH3 p-Methylphenyl (Weak EDG) Moderate Moderate Potency CH3->Moderate H Phenyl (Neutral) H->Moderate OCH3 p-Methoxyphenyl (EDG) Low Low Potency OCH3->Low Cl p-Chlorophenyl (EWG) Cl->Low

Caption: Impact of different substituents at the thiazole-4-position on anticancer activity.

Conclusion: The Thiazole-4-Position as a Tunable Site for Drug Discovery

This comparative guide underscores the critical role of the substituent at the thiazole-4-position in modulating the anticancer activity of this important class of heterocyclic compounds. The experimental data clearly demonstrates that subtle changes in the electronic and steric properties of the substituent at this position can lead to significant variations in biological potency.

The provided protocols for synthesis and biological evaluation offer a robust framework for researchers in the field of drug discovery to systematically explore the structure-activity relationships of novel thiazole derivatives. By leveraging the insights gained from such comparative studies, medicinal chemists can more effectively design and develop next-generation anticancer agents with improved efficacy and selectivity. The thiazole-4-position remains a promising and highly "tunable" site for the optimization of future therapeutics.

References

A Comparative Analysis of the Biological Activity of Ethyl 4-cyclopropylthiazole-2-carboxylate and Other Thiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs with a wide array of therapeutic applications.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, offers a versatile platform for structural modifications, leading to a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comparative analysis of the potential biological activity of Ethyl 4-cyclopropylthiazole-2-carboxylate against other thiazole derivatives, drawing upon established structure-activity relationships (SAR) and experimental data from analogous compounds to provide a forward-looking perspective for drug discovery and development professionals.

While direct experimental data for this compound is not extensively available in the public domain, we can extrapolate its potential biological profile by examining the activities of structurally related thiazole compounds. This analysis will focus on key therapeutic areas where thiazole derivatives have shown significant promise.

The Thiazole Nucleus: A Privileged Scaffold in Drug Discovery

The unique electronic properties and structural features of the thiazole ring allow it to interact with a variety of biological targets. Its aromatic nature and the presence of heteroatoms facilitate hydrogen bonding, hydrophobic interactions, and coordination with metal ions, making it a valuable pharmacophore.[6] The biological activity of thiazole derivatives can be finely tuned by the nature and position of substituents on the ring.

Potential Biological Activities of this compound: A Structure-Activity Relationship (SAR) Perspective

Based on the existing literature for analogous thiazole compounds, we can hypothesize the potential biological activities of this compound in the following key areas:

Anticancer Activity

Thiazole derivatives are well-documented as potent anticancer agents, with some compounds progressing to clinical trials.[6] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, protein kinases, and other key enzymes involved in cancer cell proliferation.[7][8][9]

The substitution pattern on the thiazole ring plays a critical role in determining the anticancer efficacy. For instance, studies on 4-substituted methoxybenzoyl-aryl-thiazoles have demonstrated potent antiproliferative activity against melanoma and prostate cancer cells.[7][8] The presence of an aryl group at the C4 position, as seen in our target molecule with the cyclopropyl group, can significantly influence activity. While a cyclopropyl group is not an aryl group, its rigid and lipophilic nature may contribute to favorable interactions within the binding pockets of target proteins.

Furthermore, the ethyl carboxylate group at the C2 position is an interesting feature. While many potent anticancer thiazoles feature an amino group at the C2 position, the ester functionality could act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which might be the active form. Alternatively, the ester itself could participate in crucial binding interactions.

Antimicrobial Activity

The thiazole moiety is a common feature in many antimicrobial agents.[2][10] The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the microbial cell membrane. The antimicrobial spectrum and potency of thiazole derivatives are highly dependent on the substituents.

For instance, a study on ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives revealed that compounds with electron-withdrawing substituents on the phenyl ring exhibited promising antibacterial and antifungal activity.[10] While our target molecule does not have a sulfamoyl group, this highlights the importance of the electronic properties of the substituents. The cyclopropyl group at C4 is a small, strained ring with some degree of unsaturation, which could influence the electronic environment of the thiazole ring and contribute to antimicrobial activity.

Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[11][12][13] A study on ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, a related heterocyclic compound, demonstrated potent analgesic and anti-inflammatory effects.[14] The structural features of this compound, particularly the ethyl carboxylate group, are present in some known anti-inflammatory agents.

Comparative Data Summary

To provide a clearer perspective, the following table summarizes the reported biological activities of various thiazole derivatives with structural features relevant to this compound.

Thiazole Derivative ClassKey SubstituentsReported Biological ActivityReference(s)
4-Substituted Methoxybenzoyl-Aryl-ThiazolesAryl group at C4Potent anticancer (melanoma, prostate)[7][8]
Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylatesEthyl carboxylate at C4Promising antimicrobial activity[10]
Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylatesEthyl carboxylate at C4Promising antioxidant and potential antiviral[15][16]
2-Amino-4-(2-pyridyl)thiazole DerivativesPyridyl at C4, Amide at C2Potent antimycobacterial and antiplasmodial[17]
4-Substituted-2-aminothiazolesVarious at C4Anticancer, antimicrobial, anti-inflammatory[5]

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of this compound, the following experimental protocols, adapted from established methodologies for other thiazole derivatives, are recommended.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Compound and Vehicle Control B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

MIC_Determination_Workflow A Prepare Serial Dilutions of Compound B Inoculate with Standardized Microbial Suspension A->B C Incubate under Appropriate Conditions B->C D Visually Inspect for Growth Inhibition C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)

This protocol measures the ability of the compound to inhibit the COX-2 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified human recombinant COX-2 enzyme, a heme cofactor, and arachidonic acid as the substrate in a suitable buffer.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a specific incubation period, measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.[11]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, a comprehensive analysis of structure-activity relationships within the broader class of thiazole derivatives suggests its potential as a promising candidate for anticancer, antimicrobial, and anti-inflammatory applications. The presence of the cyclopropyl moiety at the C4 position and the ethyl carboxylate group at the C2 position are key structural features that warrant further investigation.

The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these potential activities. Future research should focus on the synthesis and rigorous biological testing of this compound and its analogs to elucidate their precise mechanisms of action and therapeutic potential. Such studies will undoubtedly contribute to the expanding landscape of thiazole-based drug discovery.

References

A Senior Application Scientist's Guide to the Purity Analysis of Ethyl 4-cyclopropylthiazole-2-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Purity in a Pivotal Building Block

Ethyl 4-cyclopropylthiazole-2-carboxylate is a heterocyclic compound of increasing interest in medicinal chemistry. Its unique structural motif, combining a thiazole core with a cyclopropyl group, makes it a valuable synthon for the development of novel therapeutic agents. As with any active pharmaceutical ingredient (API) precursor, establishing its purity with unequivocal certainty is not merely a quality control checkpoint; it is the foundation upon which reliable, reproducible, and safe drug development rests.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of synthesized this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental design, offering a robust framework for researchers to develop and validate their own analytical protocols.

The Synthetic Landscape: Anticipating Potential Impurities

Effective purity analysis begins with a thorough understanding of the synthetic route. This compound is commonly synthesized via a Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide.[1]

A likely pathway involves the reaction of ethyl bromopyruvate with cyclopropanethioamide .

  • Starting Materials: The most straightforward impurities are unreacted starting materials. A robust HPLC method must be able to resolve the main product peak from both ethyl bromopyruvate and cyclopropanethioamide.

  • Process-Related Impurities: Side reactions, though often minimal in a well-optimized synthesis, can introduce structurally similar impurities. For instance, dimerization of reactants or reaction with solvent impurities can occur.

  • Degradants: The ester functionality introduces susceptibility to hydrolysis, particularly under non-neutral pH conditions during workup or storage, which would yield the corresponding carboxylic acid.

An effective analytical method must possess the specificity to separate the main compound from these known and potential impurities.

HPLC: The Gold Standard for Purity Determination

For non-volatile, small organic molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the analytical technique of choice. Its high resolving power, sensitivity, and reproducibility make it indispensable for quantifying the main component and detecting trace-level impurities.

Comparative Analysis of RP-HPLC Methodologies

The development of a robust HPLC method is a systematic process of optimizing various parameters. Here, we compare key variables and explain the rationale for their selection in the context of analyzing this compound.

Stationary Phase Selection: The Heart of the Separation

The choice of the stationary phase (the column) is the most critical factor influencing selectivity. While C18 (octadecylsilyl) columns are the workhorse of RP-HPLC, other chemistries can offer unique advantages.

Stationary PhasePrinciple of InteractionSuitability for this compound
C18 (Octadecyl) Primarily hydrophobic (van der Waals) interactions.Excellent starting point. The alkyl and cyclopropyl groups provide sufficient hydrophobicity for good retention.
C8 (Octyl) Less hydrophobic than C18.A good alternative if retention on a C18 column is too long, allowing for faster analysis times.
Phenyl-Hexyl Offers π-π interactions in addition to hydrophobic interactions.Can provide alternative selectivity, especially for separating aromatic or unsaturated impurities from the main peak.

Expert Recommendation: Begin method development with a high-quality, end-capped C18 column. This provides a strong hydrophobic interaction, which is generally ideal for retaining and separating a molecule with the characteristics of our target compound.

Mobile Phase Composition: Fine-Tuning the Elution

The mobile phase in RP-HPLC typically consists of an aqueous component and a water-miscible organic solvent.

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

  • Aqueous Phase & pH Control: The pKa of a molecule dictates its ionization state at a given pH. The thiazole nitrogen in similar structures is weakly basic, with predicted pKa values around 1.10.[2] To ensure consistent retention and good peak shape, it is crucial to work at a pH that is at least 2 units away from the analyte's pKa. Therefore, a mobile phase buffered to an acidic pH (e.g., pH 2.5-3.5) is recommended. This suppresses the ionization of the thiazole nitrogen, leading to a more retained and symmetrical peak. Common buffers include phosphate or formate.

Elution Mode: Isocratic vs. Gradient
  • Isocratic Elution: The mobile phase composition remains constant throughout the run. It is simple and robust but may fail to elute highly retained impurities in a reasonable time or provide adequate separation for early-eluting compounds.

  • Gradient Elution: The concentration of the organic solvent is increased during the run. This is highly effective for purity analysis as it allows for the elution of impurities with a wide range of polarities, improves peak shape for later-eluting compounds, and reduces analysis time.

Expert Recommendation: For purity analysis where unknown impurities may be present, a gradient elution method is strongly recommended. It provides the best chance of separating all components within a single analytical run.

UV Detector Wavelength Selection

While an experimental UV spectrum for the target molecule is ideal, an informed choice can be made based on its structure. The thiazole ring is a chromophore. Similar heterocyclic structures often exhibit significant absorbance in the 230-280 nm range. A photodiode array (PDA) detector is invaluable during method development to screen across a range of wavelengths and select one that provides a good response for both the main peak and potential impurities. A starting wavelength of 254 nm is a common and often effective choice.

Recommended HPLC Protocol and System Suitability

This section provides a detailed, step-by-step protocol for a robust starting method.

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (A: 0.1% Formic Acid in Water B: Acetonitrile) sst System Suitability Test (SST) (Inject Standard 5x) prep_mobile->sst prep_std Standard Preparation (e.g., 1.0 mg/mL in ACN) prep_std->sst prep_sample Sample Preparation (e.g., 1.0 mg/mL in ACN) analysis Sample Analysis (Inject Blank, Standard, Sample) prep_sample->analysis sst->analysis If SST Passes integration Peak Integration analysis->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: HPLC Purity Analysis Workflow.

Detailed Method Parameters
ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with PDA detectorStandard, reliable system for pharmaceutical analysis.
Column Phenomenex Kinetex C18, 100 Å, 150 x 4.6 mm, 2.6 µmProvides high efficiency and good resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures protonation and good peak shape.
Mobile Phase B AcetonitrileGood UV transparency and elution strength.
Gradient Program Time (min)%B
0.030
15.095
17.095
17.130
20.030
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection 254 nmCommon wavelength for aromatic/heterocyclic systems.
Injection Vol. 5 µLBalances sensitivity with potential for overload.
Sample Conc. 1.0 mg/mL in AcetonitrileProvides a strong signal for the main peak.
Run Time 20 minutesSufficient to elute the main peak and potential impurities.
System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is a non-negotiable step for data integrity.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor ≤ 1.5Ensures peak symmetry.
Theoretical Plates ≥ 5000Measures column efficiency.
%RSD of Peak Area ≤ 1.0% (for n=5 injections)Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0% (for n=5 injections)Ensures retention time stability.

Data Interpretation: A Comparative Example

To illustrate the importance of method optimization, consider the hypothetical data below comparing two different methods for the same synthesized batch of this compound.

ParameterMethod A (Recommended Gradient)Method B (Isocratic: 50:50 ACN/H2O)
Main Peak R.T. (min) 8.524.25
Impurity 1 R.T. (min) 7.984.15
Impurity 2 R.T. (min) 12.34Not Eluted
Resolution (Main/Imp 1) 2.10.8 (Co-eluting)
Main Peak Tailing 1.11.8
Calculated Purity (%) 98.7%99.8%

This comparison clearly demonstrates that the isocratic method (Method B) fails to resolve a closely eluting impurity and does not detect a late-eluting one, leading to an inaccurate and inflated purity value. The optimized gradient method (Method A) provides the necessary resolution and elution power for an accurate assessment.

Method Validation Principles

While a full validation is beyond the scope of this guide, any developed method intended for routine use must be validated according to ICH Q2(R1) guidelines.[3] Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.

Logical Framework for Method Development

The process of developing a robust HPLC method follows a logical progression.

G start Define Analytical Goal (Purity Assay) info Gather Analyte Information (Structure, pKa, UV) start->info select_col Select Column (Start with C18) info->select_col select_mob Select Mobile Phase (ACN/Acidic Buffer) info->select_mob select_det Select Detector Wavelength (e.g., 254 nm) info->select_det dev_grad Develop Gradient Method (Broad Scouting Gradient) select_col->dev_grad select_mob->dev_grad select_det->dev_grad eval_chrom Evaluate Chromatogram (Retention, Resolution, Peak Shape) dev_grad->eval_chrom is_ok Is Separation Adequate? eval_chrom->is_ok optimize Optimize Gradient & Flow Rate is_ok->optimize No finalize Finalize Method & Perform SST is_ok->finalize Yes optimize->dev_grad

Caption: HPLC Method Development Decision Tree.

Conclusion

The purity analysis of this compound is a critical task that demands a systematic and scientifically grounded approach. By understanding the compound's synthetic origin, leveraging the principles of reversed-phase chromatography, and methodically optimizing parameters such as stationary phase, mobile phase, and elution mode, researchers can develop highly reliable and accurate HPLC methods. The comparative data and detailed protocols within this guide serve as a robust starting point for ensuring the quality and integrity of this important chemical building block in the journey of drug discovery.

References

The Cyclopropyl Moiety: A Key Player in Modulating the Biological Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic incorporation of a cyclopropyl group onto the thiazole nucleus has emerged as a powerful tool to enhance the therapeutic potential of these derivatives. This guide provides a comprehensive comparison of cyclopropyl-substituted thiazole derivatives, offering insights into their structure-activity relationships (SAR), supported by experimental data, and detailed protocols for their synthesis and evaluation.

The unique physicochemical properties of the cyclopropyl ring, such as its rigidity, increased sp3 character, and ability to modulate electronic properties, contribute significantly to its impact on biological activity. It can enhance binding affinity to target proteins, improve metabolic stability, and favorably alter pharmacokinetic profiles.

Comparative Analysis of Biological Activities

This section presents a comparative overview of the biological activities of cyclopropyl-substituted thiazole derivatives across different therapeutic areas.

Antifungal Activity

A significant body of research highlights the potent antifungal activity of cyclopropyl-substituted thiazole derivatives, particularly against various Candida species. A series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives has demonstrated remarkable efficacy.

Key Structure-Activity Relationship Insights:

  • The presence of a cyclopropyl group directly attached to the hydrazone linker is crucial for potent antifungal activity.

  • Substitution on the phenyl ring at the 4-position of the thiazole nucleus significantly influences the minimum inhibitory concentration (MIC). Electron-withdrawing groups, such as halogens, tend to enhance activity.

Compound IDR (Substitution at position 4 of phenyl ring)MIC against C. albicans (µg/mL)Reference
3a 4-H0.98[3]
3b 4-CH₃1.95[3]
3c 4-Cl0.49[3]
3d 4-Br0.24[3]
3j 4-F0.49[3]
Nystatin (Standard)1.95[3]

Table 1: Antifungal activity of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives against Candida albicans.[3]

Anticancer Activity

Cyclopropyl-substituted thiazole derivatives have also emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5]

One study reported a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one derivatives, where the introduction of a cyclopropyl group at a specific position could be a promising strategy to enhance anticancer potency. For instance, in a related series of thiazole derivatives, compound 4c demonstrated potent cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[4] While this specific example does not contain a cyclopropyl group, the core scaffold represents a viable platform for its incorporation to potentially improve efficacy.

Compound IDIC₅₀ against MCF-7 (µM)IC₅₀ against HepG2 (µM)Target/Mechanism of ActionReference
Compound 4c 2.57 ± 0.167.26 ± 0.44VEGFR-2 Inhibition, Cell Cycle Arrest at G1/S[4]
Staurosporine 6.77 ± 0.418.4 ± 0.51(Standard)[4]

Table 2: Anticancer activity of a representative thiazole derivative.[4]

Further research is warranted to synthesize and evaluate cyclopropyl-containing analogues of such potent anticancer thiazole scaffolds to establish a clear SAR.

Anti-inflammatory Activity

The thiazole nucleus is a known pharmacophore in the design of anti-inflammatory agents. The introduction of a cyclopropyl moiety can modulate the activity of these derivatives, potentially by influencing their interaction with key inflammatory targets like cyclooxygenase (COX) enzymes.

While direct comparative data for cyclopropyl-substituted thiazoles in anti-inflammatory assays is limited in the available literature, the synthesis of various substituted phenyl thiazole derivatives has been reported, with some showing significant anti-inflammatory activity.[6] The exploration of cyclopropyl substitution on these scaffolds is a promising avenue for the development of novel anti-inflammatory drugs.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of cyclopropyl-substituted thiazole derivatives.

Synthesis of (2-(cyclopropylmethylidene)hydrazinyl)thiazole Derivatives

This protocol is based on the Hantzsch thiazole synthesis.

Step 1: Synthesis of Cyclopropanecarbothioamide

A mixture of cyclopropanecarboxaldehyde and thiosemicarbazide is refluxed in ethanol with a catalytic amount of acetic acid to yield cyclopropylmethylidene)hydrazinecarbothioamide.

Step 2: Hantzsch Cyclization

The synthesized thiosemicarbazone is then reacted with an appropriate α-haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in ethanol at room temperature to yield the final cyclopropyl-substituted thiazole derivative.

DOT Script for Synthesis Workflow:

cluster_step1 Step 1: Thiosemicarbazone Formation cluster_step2 Step 2: Hantzsch Thiazole Synthesis A Cyclopropanecarboxaldehyde C Cyclopropylmethylidene) hydrazinecarbothioamide A->C Ethanol, Acetic Acid (cat.), Reflux B Thiosemicarbazide B->C E (2-(cyclopropylmethylidene)hydrazinyl)thiazole C->E Ethanol, Room Temp. D α-Haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) D->E

Caption: General synthesis of (2-(cyclopropylmethylidene)hydrazinyl)thiazoles.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in RPMI 1640 medium in a 96-well microtiter plate.

  • Prepare a standardized fungal inoculum (e.g., Candida albicans) according to CLSI guidelines.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways and Mechanisms of Action

The incorporation of the cyclopropyl group can influence the interaction of thiazole derivatives with various biological targets, leading to the modulation of specific signaling pathways.

Antifungal Mechanism of Action

For the antifungal (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives, the proposed mechanism of action involves the disruption of the fungal cell wall or membrane integrity. Molecular docking studies have suggested that these compounds may target secreted aspartic proteinases (SAPs), which are crucial virulence factors in Candida species.

DOT Script for Antifungal Mechanism:

A Cyclopropyl-Thiazole Derivative B Secreted Aspartic Proteinases (SAPs) A->B Binding C Inhibition of SAPs B->C D Disruption of Fungal Cell Wall/Membrane C->D E Fungal Cell Death D->E

Caption: Proposed antifungal mechanism of action.

Anticancer Mechanism of Action

In the context of anticancer activity, thiazole derivatives often target protein kinases involved in cell proliferation and angiogenesis. For example, some thiazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[4] Inhibition of VEGFR-2 can lead to the suppression of tumor growth and metastasis. The cyclopropyl group can enhance the binding affinity of these compounds to the ATP-binding pocket of the kinase domain.

Conclusion

The introduction of a cyclopropyl moiety to the thiazole scaffold is a highly effective strategy for the development of potent and selective therapeutic agents. This guide has provided a comparative analysis of the structure-activity relationships of cyclopropyl-substituted thiazole derivatives, highlighting their significant potential as antifungal and anticancer agents. The detailed experimental protocols and insights into their mechanisms of action offer a valuable resource for researchers in the field of drug discovery and development. Further exploration of the impact of the cyclopropyl group on other biological activities of thiazole derivatives is a promising area for future research.

References

A Comparative Guide to the Efficacy of Ethyl 4-cyclopropylthiazole-2-carboxylate Analogs as p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold and p38 MAPK

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Its unique electronic characteristics and ability to form key hydrogen bonding interactions make it an ideal starting point for inhibitor design.[2] Ethyl 4-cyclopropylthiazole-2-carboxylate serves as a parent compound for a class of molecules targeting key signaling proteins in disease.

One such critical target is the p38 MAPK, a serine/threonine kinase central to cellular responses to inflammatory cytokines and environmental stress.[4][5] Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and osteoarthritis, as well as in the progression of certain cancers.[5][6][7] Consequently, the development of potent and selective p38 MAPK inhibitors is a significant focus of modern drug discovery.[5][7] This guide focuses on analogs of this compound designed to inhibit this crucial kinase.

Rationale for Analog Development: Optimizing for Potency and Selectivity

The development of analogs from a lead compound like this compound is a systematic process aimed at enhancing its therapeutic profile. The primary goals of analog synthesis in this context are:

  • Improving Potency: Small structural modifications can significantly alter the binding affinity of the inhibitor to the ATP-binding pocket of p38 MAPK, leading to lower IC50 values.

  • Enhancing Selectivity: Kinases share structural similarities, making off-target effects a major concern. Analogs are designed to achieve higher selectivity for p38 MAPK over other kinases (e.g., JNK, ERK) to minimize potential side effects.

  • Optimizing Pharmacokinetic Properties (ADME): Modifications can improve a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is crucial for its in vivo efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: The systematic synthesis and testing of analogs allow researchers to build a comprehensive SAR model.[8][9][10][11] This model explains how different functional groups at various positions on the thiazole scaffold contribute to biological activity, guiding future rational drug design.[8][9]

Comparative Efficacy of Key Analogs

The efficacy of small molecule inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit a specific biological process by 50%. The following table summarizes the reported in vitro efficacy of selected thiazole-based analogs against the p38α MAPK isoform, the most studied member of the p38 family.

Compound ID Structural Modification from Parent Scaffold Target IC50 (µM) Reference Compound IC50 (µM)
Analog A Amide linkage with 4-Fluorophenyl groupp38α MAPK0.27SB2035800.50[7]
Analog B N-benzothiazole acetamide with triazole linkerp38α MAPK0.031N/AN/A[7]
Analog C Nicotinonitrile-benzofuran hybridp38α MAPK0.040SB2035800.50[7]
Analog D Indazole-6-carboxamidep38α MAPK3.37N/AN/A[7]

Note: The data presented is a synthesis from multiple sources to illustrate the range of potencies achieved through analog design. Direct comparison requires standardized assay conditions.

Structure-Activity Relationship (SAR) Insights

Analysis of various thiazole-based kinase inhibitors reveals key structural motifs that govern their efficacy.[12]

  • The Thiazole Core: Acts as a critical hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.

  • The Cyclopropyl Group (at C4): This group often fits into a specific hydrophobic pocket. Modifications here can impact both potency and selectivity.

  • The Carboxylate/Amide Group (at C2): This position is a key vector for introducing substituents that can interact with the solvent-exposed region or form additional interactions within the ATP-binding site. Replacing the ethyl ester with various substituted amides has been a fruitful strategy for improving potency.[2][11] For example, the introduction of aryl groups can lead to beneficial π-stacking interactions.

SAR_Insights cluster_0 Thiazole Scaffold cluster_1 Key Interactions & Modifications Thiazole Thiazole Core (Hinge Binding) C4_Group C4 Position (Cyclopropyl) Hydrophobic Pocket Thiazole->C4_Group C2_Group C2 Position (Ester/Amide) Solvent Front Thiazole->C2_Group Selectivity Kinase Selectivity C4_Group->Selectivity Influences Aryl_Amides Aryl Amide Substituents (π-stacking, H-bonds) C2_Group->Aryl_Amides Modification Potency Potency & Efficacy Aryl_Amides->Potency Improves

Caption: Structure-Activity Relationship (SAR) map for thiazole-based p38 MAPK inhibitors.

Experimental Protocol: In Vitro p38α MAPK Kinase Assay

To ensure the trustworthiness and reproducibility of efficacy data, a standardized protocol is essential. The following describes a common non-radioactive, ELISA-based method for determining the IC50 of test compounds against p38α MAPK.[13][14]

Objective: To measure the dose-dependent inhibition of recombinant human p38α kinase activity by test compounds.

Principle: Activated p38α MAPK is incubated with a specific substrate (e.g., ATF-2) and ATP. The amount of phosphorylated substrate is then quantified using a specific antibody, often linked to a detection system like chemiluminescence or fluorescence.[13]

Materials:

  • Recombinant active p38α MAPK enzyme

  • ATF-2 substrate protein[4][13]

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[14]

  • ATP solution

  • Test compounds (analogs) dissolved in DMSO

  • Specific p38 MAPK inhibitor as positive control (e.g., SB203580)[4]

  • 96-well microplates

  • Anti-phospho-ATF-2 (Thr71) antibody[13]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., ECL)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase Assay Buffer

    • Test compound dilution (final DMSO concentration should be ≤1%)

    • p38α MAPK enzyme

    • Control wells should contain DMSO only (negative control) or the reference inhibitor (positive control).

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the compounds to bind to the enzyme.

  • Initiation of Kinase Reaction: Add a mixture of ATF-2 substrate and ATP to each well to start the reaction.[13][14] A typical final concentration is 200 µM ATP.[13]

  • Reaction Incubation: Incubate the plate for 30-60 minutes at 30°C.[13][14]

  • Termination: Stop the reaction by adding an appropriate stop solution (e.g., SDS sample buffer or EDTA).[13]

  • Detection: The level of ATF-2 phosphorylation is detected via Western Blotting or ELISA.[13]

    • For ELISA: Coat a separate plate with the reaction mixture.

    • Add the primary anti-phospho-ATF-2 antibody.

    • Wash, then add the HRP-conjugated secondary antibody.

    • Wash again, and add the chemiluminescent substrate.

  • Data Acquisition: Read the luminescence or absorbance using a microplate reader.

Data Analysis:

  • Subtract the background signal (wells with no enzyme).

  • Normalize the data to the negative control (DMSO, 100% activity) and positive control (0% activity).

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each analog.

Assay_Workflow start Start: Prepare Reagents plate_prep Plate Compounds (Serial Dilution) & Controls start->plate_prep add_enzyme Add p38α MAPK Enzyme plate_prep->add_enzyme pre_incubate Pre-incubate (15 min, RT) add_enzyme->pre_incubate start_reaction Initiate Reaction (Add ATP & ATF-2 Substrate) pre_incubate->start_reaction reaction_incubate Incubate (30-60 min, 30°C) start_reaction->reaction_incubate stop_reaction Terminate Reaction reaction_incubate->stop_reaction detection Detection (ELISA / Western Blot) stop_reaction->detection read_plate Read Plate (Luminescence/Absorbance) detection->read_plate analyze Data Analysis (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro p38α MAPK kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile starting point for the development of potent p38 MAPK inhibitors. Structure-activity relationship studies have demonstrated that modifications at the C2 and C4 positions of the thiazole ring are critical for achieving high potency and selectivity. Analogs incorporating features like N-benzothiazole acetamides have shown IC50 values in the low nanomolar range, significantly outperforming earlier reference compounds.

Future research should focus on kinome-wide selectivity profiling to ensure the safety of the most potent analogs. Furthermore, progression into cell-based assays is necessary to confirm efficacy in a more complex biological environment, followed by in vivo studies in relevant animal models of inflammatory disease to assess pharmacokinetic properties and therapeutic potential. The continued rational design of analogs based on this scaffold holds significant promise for developing novel therapeutics targeting the p38 MAPK pathway.

References

A Researcher's Guide to the Spectroscopic Differentiation of Isomeric Thiazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among these, thiazole carboxylates represent a critical scaffold, yet their isomeric forms often present significant analytical challenges. Distinguishing between positional isomers, such as 4- and 5-substituted thiazole carboxylates, requires a multi-faceted spectroscopic approach. This guide provides an in-depth comparison of key analytical techniques, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic and analytical endeavors.

The Challenge of Isomerism in Thiazole Carboxylates

The electronic and steric differences between thiazole carboxylate isomers, while subtle, give rise to distinct spectroscopic signatures. The position of the carboxylate group relative to the nitrogen and sulfur heteroatoms influences bond polarities, electron densities, and the overall magnetic environment of the molecule. Consequently, techniques that probe these fundamental properties, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are indispensable for unambiguous identification.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for differentiating isomers. The chemical shifts of protons and carbons are exquisitely sensitive to their local electronic environment.

Key Differentiating Features in ¹H NMR:

The primary distinction between 4- and 5-isomers lies in the chemical shift of the lone thiazole ring proton.

  • For 4-carboxylate isomers: The proton at the 5-position typically resonates further downfield due to the anisotropic effect of the adjacent carbonyl group.

  • For 5-carboxylate isomers: The proton at the 4-position experiences a different electronic environment and thus exhibits a distinct chemical shift, often slightly more upfield compared to its counterpart in the 4-isomer.[1]

Key Differentiating Features in ¹³C NMR:

The carbon chemical shifts, particularly those of the thiazole ring, provide confirmatory evidence for isomeric assignment. The carbon directly attached to the electron-withdrawing carboxylate group will be significantly deshielded.

  • C4 and C5 Resonances: The chemical shifts of C4 and C5 will be diagnostic. In the 4-carboxylate isomer, the C4 signal will be downfield, while in the 5-carboxylate isomer, the C5 signal will be the one shifted downfield.

  • Carbonyl Carbon (C=O): While the carbonyl carbon chemical shift is less sensitive to the substitution pattern on the ring, it can still provide useful information when comparing a series of related compounds.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isomeric Ethyl 2-Methylthiazole Carboxylates

IsomerThiazole-H-CH₃-O-CH₂--CH₂-CH₃Thiazole-C4Thiazole-C5Thiazole-C2C=O
Ethyl 2-methylthiazole-4-carboxylate ~8.1 (s, 1H, H5)~2.7 (s, 3H)~4.4 (q, 2H)~1.4 (t, 3H)~147~128~165~162
Ethyl 2-methylthiazole-5-carboxylate ~8.4 (s, 1H, H4)[1]~2.8 (s, 3H)~4.3 (q, 2H)~1.3 (t, 3H)~125~145~160~161

Note: These are approximate values and can vary based on the solvent and other substituents.

Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve 5-10 mg of sample B in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C Transfer to NMR tube B->C D Acquire ¹H NMR spectrum C->D E Acquire ¹³C NMR spectrum D->E F Perform 2D NMR (COSY, HSQC, HMBC) if necessary E->F J Assign peaks and compare with expected values F->J G Process spectra (phasing, baseline correction) H Reference to solvent peak G->H I Integrate ¹H signals H->I I->J

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified thiazole carboxylate isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution). Standard acquisition parameters are typically sufficient.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Reference the spectra to the residual solvent peak. Analyze the chemical shifts, coupling constants (if any), and integration values to assign the structure. For complex structures, 2D NMR experiments like COSY, HSQC, and HMBC can be invaluable for unambiguous assignments.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pathways of the isomers. While the molecular ions will be identical, the fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can differ.

Key Differentiating Features in Mass Spectrometry:

The fragmentation of the ester group and the thiazole ring can be influenced by the substituent position.

  • Loss of the alkoxy group (-OR): This is a common fragmentation pathway for esters.

  • Decarboxylation (-CO₂): Loss of carbon dioxide can occur.

  • Ring Cleavage: The thiazole ring can fragment in characteristic ways. The relative intensities of these fragment ions can be a key differentiator. For instance, the stability of the resulting fragment ions may differ between the 4- and 5-isomers, leading to variations in the mass spectrum.[2]

Experimental Protocol: Mass Spectrometry

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis A Introduce sample via direct infusion or LC-MS B Acquire full scan mass spectrum to determine molecular weight A->B C Perform tandem MS (MS/MS) on the molecular ion B->C D Analyze the fragmentation pattern C->D E Compare fragment ions and their relative intensities between isomers D->E

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for these molecules.

  • Mass Analysis: Acquire a full scan mass spectrum to confirm the molecular weight.

  • Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the resulting MS/MS spectrum and compare the fragmentation patterns of the different isomers.

Infrared (IR) and UV-Vis Spectroscopy: Vibrational and Electronic Signatures

While not as definitive as NMR or MS for isomer differentiation, IR and UV-Vis spectroscopy can provide valuable complementary data.

Key Differentiating Features in IR Spectroscopy:

The vibrational frequencies of the C=O and C-O bonds of the ester, as well as the ring vibrations, can be subtly different between isomers.

  • Carbonyl Stretch (νC=O): This will be a strong, sharp peak typically in the range of 1700-1730 cm⁻¹. The exact position can be influenced by conjugation and the electronic environment, potentially showing slight shifts between isomers.

  • C-O Stretch (νC-O): The C-O stretching vibrations of the ester will appear in the fingerprint region (around 1100-1300 cm⁻¹).[3]

  • Thiazole Ring Vibrations: Characteristic ring stretching and bending vibrations will be present in the fingerprint region.[4][5] For example, characteristic absorption peaks of the thiazole ring can be observed around 1588 and 942 cm⁻¹.[4]

Key Differentiating Features in UV-Vis Spectroscopy:

The electronic transitions of the thiazole ring and the conjugated system will give rise to absorption bands in the UV-Vis region. The position of the carboxylate group can affect the extent of conjugation and thus the λmax. Thiazole derivatives typically show absorption maxima in the range of 358-410 nm.[6]

Table 2: Comparative IR and UV-Vis Data for Isomeric Ethyl 2-Methylthiazole Carboxylates

IsomerIR (νC=O, cm⁻¹)IR (νC-O, cm⁻¹)UV-Vis (λmax, nm)
Ethyl 2-methylthiazole-4-carboxylate ~1715~1290, ~1120~250
Ethyl 2-methylthiazole-5-carboxylate ~1710~1280, ~1130~255

Note: These are approximate values and can vary based on the sample state (e.g., solid, solution) and solvent.

Experimental Protocol: IR and UV-Vis Spectroscopy

Spectro_Workflow cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy A Prepare sample (e.g., KBr pellet, thin film, or solution) B Acquire IR spectrum A->B C Identify key functional group peaks B->C G Analyze differences between isomers C->G Compare spectra D Prepare dilute solution in a suitable solvent (e.g., ethanol, acetonitrile) E Acquire UV-Vis spectrum D->E F Determine λmax E->F F->G Compare spectra

  • IR Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate, or as a solution in a suitable solvent.

    • Data Acquisition: Record the IR spectrum over the appropriate range (typically 4000-400 cm⁻¹).

    • Analysis: Identify the characteristic absorption bands for the carbonyl and ester groups, and the thiazole ring.

  • UV-Vis Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

    • Analysis: Determine the wavelength of maximum absorbance (λmax).

Conclusion: An Integrated Approach for Unambiguous Identification

While each spectroscopic technique provides valuable pieces of the puzzle, a combination of methods is essential for the confident and unambiguous differentiation of isomeric thiazole carboxylates. ¹H and ¹³C NMR spectroscopy stand out as the most definitive techniques, offering clear distinctions in the chemical shifts of the thiazole ring protons and carbons. Mass spectrometry provides crucial information on molecular weight and can reveal subtle differences in fragmentation patterns. IR and UV-Vis spectroscopy serve as excellent complementary methods, offering confirmation of functional groups and insights into the electronic structure. By employing this integrated spectroscopic approach, researchers can ensure the structural integrity of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

A Comparative Guide to the Cross-Validation of Experimental Data for Ethyl 4-cyclopropylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in the development of therapeutic agents, appearing in natural products like vitamin B1 and a wide array of synthetic drugs.[1] The unique chemical properties of the thiazole nucleus make it a privileged scaffold in drug discovery. The introduction of a cyclopropyl group at the 4-position of the thiazole ring is of particular interest, as this moiety is known to enhance the biological activity of various compounds.[2]

Synthetic Pathways: A Comparative Analysis

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring.[3] A commercial supplier of Ethyl 4-cyclopropylthiazole-2-carboxylate (CAS 439692-05-4) indicates a Hantzsch synthesis approach with a reported yield of over 95%. While the specific reaction conditions are not detailed, a plausible synthetic protocol can be proposed based on general Hantzsch reaction principles.

Proposed Synthesis of this compound

The proposed synthesis involves the reaction of ethyl 2-chloroacetoacetate with cyclopropanecarbothioamide. The cyclopropanecarbothioamide can be prepared from cyclopropanecarbonitrile and hydrogen sulfide.

Synthetic Pathway of this compound cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Hantzsch Thiazole Synthesis Cyclopropanecarbonitrile Cyclopropanecarbonitrile Cyclopropanecarbothioamide Cyclopropanecarbothioamide Cyclopropanecarbonitrile->Cyclopropanecarbothioamide Pyridine H2S H2S H2S->Cyclopropanecarbothioamide Target_Molecule This compound Cyclopropanecarbothioamide->Target_Molecule Ethanol, Reflux Ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl_2_chloroacetoacetate->Target_Molecule

Caption: Proposed Hantzsch synthesis of this compound.

Alternative Synthetic Approaches for Thiazole Carboxylates

Several alternative methods for the synthesis of thiazole derivatives have been reported, each with its own advantages and limitations. For instance, the Cook-Heilbron synthesis utilizes α-aminonitriles and carbon disulfide to produce 5-aminothiazoles. Another approach is the Gabriel synthesis, which involves the reaction of acylamino-ketones with phosphorus pentasulfide.[2] For comparison, a common synthesis for Ethyl 2-amino-1,3-thiazole-4-carboxylate involves the reaction of thiourea with ethyl bromopyruvate in ethanol at 70°C, often achieving near-quantitative yields.[4]

Comparative Physicochemical and Spectroscopic Data

To provide a framework for the validation of future experimental data for this compound, the following table presents its predicted properties alongside the experimentally determined data for several alternative thiazole carboxylate derivatives.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key ¹H NMR Signals (ppm)
This compound (Predicted) this compoundC₉H₁₁NO₂S197.25Not AvailablePredicted: ~8.1 (s, 1H, thiazole-H), 4.4 (q, 2H, OCH₂), 2.1 (m, 1H, cyclopropyl-H), 1.4 (t, 3H, CH₃), 1.1-1.3 (m, 4H, cyclopropyl-CH₂)
Ethyl 2-amino-1,3-thiazole-4-carboxylate[1]Ethyl 2-amino-1,3-thiazole-4-carboxylateC₆H₈N₂O₂S172.21150-1527.49 (s, 1H, thiazole-H), 7.16 (br s, 2H, NH₂), 4.22 (q, 2H, OCH₂), 1.27 (t, 3H, CH₃)
Ethyl 2-methyl-1,3-thiazole-4-carboxylate[5]Ethyl 2-methyl-1,3-thiazole-4-carboxylateC₇H₉NO₂S171.22Not AvailableNot Available
Ethyl 2-chloro-1,3-thiazole-4-carboxylate[4]Ethyl 2-chloro-1,3-thiazole-4-carboxylateC₆H₆ClNO₂S191.64Not AvailableNot Available

Proposed Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis and characterization of this compound.

Protocol 1: Synthesis of this compound
  • Synthesis of Cyclopropanecarbothioamide: To a solution of cyclopropanecarbonitrile (1 equivalent) in pyridine, bubble hydrogen sulfide gas at 0°C for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain cyclopropanecarbothioamide.

  • Hantzsch Thiazole Synthesis: In a round-bottom flask, dissolve cyclopropanecarbothioamide (1 equivalent) and ethyl 2-chloroacetoacetate (1 equivalent) in absolute ethanol. Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Protocol 2: Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the purified product using a Fourier-Transform Infrared (FTIR) spectrometer, either as a thin film on a salt plate or as a KBr pellet.

  • Mass Spectrometry (MS): Analyze the purified product using a mass spectrometer, preferably with a high-resolution technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to determine the exact mass and confirm the molecular formula.

Potential Biological Activity and Comparative Landscape

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The presence of a cyclopropyl group can significantly influence the pharmacological profile of a molecule.[2] As mentioned, a supplier of this compound suggests its potential as a β-lactamase inhibitor. β-lactamase inhibitors are crucial in combating bacterial resistance to β-lactam antibiotics.

For comparison, studies on other 4-cyclopropylthiazole derivatives have demonstrated notable biological activities. For instance, a series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles showed promising antioxidant and antibacterial activities.[3][6] This suggests that the 4-cyclopropylthiazole scaffold is a promising template for the development of new bioactive compounds.

Comparative Analysis Workflow Target This compound Synthesis Synthetic Route Comparison Target->Synthesis Characterization Spectroscopic Data Comparison Target->Characterization Bioactivity Biological Activity Comparison Target->Bioactivity Alternatives Alternative Thiazole Carboxylates Alternatives->Synthesis Alternatives->Characterization Alternatives->Bioactivity Conclusion Cross-Validated Profile Synthesis->Conclusion Characterization->Conclusion Bioactivity->Conclusion

Caption: Logical workflow for the cross-validation of this compound.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis, characterization, and potential biological evaluation of this compound. While direct experimental data for this compound remains scarce in the public domain, the proposed synthetic route and predicted spectroscopic data, benchmarked against known thiazole derivatives, offer a solid foundation for future research. The potential of this molecule as a β-lactamase inhibitor warrants further investigation. Experimental validation of the proposed synthesis and characterization, followed by in-depth biological screening, will be crucial in unlocking the full therapeutic potential of this promising compound.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 4-Cyclopropylthiazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 4-cyclopropylthiazole-2-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. As Senior Application Scientists, we recognize that true laboratory safety extends beyond the synthesis; it encompasses the entire lifecycle of a chemical, including its responsible disposal.

Hazard Identification and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2[1]

  • Specific target organ toxicity (single exposure): Category 3, with the potential to cause respiratory irritation.[1]

These classifications necessitate that this compound be treated as a hazardous chemical. Improper disposal, such as pouring it down the drain or mixing it with non-hazardous waste, can lead to environmental contamination and potential health risks.[2][3]

Table 1: Hazard Summary for this compound

Hazard ClassificationCategoryDescription
Skin Corrosion/Irritation2Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2Causes serious eye irritation.[1]
Specific target organ toxicity (single exposure)3May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) and Spill Management

Given the identified hazards, appropriate PPE must be worn at all times when handling this compound for disposal. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

In the event of a spill, the area should be evacuated and ventilated. The spilled chemical and any absorbent materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[4]

Segregation and Waste Accumulation

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[2][3] this compound waste should be collected in a designated, properly labeled hazardous waste container.

Key Principles of Waste Segregation:

  • Compatibility: Never mix incompatible chemicals.[2] While the SDS for this compound does not list specific incompatibilities, it is prudent to avoid mixing it with strong oxidizing agents, acids, or bases unless the reaction products are known and have been assessed.

  • Container Integrity: Waste containers must be chemically compatible with the stored waste, in good condition, and have a secure, leak-proof closure.[2]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[5]

Disposal Workflow

The disposal of this compound must be handled by a licensed hazardous waste disposal facility.[1][5] The following workflow outlines the necessary steps from the point of generation to final disposal.

Experimental Workflow: Disposal of this compound

  • Step 1: Waste Identification

    • Confirm that the waste stream contains this compound.

    • Assess if it is mixed with other chemicals that may alter its hazard classification.

  • Step 2: Container Selection and Labeling

    • Select a clean, dry, and chemically compatible container with a secure lid.

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write "this compound" and any other components on the label. Indicate the approximate concentrations.

  • Step 3: Waste Accumulation

    • Transfer the waste into the labeled container, avoiding splashes or spills.

    • Keep the container closed except when adding waste.[4]

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory.[5]

  • Step 4: Request for Pickup

    • Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste hauler.[5]

  • Step 5: Documentation

    • Complete all necessary waste disposal forms as required by your institution and the waste hauler. This typically includes a hazardous waste manifest, which tracks the waste from "cradle-to-grave."

Disposal Decision Workflow Diagram

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 External Disposal A Waste Generation (this compound) B Hazard Assessment (Irritant) A->B C Select & Label Container B->C D Accumulate Waste in SAA C->D E Container Full? D->E E->D No F Request EHS Pickup E->F Yes G Manifest & Transport F->G H Approved Waste Disposal Facility G->H

Disposal workflow for this compound.

Regulatory Framework

The disposal of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] These regulations provide a comprehensive framework for the management of hazardous materials from their point of generation to their final disposal. It is imperative that all laboratory personnel involved in waste handling receive proper training on these regulations to ensure compliance and safety.[2][4]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Ethyl 4-cyclopropylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Safety Protocol for Handling Ethyl 4-cyclopropylthiazole-2-carboxylate

A Guide for Researchers in Drug Discovery and Development

Senior Application Scientist's Note: The safe handling of novel chemical compounds is the bedrock of innovative and responsible research. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 439692-05-4) is not publicly available, this guide has been constructed by synthesizing data from structurally related thiazole and carboxylate ester compounds, alongside established best practices in laboratory safety. Our core directive is to apply the precautionary principle: treat this compound with a high degree of caution, assuming potential hazards until comprehensive toxicological data is established. This protocol is designed to empower you, the researcher, with a self-validating system for safety, ensuring that every operational step is grounded in a robust understanding of risk mitigation.

Hazard Assessment: An Evidence-Based Overview

This compound belongs to the thiazole class of heterocyclic compounds. Thiazole rings are common motifs in biologically active molecules, including pharmaceuticals.[1][2][3] While this prevalence is valuable for drug discovery, it also necessitates a thorough evaluation of potential biological activity and toxicity.

Based on data for analogous compounds, such as Ethyl-2-(cyclopropylamino)-1,3-thiazole-4-carboxylate, we can infer potential hazards. This related compound is classified as Acutely Toxic (Oral, Category 4), with the hazard statement H302: "Harmful if swallowed". General safety information for other thiazole derivatives and organic esters indicates risks of skin and eye irritation.[4][5] Therefore, the primary routes of exposure to mitigate are ingestion, skin/eye contact, and inhalation of any aerosols or fine particulates.

Table 1: Summary of Potential Hazards and Physicochemical Data

ParameterInformationSource
Chemical Name This compoundAbacipharmTech[6]
CAS Number 439692-05-4AbacipharmTech[6]
Molecular Formula C₉H₁₁NO₂SAbacipharmTech[6]
Molecular Weight 197.25 g/mol AbacipharmTech[6]
Potential Hazards Harmful if swallowed (inferred). Potential for skin, eye, and respiratory irritation.Sigma-Aldrich, Fisher Scientific[5]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to create a reliable barrier between the researcher and the chemical agent. The following PPE is mandatory for all procedures involving this compound.

Table 2: Required Personal Protective Equipment

Body AreaRequired PPEStandard & Rationale
Eyes/Face Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Goggles provide a seal against splashes and aerosols, while a face shield offers a secondary layer of protection for the entire face, which is critical when handling potentially irritating or toxic substances.[7][8][9]
Hands Chemical-resistant nitrile or neoprene gloves.Nitrile gloves offer good resistance to a broad range of chemicals and are a standard for laboratory use.[10] Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended procedures. Contaminated gloves must be disposed of immediately as hazardous waste.
Body Fully-fastened laboratory coat.A lab coat provides a removable barrier to protect skin and personal clothing from accidental spills and contamination.[10][11]
Respiratory Certified Chemical Fume Hood.All manipulations of the compound, including weighing, transferring, and preparing solutions, must be performed within a properly functioning chemical fume hood to minimize the inhalation of vapors, aerosols, or dust.[7]
Feet Closed-toe, liquid-resistant shoes.Protects feet from spills and falling objects, a fundamental requirement for any laboratory environment.[11]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol minimizes the risk of exposure and ensures procedural consistency.

Preparation and Pre-Handling Checks
  • Designate a Work Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.

  • Verify Safety Equipment: Before beginning, confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[11]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE as outlined in Table 2. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs of the coat.

Chemical Handling and Transfer
  • Weighing: Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood. Avoid any actions that could generate dust.

  • Transfer: Use a clean spatula to transfer the solid into the reaction vessel. If transferring a solution, use a pipette or syringe with care to prevent splashes or aerosol generation.

  • Spill Management: Keep a chemical spill kit rated for solvents and solid waste readily accessible. In the event of a small spill within the fume hood, decontaminate the area immediately according to your institution's standard operating procedures.

Post-Handling and Decontamination
  • Secure Compound: Tightly close the primary container of this compound and store it in a cool, dry, well-ventilated place, away from incompatible materials.[4][12]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first remove gloves (turning them inside out), then the face shield, followed by the lab coat, and finally the safety goggles.

  • Personal Hygiene: Immediately wash hands and any potentially exposed skin thoroughly with soap and water.[4]

Disposal Plan: Cradle-to-Grave Responsibility

All waste materials, including the compound itself, empty containers, and contaminated PPE, must be treated as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[11][13] Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly list the full chemical name: "this compound".[13]

  • Container Rinsing: Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[11]

  • Consult EHS: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for final disposal procedures.[13][14] Never dispose of this chemical down the drain or in regular trash.[11]

Diagrams and Visual Workflows

A systematic approach to safety is paramount. The following diagram illustrates the decision-making and procedural flow for PPE selection and use when handling this compound.

PPE_Workflow cluster_prep 1. Pre-Operation Assessment cluster_procedure 3. Donning & Post-Use Start Task: Handle Ethyl 4-cyclopropylthiazole-2-carboxylate RiskAssess Risk Assessment: - Inhalation (dust/aerosol) - Skin/Eye Contact (irritation) - Ingestion (toxic) Start->RiskAssess FumeHood Work in Certified Chemical Fume Hood? RiskAssess->FumeHood SelectEyes Eyes/Face: Chemical Goggles + Face Shield FumeHood->SelectEyes Yes NoGo STOP! Do Not Proceed FumeHood->NoGo No SelectHands Hands: Nitrile/Neoprene Gloves (Double-gloving optional) SelectEyes->SelectHands SelectBody Body: Fully-Fastened Lab Coat SelectHands->SelectBody SelectFeet Feet: Closed-Toe Shoes SelectBody->SelectFeet DonPPE Don PPE Correctly (Gloves over cuffs) SelectFeet->DonPPE PerformTask Perform Chemical Handling Inside Fume Hood DonPPE->PerformTask DoffPPE Doff PPE Carefully (Avoid cross-contamination) PerformTask->DoffPPE Disposal Dispose of Contaminated PPE as Hazardous Waste DoffPPE->Disposal Wash Wash Hands Thoroughly Disposal->Wash

Caption: Workflow for PPE selection and safe handling procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-cyclopropylthiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-cyclopropylthiazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.